molecular formula C18H20ClNO B195832 Nordoxepin hydrochloride CAS No. 4504-96-5

Nordoxepin hydrochloride

Numéro de catalogue: B195832
Numéro CAS: 4504-96-5
Poids moléculaire: 301.8 g/mol
Clé InChI: GNPPEZGJRSOKRE-QFHYWFJHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Doxepin impurity.

Propriétés

IUPAC Name

(3E)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N-methylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO.ClH/c1-19-12-6-10-16-15-8-3-2-7-14(15)13-20-18-11-5-4-9-17(16)18;/h2-5,7-11,19H,6,12-13H2,1H3;1H/b16-10+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNPPEZGJRSOKRE-QFHYWFJHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC=C1C2=CC=CC=C2COC3=CC=CC=C31.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNCC/C=C/1\C2=CC=CC=C2COC3=CC=CC=C31.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30196369
Record name Desmethyldoxepin hydrochloride, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30196369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4504-96-5, 2887-91-4
Record name 1-Propanamine, 3-dibenz[b,e]oxepin-11(6H)-ylidene-N-methyl-, hydrochloride (1:1), (3E)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4504-96-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Desmethyldoxepin hydrochloride, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004504965
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desmethyldoxepin hydrochloride, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30196369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11(6H)-(3-[Methylamino]propylidene)dibenz[b,e]oxepine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DESMETHYLDOXEPIN HYDROCHLORIDE, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VQL417S2G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Nordoxepin Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nordoxepin, the primary active metabolite of the tricyclic antidepressant (TCA) doxepin (B10761459), plays a significant role in the therapeutic effects of its parent compound. This technical guide provides a comprehensive overview of the mechanism of action of nordoxepin hydrochloride, focusing on its interaction with monoamine transporters and various neurotransmitter receptors. This document synthesizes available preclinical data, outlines relevant experimental methodologies, and presents signaling pathways and pharmacological relationships through detailed visualizations. While comprehensive quantitative data for nordoxepin remains somewhat limited in the public domain, this guide consolidates the current understanding of its pharmacological profile, highlighting its role as a potent norepinephrine (B1679862) reuptake inhibitor with a distinct receptor interaction profile compared to doxepin.

Introduction

Nordoxepin, also known as desmethyldoxepin, is formed in the liver through the N-demethylation of doxepin, a process primarily mediated by the cytochrome P450 enzyme CYP2C19, with minor contributions from CYP1A2 and CYP2C9.[1] Unlike doxepin, which is a tertiary amine TCA, nordoxepin is a secondary amine, a structural difference that significantly influences its pharmacological properties.[1][2] Generally, secondary amine TCAs exhibit greater selectivity for the norepinephrine transporter (NET) over the serotonin (B10506) transporter (SERT).[1][2] This guide will delve into the specifics of nordoxepin's mechanism of action, providing available quantitative data, experimental context, and visual representations of the underlying biological processes.

Core Mechanism of Action: Monoamine Reuptake Inhibition

The principal antidepressant effect of nordoxepin is attributed to its ability to block the reuptake of norepinephrine and, to a lesser extent, serotonin from the synaptic cleft. By inhibiting NET and SERT, nordoxepin increases the concentration of these neurotransmitters in the synapse, thereby enhancing neurotransmission.

Quantitative Data: Transporter Binding Affinity and Potency

Table 1: Comparative Monoamine Transporter Inhibition

CompoundTargetKi (nM)IC50 (nM)Species/AssayReference
Nordoxepin NETData Not AvailableData Not AvailableData Not Available
SERTData Not AvailableData Not AvailableData Not Available
Doxepin NET134.7Human cloned[PDSP Ki Database]
SERT6735Human cloned[PDSP Ki Database]

Note: The lack of specific quantitative data for nordoxepin in publicly accessible databases is a significant limitation. The data for doxepin is provided for comparative context.

Experimental Protocols for Determining Transporter Inhibition

The binding affinities and inhibitory potencies of compounds like nordoxepin are typically determined through in vitro assays using brain tissue homogenates or cell lines expressing the specific transporters.

These assays measure the affinity of a drug for a specific receptor or transporter by competing with a radioactively labeled ligand.

  • Objective: To determine the equilibrium dissociation constant (Ki) of nordoxepin for NET and SERT.

  • Methodology:

    • Preparation of Membranes: Membranes are prepared from brain regions rich in the target transporter (e.g., hypothalamus for NET, brainstem for SERT) or from cells recombinantly expressing the human transporters.

    • Incubation: A constant concentration of a specific radioligand (e.g., [³H]-nisoxetine for NET, [³H]-citalopram for SERT) is incubated with the membrane preparation in the presence of varying concentrations of nordoxepin.

    • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

    • Data Analysis: The concentration of nordoxepin that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

These functional assays measure the ability of a drug to inhibit the uptake of a radioactively labeled neurotransmitter into isolated nerve terminals (synaptosomes).

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of nordoxepin for norepinephrine and serotonin uptake.

  • Methodology:

    • Synaptosome Preparation: Synaptosomes are prepared from specific brain regions (e.g., cortex or hypothalamus for norepinephrine, whole brain minus cerebellum for serotonin) by homogenization and differential centrifugation.

    • Incubation: Synaptosomes are pre-incubated with various concentrations of nordoxepin.

    • Uptake Initiation: A radioactively labeled neurotransmitter (e.g., [³H]-norepinephrine or [³H]-serotonin) is added to initiate uptake.

    • Uptake Termination: After a short incubation period, uptake is terminated by rapid filtration and washing with ice-cold buffer.

    • Quantification: The amount of radioactivity accumulated within the synaptosomes is measured by liquid scintillation counting.

    • Data Analysis: The IC50 value is determined by non-linear regression analysis of the concentration-response curve.

Signaling Pathways

The inhibition of norepinephrine and serotonin reuptake by nordoxepin leads to the activation of various downstream signaling cascades, which are believed to underlie its therapeutic effects. These pathways are complex and involve multiple second messengers and protein kinases that ultimately regulate gene expression and synaptic plasticity.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Nordoxepin Nordoxepin NET NET Nordoxepin->NET Inhibits SERT SERT Nordoxepin->SERT Inhibits NE_Vesicle NE NE Norepinephrine NE_Vesicle->NE Release S_Vesicle 5-HT Serotonin Serotonin S_Vesicle->Serotonin Release NE->NET Adrenergic_R Adrenergic Receptor NE->Adrenergic_R Serotonin->SERT Reuptake Serotonin_R Serotonin Receptor Serotonin->Serotonin_R GPCR G-Protein Coupled Signaling Adrenergic_R->GPCR Serotonin_R->GPCR Gene_Expression Altered Gene Expression GPCR->Gene_Expression Leads to

Figure 1: Simplified signaling pathway of nordoxepin's action at the synapse.

Off-Target Receptor Interactions

A key differentiator between nordoxepin and its parent compound, doxepin, is its reduced affinity for various other neurotransmitter receptors. This "cleaner" pharmacological profile generally translates to a more favorable side-effect profile.

Quantitative Data: Receptor Binding Affinities

As with the monoamine transporters, comprehensive quantitative binding data for nordoxepin at various receptors is sparse. However, qualitative and comparative data indicate that nordoxepin is significantly less potent than doxepin at histamine (B1213489) H1, muscarinic acetylcholine, and α1-adrenergic receptors.[1][2]

Table 2: Comparative Receptor Binding Affinities (Ki in nM)

ReceptorNordoxepin (Ki in nM)Doxepin (Ki in nM)Reference
Histamine H1 Data Not Available0.21[PDSP Ki Database]
Muscarinic M1 Data Not Available24[PDSP Ki Database]
α1-Adrenergic Data Not Available12[PDSP Ki Database]

Note: The absence of specific Ki values for nordoxepin is a notable gap in the publicly available data. The provided doxepin values illustrate the generally higher affinity of the parent compound for these receptors.

Experimental Workflow for Receptor Binding Assays

The experimental protocol for determining the binding affinity of nordoxepin at these "off-target" receptors is similar to the radioligand binding assay described for monoamine transporters, with the primary difference being the choice of tissue/cell line and radioligand.

start Start prep Prepare Membranes (Brain Tissue or Cell Lines) start->prep incubate Incubate Membranes with Radioligand and Nordoxepin prep->incubate filter Separate Bound and Free Radioligand (Filtration) incubate->filter quantify Quantify Radioactivity (Scintillation Counting) filter->quantify analyze Data Analysis (IC50 and Ki Calculation) quantify->analyze end End analyze->end

Figure 2: General experimental workflow for radioligand binding assays.

Metabolism and Pharmacokinetics

Nordoxepin has a longer elimination half-life (approximately 31 hours) compared to doxepin (approximately 17 hours).[1] This extended half-life contributes to its sustained therapeutic effect. The metabolism of nordoxepin itself proceeds via hydroxylation, primarily by CYP2D6, followed by glucuronidation.[1]

Conclusion

This compound's primary mechanism of action is the inhibition of norepinephrine and serotonin reuptake, with a pronounced selectivity for the norepinephrine transporter. This activity leads to an increase in the synaptic availability of these neurotransmitters, which is thought to mediate its antidepressant effects. Compared to its parent compound, doxepin, nordoxepin exhibits a more favorable side-effect profile due to its reduced affinity for histaminic, muscarinic, and adrenergic receptors. While a comprehensive quantitative dataset for nordoxepin's binding profile is not fully available in the public domain, the existing evidence strongly supports its role as a key contributor to the therapeutic efficacy of doxepin. Further research to fully characterize the in vitro pharmacology of nordoxepin would be beneficial for a more complete understanding of its mechanism of action and for guiding future drug development efforts.

References

(E/Z)-stereoisomers of nordoxepin separation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Separation of (E/Z)-Stereoisomers of Nordoxepin

Introduction

Nordoxepin, also known as N-desmethyldoxepin, is the major and pharmacologically active metabolite of the tricyclic antidepressant doxepin (B10761459).[1] Doxepin is administered as a mixture of (E)- and (Z)-geometric isomers, typically in an 85:15 ratio, respectively.[2][3] Following administration, doxepin undergoes metabolism to form nordoxepin, which also exists as (E) and (Z) stereoisomers.[1]

Due to stereoselective metabolism of doxepin by cytochrome P450 enzymes (primarily CYP2C19), the plasma levels of the (E)- and (Z)-stereoisomers of nordoxepin are found in an approximate 1:1 ratio.[1] The stereoisomers of drug molecules can exhibit significant differences in biological activity, potency, and toxicity.[2][4] Specifically, the (Z)-isomers of doxepin and nordoxepin are considered more therapeutically active than the corresponding (E)-isomers.[5] Therefore, the accurate separation, detection, and quantification of individual (E)- and (Z)-nordoxepin stereoisomers are critical for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, bioequivalence studies, and clinical drug monitoring.[6][7]

This technical guide provides a comprehensive overview of the analytical methodologies for the separation of (E/Z)-nordoxepin stereoisomers, with a focus on chromatographic techniques. It includes detailed experimental protocols, quantitative performance data, and visual workflows to aid in the development and implementation of robust analytical methods.

Core Separation Methodologies

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary analytical techniques employed for the stereoselective separation and quantification of nordoxepin isomers.[6]

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for the analysis of doxepin and nordoxepin isomers due to its versatility, robustness, and efficiency. Both normal-phase and reversed-phase chromatography have been successfully applied.

Normal-phase HPLC, utilizing a polar stationary phase and a non-polar mobile phase, has proven effective for achieving baseline resolution of all four isomers of doxepin and nordoxepin.

Experimental Protocol 1: Simultaneous Determination in Serum

This method is designed for the quantitative, simultaneous determination of E-doxepin, Z-doxepin, E-nordoxepin, and Z-nordoxepin in serum.[8]

  • Chromatographic Column: Analytical silica (B1680970) column (3 µm particle size, 6 x 100 mm).[8]

  • Mobile Phase: A mixture of 0.025 M phosphate (B84403) buffer, acetonitrile, and n-nonylamine in a ratio of 80:20:1 (v/v/v).[8]

  • Flow Rate: Not specified, requires optimization.

  • Detection: UV Detector. Wavelength requires optimization based on the absorbance maxima of nordoxepin.

  • Internal Standard: Nortriptyline can be used as an internal standard.

Experimental Protocol 2: Stereoselective Measurement in Plasma or Urine

This method was developed for the stereoselective measurement of cis (Z) and trans (E) isomers of both doxepin and nordoxepin.

  • Chromatographic Column: Silica column.

  • Mobile Phase: A mixture of hexane, methanol (B129727), and nonylamine (B85610) in a ratio of 95:5:0.3 (v/v/v).

  • Sample Preparation: Liquid-liquid extraction using a mixture of n-pentane and isopropanol (B130326) (95:5, v/v).

  • Detection: UV Detector.

  • Internal Standard: Nortriptyline.

While normal-phase is common for this specific separation, methods for the parent compound doxepin often use reversed-phase HPLC, which is a widely applicable technique in pharmaceutical analysis. The United States Pharmacopeia (USP) monograph for Doxepin Hydrochloride provides a robust method that can be adapted.[2]

Experimental Protocol 3: USP Monograph-Based Method for Isomer Separation

This protocol is based on the USP assay for Doxepin Hydrochloride, which effectively separates the (E) and (Z) isomers.

  • Chromatographic Column: Purospher® STAR RP-8e (C8, USP L7) column (5 µm particle size, 125 x 4 mm). Alternative C8 columns like Luna® 5 µm C8(2) and Kinetex® 5 µm C8 have also been shown to meet system suitability requirements.[2]

  • Mobile Phase: A mixture of monobasic sodium phosphate buffer (27.6 g/L) and methanol in a 70:30 ratio, with the pH adjusted to 2.5 using phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 50 °C.

  • Detection: UV Detector, wavelength set at 295 nm.

  • Injection Volume: 20 µL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity and has been used for the stereoselective measurement of (E)- and (Z)-doxepin and their N-desmethyl (nordoxepin) metabolites.[6]

General Workflow for GC-MS Analysis

  • Extraction: Analytes are extracted from the biological matrix (e.g., plasma) using liquid-liquid extraction. Solvents such as n-pentane-isopropanol or hexane-based mixtures are common.[6]

  • Derivatization: To improve the chromatographic properties and volatility of the analytes, a derivatization step is often necessary.

  • GC Separation: A capillary column is used for the separation of the derivatized isomers.

  • MS Detection: Mass spectrometry provides sensitive detection and structural confirmation of the separated isomers.

Quantitative Data and Method Performance

The following tables summarize quantitative data from HPLC methods developed for doxepin isomers. This data is representative of the performance expected for nordoxepin separation methods.

Table 1: HPLC Chromatographic Parameters and Performance for Doxepin Isomer Separation

Parameter Method Based on USP Monograph Alternative C8 Column Method 1[2] Alternative C8 Column Method 2[2]
Column Purospher® STAR RP-8e (125x4mm, 5µm) Luna® 5 µm C8(2) (150x4.6mm) Kinetex® 5 µm C8 (150x4.6mm)
Mobile Phase 70:30 NaH2PO4 buffer (pH 2.5) : Methanol Per USP Monograph Per USP Monograph
Flow Rate 1.0 mL/min 1.32 mL/min 1.32 mL/min
(E)-Isomer Retention Time 22.55 min Not Reported Not Reported
(Z)-Isomer Retention Time 25.74 min Not Reported Not Reported
Resolution (E/Z) 1.84 2.84 3.78
Tailing Factor (E-Isomer) 0.96 - 1.32 < 2.0 < 2.0
Tailing Factor (Z-Isomer) Not Reported < 2.0 < 2.0

| RSD (%) of Peak Area | 1.47% (E), 1.44% (Z) | < 2.0% | < 2.0% |

Table 2: Method Validation Parameters for Doxepin Isomer Separation

Parameter (E)-Isomer (Z)-Isomer
Linearity Range 0.01 - 1.0 mg/mL 0.01 - 1.0 mg/mL
Correlation Coefficient (R²) 0.9999 0.9999
Limit of Detection (LOD) 0.011 mg/mL 0.010 mg/mL

| Limit of Quantitation (LOQ) | 0.033 mg/mL | 0.030 mg/mL |

Visualized Workflows and Pathways

Visual diagrams created using Graphviz provide a clear representation of experimental and biological processes.

HPLC Separation Workflow

The following diagram outlines a typical workflow for the separation and analysis of (E/Z)-nordoxepin stereoisomers from a biological sample using HPLC.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Serum, Urine) Extraction Liquid-Liquid Extraction Sample->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Inject Sample Reconstitution->Injection HPLC HPLC Separation (e.g., Silica or C8 Column) Injection->HPLC Detection UV Detection HPLC->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration & Identification Chromatogram->Integration Quantification Quantification of (E) & (Z) Isomers Integration->Quantification Report Final Report Quantification->Report

Caption: General workflow for HPLC-based separation of nordoxepin isomers.

Metabolic Pathway of Doxepin to Nordoxepin

This diagram illustrates the metabolic conversion of doxepin to its (E) and (Z) nordoxepin metabolites, highlighting the key enzymes involved.

Metabolic_Pathway Metabolism of Doxepin to (E/Z)-Nordoxepin cluster_metabolism N-Demethylation cluster_hydroxylation Further Metabolism Doxepin (E/Z)-Doxepin (Administered Drug) Enzyme CYP2C19 (>50%) CYP1A2, CYP2C9 (minor) Doxepin->Enzyme E_Nordoxepin (E)-Nordoxepin (Metabolite) CYP2D6 CYP2D6 E_Nordoxepin->CYP2D6 Z_Nordoxepin (Z)-Nordoxepin (Metabolite) Z_Nordoxepin->CYP2D6 Enzyme->E_Nordoxepin Stereoselective Metabolism Enzyme->Z_Nordoxepin Hydroxylated Hydroxylated Metabolites CYP2D6->Hydroxylated

Caption: Metabolic pathway of doxepin to (E/Z)-nordoxepin isomers.

Conclusion

The separation of (E)- and (Z)-nordoxepin stereoisomers is a critical analytical challenge in the development and clinical monitoring of doxepin. The inherent differences in the pharmacological activity between the isomers necessitate the use of stereoselective analytical methods.[5] High-Performance Liquid Chromatography, particularly using normal-phase silica columns or reversed-phase C8 columns, has demonstrated excellent capability in resolving these isomers.[2][8] The detailed protocols and performance data provided in this guide serve as a valuable resource for scientists to establish and validate robust and reliable methods for the accurate quantification of (E/Z)-nordoxepin, thereby supporting crucial pharmacokinetic and clinical investigations.

References

Technical Guide: Synthesis and Characterization of Nordoxepin Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nordoxepin, the primary active metabolite of the tricyclic antidepressant doxepin (B10761459), plays a crucial role in its therapeutic effects. This technical guide provides an in-depth overview of a documented synthetic route to nordoxepin hydrochloride and outlines key analytical techniques for its characterization. The synthesis involves a three-step process starting from doxepin hydrochloride, encompassing acylation, reduction, and salification. Characterization is primarily achieved through chromatographic and mass spectrometric methods. This document is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, development, and analysis of nordoxepin and related compounds.

Synthesis of this compound

The synthesis of this compound can be achieved from its parent compound, doxepin hydrochloride. A documented method involves a three-step chemical transformation: acylation of the secondary amine, followed by reductive cleavage of the resulting amide, and subsequent conversion to the hydrochloride salt.

Synthetic Pathway

The overall synthetic scheme is as follows:

  • Acylation: Doxepin hydrochloride is reacted with an acylating agent, such as 2,2,2-trichloroethyl chloroformate, in the presence of a base to form an intermediate carbamate (B1207046).

  • Reduction: The carbamate intermediate is then subjected to reduction, which cleaves the carbamate group to yield nordoxepin.

  • Salification: Finally, the free base of nordoxepin is treated with hydrochloric acid to produce the stable hydrochloride salt.

Experimental Protocol

The following protocol is based on a documented laboratory-scale synthesis.

Step 1: Acylation of Doxepin Hydrochloride

  • Dissolve doxepin hydrochloride in a suitable organic solvent such as dichloromethane (B109758) in a three-neck flask.

  • Cool the solution in an ice-water bath.

  • Add an organic base, for example, N,N-diisopropylethylamine, to the reaction mixture.

  • Slowly add 2,2,2-trichloroethyl chloroformate dropwise to the cooled solution.

  • Stir the reaction mixture in the ice-water bath for approximately 2 hours to allow for the completion of the acylation reaction.

Step 2: Reduction of the Intermediate

Note: The specific reducing agent and conditions for this step are not detailed in the readily available literature and would require further process development. A common method for such transformations involves the use of reducing agents like zinc dust in the presence of a weak acid.

Step 3: Salification to this compound

  • Dissolve the crude nordoxepin free base obtained from the reduction step in ethyl acetate.

  • Cool the solution in an ice-water bath.

  • Adjust the pH of the solution to 3 by the dropwise addition of a saturated solution of hydrogen chloride in ethyl acetate.

  • Allow the product to crystallize out of the solution.

  • Collect the white solid precipitate by suction filtration and dry under vacuum to yield this compound.

Quantitative Data for Synthesis
ParameterValue
Starting MaterialDoxepin Hydrochloride
Key Reagents2,2,2-trichloroethyl chloroformate, N,N-diisopropylethylamine, HCl
Overall Yield44.4% - 51.6%
Purity (by HPLC)95.9% - 98.7%

Characterization of this compound

The characterization of newly synthesized this compound is essential to confirm its identity, purity, and structural integrity. The primary methods employed are high-performance liquid chromatography (HPLC) and mass spectrometry (MS). While detailed spectroscopic data from ¹H NMR, ¹³C NMR, and IR analysis of the synthesized compound are not widely available in the public domain, this section outlines the principles and available data for its characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of this compound and for separating it from related compounds.

Typical HPLC Parameters:

  • Column: A reversed-phase column, such as a C8 or C18, is commonly used.

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile, methanol) and an aqueous buffer (e.g., ammonium (B1175870) formate) is typically employed.

  • Detection: UV detection at a suitable wavelength is often used for quantification.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the identification and quantification of nordoxepin.

Key Mass Spectrometry Data:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Nordoxepin (NDox)266.0107.0

These mass transitions are characteristic of nordoxepin and are used for its selective detection in complex matrices.

Spectroscopic Analysis (NMR and IR)
  • ¹H NMR Spectroscopy: To determine the number and types of protons and their connectivity.

  • ¹³C NMR Spectroscopy: To identify the number and types of carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups.

Researchers undertaking the synthesis of this compound would need to perform these spectroscopic analyses and interpret the resulting data to fully characterize the compound.

Visualizations

Synthesis Workflow

G Synthesis Workflow of this compound cluster_0 Step 1: Acylation cluster_1 Step 2: Reduction cluster_2 Step 3: Salification doxepin_hcl Doxepin Hydrochloride acylation Acylation Reaction (Ice-Water Bath, 2h) doxepin_hcl->acylation reagents1 2,2,2-Trichloroethyl Chloroformate, N,N-Diisopropylethylamine, Dichloromethane reagents1->acylation intermediate Carbamate Intermediate acylation->intermediate reduction Reduction intermediate->reduction nordoxepin_base Nordoxepin (Free Base) reduction->nordoxepin_base salification Salification (pH 3, Crystallization) nordoxepin_base->salification reagents2 HCl in Ethyl Acetate reagents2->salification nordoxepin_hcl This compound salification->nordoxepin_hcl

Caption: Synthesis workflow for this compound.

Metabolic Pathway of Doxepin to Nordoxepin

G Metabolic Pathway of Doxepin Doxepin Doxepin Nordoxepin Nordoxepin (N-desmethyldoxepin) Doxepin->Nordoxepin CYP2C19 (>50%) CYP1A2, CYP2C9 (minor) Hydroxylated_Metabolites Hydroxylated Metabolites Doxepin->Hydroxylated_Metabolites CYP2D6 Nordoxepin->Hydroxylated_Metabolites CYP2D6

Caption: Metabolic conversion of doxepin to nordoxepin.

Conclusion

This technical guide provides a summary of the synthesis and characterization of this compound based on available literature. The outlined synthetic protocol offers a viable route for obtaining this important active metabolite. While chromatographic and mass spectrometric data are available for its characterization, a comprehensive spectroscopic analysis with detailed NMR and IR data is not widely published and represents an area for further investigation by researchers in the field. The provided workflows and data tables serve as a foundational resource for professionals engaged in the chemistry and analysis of tricyclic antidepressants and their metabolites.

In Vitro Activity of Nordoxepin Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nordoxepin, the primary active metabolite of the tricyclic antidepressant doxepin (B10761459), exhibits a distinct in vitro pharmacological profile. This technical guide provides a comprehensive overview of the in vitro activity of nordoxepin hydrochloride, focusing on its interactions with key molecular targets involved in neurotransmission. This document summarizes available quantitative data on its binding affinities and inhibitory concentrations, details relevant experimental protocols, and illustrates the associated signaling pathways and experimental workflows.

Introduction

Nordoxepin is formed in vivo through the N-demethylation of doxepin, a process primarily mediated by cytochrome P450 enzymes, particularly CYP2C19, with minor contributions from CYP1A2 and CYP2C9. While doxepin is a mixture of (E)- and (Z)-stereoisomers, nordoxepin exists in a roughly 1:1 ratio of its (E)- and (Z)-stereoisomers in plasma.[1] Like its parent compound, nordoxepin exerts its pharmacological effects through the modulation of various neurotransmitter systems. However, it displays a notably different selectivity profile. This guide focuses on the in vitro characterization of this compound's activity at clinically relevant central nervous system targets.

Quantitative Analysis of In Vitro Activity

The in vitro activity of this compound has been characterized through various binding and uptake inhibition assays. The following tables summarize the available quantitative data, including equilibrium dissociation constants (Ki) and half-maximal inhibitory concentrations (IC50).

Neurotransmitter Transporter Inhibition

Nordoxepin's primary mechanism of action is the inhibition of neurotransmitter reuptake at presynaptic terminals. It is a potent inhibitor of the norepinephrine (B1679862) transporter (NET) and a less potent inhibitor of the serotonin (B10506) transporter (SERT).[1] Its activity at the dopamine (B1211576) transporter (DAT) is significantly weaker.

TargetParameterValue (nM)SpeciesAssay TypeReference
Norepinephrine Transporter (NET)Ki13RatSynaptosomal Uptake[2]
Serotonin Transporter (SERT)Ki200RatSynaptosomal Uptake[2]
Dopamine Transporter (DAT)Ki5,800RatSynaptosomal Uptake[2]
Receptor Binding Affinity

Nordoxepin also interacts with a variety of postsynaptic receptors, though generally with lower affinity than its parent compound, doxepin.[1] These interactions contribute to its overall pharmacological profile and side-effect profile.

TargetParameterValue (nM)SpeciesAssay TypeReference
Histamine (B1213489) H1 ReceptorKd2.1HumanRadioligand Binding[3]
α1-Adrenergic ReceptorKd110HumanRadioligand Binding[3]
Muscarinic Acetylcholine ReceptorKd130HumanRadioligand Binding[3]

Experimental Protocols

The data presented in this guide were generated using established in vitro pharmacological assays. The following sections provide detailed methodologies for these key experiments.

Neurotransmitter Uptake Inhibition Assay in Rat Brain Synaptosomes

This assay measures the ability of a compound to inhibit the uptake of radiolabeled neurotransmitters into isolated nerve terminals (synaptosomes).

Protocol:

  • Synaptosome Preparation: Fresh rat brain tissue (e.g., hypothalamus for norepinephrine, corpus striatum for dopamine, and whole brain minus cerebellum for serotonin) is homogenized in a sucrose (B13894) solution. The homogenate is then subjected to differential centrifugation to isolate the synaptosomal fraction.

  • Assay Conditions: Synaptosomes are pre-incubated with various concentrations of this compound in a buffer containing appropriate ions and energy sources.

  • Initiation of Uptake: The uptake reaction is initiated by the addition of a radiolabeled neurotransmitter (e.g., [3H]norepinephrine, [3H]serotonin, or [3H]dopamine) at a concentration close to its Km for the respective transporter.

  • Termination of Uptake: After a short incubation period (typically a few minutes), the uptake is terminated by rapid filtration through glass fiber filters, which traps the synaptosomes containing the radiolabeled neurotransmitter.

  • Quantification: The amount of radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific uptake (IC50) is determined by non-linear regression analysis of the concentration-response data. The inhibitor constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the concentration of the radiolabeled substrate and Km is its Michaelis-Menten constant.

Radioligand Binding Assay in Human Brain Tissue

This assay measures the affinity of a compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand that is known to bind to that receptor.

Protocol:

  • Membrane Preparation: Post-mortem human brain tissue from specific regions known to express the target receptor (e.g., frontal cortex for α1-adrenergic and histamine H1 receptors, caudate nucleus for muscarinic receptors) is homogenized and centrifuged to prepare a crude membrane fraction.

  • Assay Conditions: The membrane preparation is incubated with a fixed concentration of a specific radioligand (e.g., [3H]prazosin for α1-adrenergic receptors, [3H]pyrilamine for histamine H1 receptors, and [3H]quinuclidinyl benzilate for muscarinic receptors) and varying concentrations of this compound.

  • Equilibrium Binding: The incubation is carried out for a sufficient duration to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Kd) for nordoxepin is then calculated from the IC50 value using the Cheng-Prusoff equation: Kd = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

Signaling Pathways and Experimental Workflows

The in vitro activities of this compound can be visualized through signaling pathway diagrams and experimental workflow charts.

Signaling Pathway: Inhibition of Norepinephrine and Serotonin Reuptake

Nordoxepin's primary therapeutic effect is believed to stem from its ability to block the reuptake of norepinephrine and, to a lesser extent, serotonin into presynaptic neurons. This action increases the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Nordoxepin Nordoxepin NET Norepinephrine Transporter (NET) Nordoxepin->NET Inhibits SERT Serotonin Transporter (SERT) Nordoxepin->SERT Inhibits NE_vesicle Norepinephrine Vesicle Synaptic_Cleft_NE Norepinephrine NE_vesicle->Synaptic_Cleft_NE Release 5HT_vesicle Serotonin Vesicle Synaptic_Cleft_5HT Serotonin 5HT_vesicle->Synaptic_Cleft_5HT Release Synaptic_Cleft_NE->NET Reuptake Postsynaptic_Receptors_NE Adrenergic Receptors Synaptic_Cleft_NE->Postsynaptic_Receptors_NE Binds Synaptic_Cleft_5HT->SERT Reuptake Postsynaptic_Receptors_5HT Serotonergic Receptors Synaptic_Cleft_5HT->Postsynaptic_Receptors_5HT Binds Downstream_Signaling_NE Neuronal Response Postsynaptic_Receptors_NE->Downstream_Signaling_NE Activates Downstream_Signaling_5HT Neuronal Response Postsynaptic_Receptors_5HT->Downstream_Signaling_5HT Activates

Nordoxepin's primary mechanism of action.
Experimental Workflow: Neurotransmitter Uptake Assay

The following diagram illustrates the key steps involved in a typical in vitro neurotransmitter uptake inhibition assay.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_synaptosomes Isolate Synaptosomes from Rat Brain Tissue pre_incubation Pre-incubate Synaptosomes with Nordoxepin HCl prep_synaptosomes->pre_incubation add_radioligand Add Radiolabeled Neurotransmitter (e.g., [3H]Norepinephrine) pre_incubation->add_radioligand incubation Incubate for a Defined Period add_radioligand->incubation filtration Rapid Filtration to Separate Bound and Free Radioligand incubation->filtration scintillation Measure Radioactivity via Liquid Scintillation Counting filtration->scintillation data_analysis Calculate IC50 and Ki Values scintillation->data_analysis

Workflow for neurotransmitter uptake assay.
Experimental Workflow: Radioligand Binding Assay

The following diagram outlines the general procedure for a competitive radioligand binding assay.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_membranes Prepare Cell Membranes from Human Brain Tissue incubation Incubate Membranes with Radioligand and varying concentrations of Nordoxepin HCl prep_membranes->incubation equilibrium Allow Binding to Reach Equilibrium incubation->equilibrium filtration Rapid Filtration to Separate Bound and Free Radioligand equilibrium->filtration scintillation Measure Radioactivity via Liquid Scintillation Counting filtration->scintillation data_analysis Calculate IC50 and Kd Values scintillation->data_analysis

Workflow for radioligand binding assay.

Conclusion

This compound demonstrates a distinct in vitro pharmacological profile characterized by potent inhibition of the norepinephrine transporter and moderate to weak interactions with the serotonin transporter and various postsynaptic receptors. This profile, which differs from its parent compound doxepin, underscores its primary role as a norepinephrine reuptake inhibitor. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals engaged in the study of nordoxepin and related compounds. Further investigation into the functional consequences of its receptor interactions and downstream signaling effects will continue to refine our understanding of its therapeutic potential.

References

In-Depth Technical Guide: Nordoxepin Hydrochloride Receptor Binding Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nordoxepin, the primary active metabolite of the tricyclic antidepressant doxepin (B10761459), plays a significant role in its therapeutic effects. This document provides a comprehensive technical overview of the receptor binding profile of nordoxepin hydrochloride. A detailed summary of its binding affinities (Ki) for various neurotransmitter receptors and transporters is presented, highlighting its distinct pharmacological characteristics compared to its parent compound. This guide also outlines the standard experimental methodologies employed in determining these binding affinities and illustrates the key signaling pathways associated with its primary targets.

Introduction

Nordoxepin, also known as N-desmethyldoxepin, is a pharmacologically active metabolite of the tricyclic antidepressant (TCA) doxepin.[1] Doxepin is metabolized in the liver, primarily by CYP2C19, to form nordoxepin.[1] While doxepin is a mixture of (E) and (Z) stereoisomers, typically in an 85:15 ratio, plasma levels of the (E) and (Z)-stereoisomers of nordoxepin are found in an approximately 1:1 ratio due to stereoselective metabolism.[1]

Generally, demethylated metabolites of tertiary amine TCAs, such as nordoxepin, exhibit a different receptor binding profile than their parent compounds. They are often more potent as norepinephrine (B1679862) reuptake inhibitors and less potent as serotonin (B10506) reuptake inhibitors, antihistamines, and anticholinergics.[1][2] This altered profile can contribute significantly to the overall therapeutic and side-effect profile of the parent drug. This guide focuses on elucidating the specific receptor binding characteristics of this compound.

Quantitative Receptor Binding Profile of this compound

The following table summarizes the available quantitative data on the binding affinity of nordoxepin (desmethyldoxepin) for various receptors and transporters. The inhibition constant (Ki) is a measure of the binding affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity. For comparative purposes, the binding affinities of the parent compound, doxepin, are also included where available.

Receptor/TransporterLigandSpeciesAssay SourceKi (nM)
Monoamine Transporters
Norepinephrine Transporter (NET)Nordoxepin (Desmethyldoxepin)HumanNIMH PDSP18
Norepinephrine Transporter (NET)DoxepinHumanNIMH PDSP29.5
Serotonin Transporter (SERT)Nordoxepin (Desmethyldoxepin)HumanNIMH PDSP200
Serotonin Transporter (SERT)DoxepinHumanNIMH PDSP67.8
Dopamine Transporter (DAT)Nordoxepin (Desmethyldoxepin)HumanNIMH PDSP5000
Dopamine Transporter (DAT)DoxepinHumanNIMH PDSP8200
Histamine (B1213489) Receptors
Histamine H1 ReceptorNordoxepin (Desmethyldoxepin)HumanNIMH PDSP2.1
Histamine H1 ReceptorDoxepinHumanNIMH PDSP0.25
Adrenergic Receptors
Alpha-1A Adrenergic ReceptorNordoxepin (Desmethyldoxepin)HumanNIMH PDSP23
Alpha-1A Adrenergic ReceptorDoxepinHumanNIMH PDSP12
Alpha-1B Adrenergic ReceptorNordoxepin (Desmethyldoxepin)HumanNIMH PDSP36
Alpha-1B Adrenergic ReceptorDoxepinHumanNIMH PDSP14
Alpha-1D Adrenergic ReceptorNordoxepin (Desmethyldoxepin)HumanNIMH PDSP26
Alpha-1D Adrenergic ReceptorDoxepinHumanNIMH PDSP15
Alpha-2A Adrenergic ReceptorNordoxepin (Desmethyldoxepin)HumanNIMH PDSP1200
Alpha-2A Adrenergic ReceptorDoxepinHumanNIMH PDSP210
Muscarinic Receptors
Muscarinic M1 ReceptorNordoxepin (Desmethyldoxepin)HumanNIMH PDSP95
Muscarinic M1 ReceptorDoxepinHumanNIMH PDSP24
Muscarinic M2 ReceptorNordoxepin (Desmethyldoxepin)HumanNIMH PDSP200
Muscarinic M2 ReceptorDoxepinHumanNIMH PDSP77
Muscarinic M3 ReceptorNordoxepin (Desmethyldoxepin)HumanNIMH PDSP80
Muscarinic M3 ReceptorDoxepinHumanNIMH PDSP21
Muscarinic M4 ReceptorNordoxepin (Desmethyldoxepin)HumanNIMH PDSP160
Muscarinic M4 ReceptorDoxepinHumanNIMH PDSP50
Muscarinic M5 ReceptorNordoxepin (Desmethyldoxepin)HumanNIMH PDSP130
Muscarinic M5 ReceptorDoxepinHumanNIMH PDSP30
Serotonin Receptors
5-HT2A ReceptorNordoxepin (Desmethyldoxepin)HumanNIMH PDSP30
5-HT2A ReceptorDoxepinHumanNIMH PDSP11
5-HT2C ReceptorNordoxepin (Desmethyldoxepin)HumanNIMH PDSP32
5-HT2C ReceptorDoxepinHumanNIMH PDSP12

Data sourced from the NIMH Psychoactive Drug Screening Program (PDSP) Ki Database.

Experimental Protocols: Radioligand Binding Assays

The determination of receptor binding affinities (Ki values) is typically achieved through competitive radioligand binding assays.[3] These assays are a gold standard for quantifying the interaction between a ligand and its receptor.[3]

Principle of Competitive Radioligand Binding Assay

This technique involves the incubation of a biological sample containing the receptor of interest (e.g., cell membrane homogenates) with a fixed concentration of a radiolabeled ligand (a "hot" ligand) that is known to bind to the receptor with high affinity and specificity.[3] Concurrently, varying concentrations of the unlabeled test compound (a "cold" ligand), in this case, this compound, are added.[3] The test compound competes with the radioligand for binding to the receptor. By measuring the amount of radioactivity bound to the receptor at each concentration of the test compound, an inhibition curve can be generated. From this curve, the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

General Experimental Workflow

A typical workflow for a competitive radioligand binding assay involves the following steps:

  • Receptor Preparation: Tissues or cells expressing the target receptor are homogenized, and the cell membranes are isolated through centrifugation.[4] The protein concentration of the membrane preparation is determined.[4]

  • Assay Incubation: The prepared membranes are incubated in a buffer solution with the radioligand and varying concentrations of the unlabeled test compound.[4] The incubation is carried out for a specific time at a controlled temperature to allow the binding to reach equilibrium.[4]

  • Separation of Bound and Free Ligand: After incubation, the bound radioligand must be separated from the free (unbound) radioligand. This is commonly achieved by rapid filtration through glass fiber filters, which trap the cell membranes with the bound radioligand.[3]

  • Quantification of Radioactivity: The radioactivity trapped on the filters is measured using a scintillation counter.[4]

  • Data Analysis: The data are analyzed to determine the IC50 and subsequently the Ki value.

Below is a DOT script for a Graphviz diagram illustrating the general workflow of a competitive radioligand binding assay.

G cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis receptor_prep Receptor Source (e.g., cell culture, tissue) homogenization Homogenization & Centrifugation receptor_prep->homogenization membrane_pellet Isolated Membranes homogenization->membrane_pellet incubation Incubation: Membranes + Radioligand + Nordoxepin (varying conc.) membrane_pellet->incubation filtration Rapid Filtration incubation->filtration washing Washing filtration->washing scintillation Scintillation Counting washing->scintillation data_analysis Data Analysis (IC50 -> Ki calculation) scintillation->data_analysis caption Experimental Workflow of a Competitive Radioligand Binding Assay

Experimental Workflow of a Competitive Radioligand Binding Assay

Signaling Pathways

Nordoxepin's pharmacological effects are mediated through its interaction with various G protein-coupled receptors (GPCRs) and monoamine transporters.

G Protein-Coupled Receptor (GPCR) Signaling

Many of the receptors targeted by nordoxepin, including histamine, adrenergic, and muscarinic receptors, are GPCRs. The general mechanism of GPCR signaling involves the binding of a ligand (in this case, nordoxepin acting as an antagonist) to the receptor, which typically prevents the activation of an associated G protein.[5][6] G proteins are heterotrimeric, consisting of α, β, and γ subunits.[5] When an agonist binds, the G protein exchanges GDP for GTP, leading to the dissociation of the Gα subunit from the Gβγ dimer.[6] These dissociated subunits then modulate the activity of downstream effector proteins, such as adenylyl cyclase or phospholipase C, which in turn generate second messengers like cAMP, IP3, and DAG.[7] As an antagonist, nordoxepin would block these downstream effects.

The following DOT script generates a diagram illustrating a simplified GPCR signaling cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR G_protein G Protein (αβγ-GDP) GPCR->G_protein Activates effector Effector (e.g., Adenylyl Cyclase) G_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Generates cellular_response Cellular Response second_messenger->cellular_response Initiates ligand Agonist Ligand ligand->GPCR Binds & Activates nordoxepin Nordoxepin (Antagonist) nordoxepin->GPCR Binds & Blocks caption Simplified GPCR Signaling Pathway

Simplified GPCR Signaling Pathway
Monoamine Transporter Function

Nordoxepin's primary antidepressant effect is attributed to its inhibition of the norepinephrine transporter (NET) and, to a lesser extent, the serotonin transporter (SERT).[1] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron, thus terminating the signal.[8] By blocking these transporters, nordoxepin increases the concentration and prolongs the presence of norepinephrine and serotonin in the synapse, enhancing neurotransmission.[8]

The following DOT script creates a diagram illustrating the mechanism of monoamine transporter inhibition by nordoxepin.

G cluster_synapse Synapse cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron transporter Monoamine Transporter (NET/SERT) neurotransmitter_in Neurotransmitter (NE/5-HT) synaptic_cleft Synaptic Cleft synaptic_cleft->transporter Reuptake postsynaptic_receptor Postsynaptic Receptor synaptic_cleft->postsynaptic_receptor Binds nordoxepin Nordoxepin nordoxepin->transporter Inhibits neurotransmitter_out Neurotransmitter (NE/5-HT) caption Mechanism of Monoamine Transporter Inhibition

Mechanism of Monoamine Transporter Inhibition

Logical Relationship: Doxepin to Nordoxepin

Nordoxepin is the direct product of the N-demethylation of doxepin, a metabolic process primarily mediated by the cytochrome P450 enzyme CYP2C19.[1] This conversion results in a pharmacologically active compound with a distinct receptor binding profile.

The following DOT script illustrates the metabolic conversion of doxepin to nordoxepin.

G doxepin Doxepin (Tertiary Amine) cyp2c19 CYP2C19 (N-demethylation) doxepin->cyp2c19 nordoxepin Nordoxepin (Secondary Amine) cyp2c19->nordoxepin Metabolism caption Metabolic Conversion of Doxepin to Nordoxepin

Metabolic Conversion of Doxepin to Nordoxepin

Conclusion

The receptor binding profile of this compound reveals a compound with a potent inhibitory effect on the norepinephrine transporter and a significant, though lesser, affinity for histamine H1, alpha-1 adrenergic, and muscarinic receptors. Its activity at the serotonin transporter is notably lower than that of its parent compound, doxepin. This distinct pharmacological profile underscores the importance of considering the activity of metabolites in drug development and clinical practice. The methodologies and signaling pathways described herein provide a foundational understanding for researchers and scientists working with this and similar compounds.

References

A Comprehensive Technical Guide to the Chemical Properties and Stability of Nordoxepin Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nordoxepin, the primary active metabolite of the tricyclic antidepressant doxepin (B10761459), plays a significant role in the pharmacological effects of its parent drug.[1][2] As N-desmethyldoxepin, it is a secondary amine tricyclic antidepressant that exhibits a distinct pharmacological profile, notably a higher potency and selectivity as a norepinephrine (B1679862) reuptake inhibitor compared to doxepin.[1][3] This technical guide provides an in-depth overview of the chemical properties and stability of nordoxepin hydrochloride, offering critical data and methodologies for researchers and professionals involved in drug development and analysis.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[4] It is the hydrochloride salt of nordoxepin, which enhances its solubility and stability for pharmaceutical applications.[3] The compound exists as a mixture of (E) and (Z) stereoisomers.[2]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
Chemical Names This compound, N-Desmethyldoxepin hydrochloride[4]
CAS Number 2887-91-4[5]
Molecular Formula C₁₈H₁₉NO · HCl[5]
Molecular Weight 301.81 g/mol [6][7]
Appearance White to off-white crystalline powder[4]
Melting Point 63-65 °C (for free base)[8]
pKa Data not available
Stereochemistry Mixture of (E) and (Z) isomers[2]

Solubility

This compound is soluble in water and various organic solvents.[4]

Table 2: Solubility of this compound

SolventSolubilityReference(s)
Water Soluble (Calculated, free base: 0.09 g/L at 25 °C)[4][8]
Methanol Soluble (1 mg/mL as free base)[4]
Ethanol 20 mg/mL (66.27 mM)[6]
Dimethylformamide (DMF) 20 mg/mL (66.27 mM)[6]
Dimethyl Sulfoxide (DMSO) 80 mg/mL (265.07 mM)[6]
Phosphate-buffered saline (PBS, pH 7.2) 1 mg/mL[5]

Stability Profile

The stability of this compound is a critical factor for its formulation, storage, and therapeutic efficacy.

Storage and Handling: this compound powder should be stored at -20°C for up to 3 years.[6] In solvent, it should be stored at -80°C for up to 1 year.[6] It is advised to keep the compound away from direct sunlight and moisture.[6]

Stability in Biological Matrices: A study on the bioequivalence of doxepin hydrochloride showed that nordoxepin was stable in human plasma under various conditions. There was no evidence of degradation in controlled blank plasma at room temperature for up to 24 hours, for six freeze-thaw cycles, in extracted plasma samples under refrigerated conditions (2–8 °C) for 91 hours, and at room temperature for 48 hours.[9] Long-term stability in spiked plasma samples was demonstrated for up to 123 days at -20°C.[9]

Forced Degradation Studies: Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[10] While specific forced degradation data for this compound is not readily available in the public domain, such studies would typically be conducted according to ICH guidelines.[11] These studies involve exposing the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and light.

A study on the photostability of the parent drug, doxepin hydrochloride, in aqueous solution showed degradation upon exposure to UV light, indicating that light protection is important.[12]

Experimental Protocols

Determination of Physicochemical Properties

Melting Point Determination: The melting point can be determined using a standard capillary melting point apparatus. A small amount of the crystalline powder is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded.

Solubility Determination: To determine solubility, an excess of this compound is added to a known volume of the solvent of interest. The suspension is agitated at a constant temperature until equilibrium is reached. The solution is then filtered, and the concentration of the dissolved this compound is determined by a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

Stability-Indicating Method and Forced Degradation Studies

A stability-indicating analytical method is crucial for separating and quantifying nordoxepin from its potential degradation products. A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) method coupled with a UV or mass spectrometry (MS) detector is typically employed.

General Protocol for Forced Degradation:

  • Acid Hydrolysis: The drug substance is dissolved in a suitable acidic solution (e.g., 0.1 M HCl) and heated. Samples are withdrawn at various time points.

  • Base Hydrolysis: The drug substance is dissolved in a suitable basic solution (e.g., 0.1 M NaOH) and heated. Samples are withdrawn at various time points.

  • Oxidative Degradation: The drug substance is exposed to an oxidizing agent (e.g., 3% H₂O₂) at room temperature or elevated temperature.

  • Thermal Degradation: The solid drug substance is exposed to high temperatures (e.g., 60°C, 80°C) for a defined period.

  • Photostability: The solid drug substance and its solution are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[13]

Samples from each stress condition are then analyzed by the stability-indicating method to assess the extent of degradation and identify any degradation products.

Signaling Pathways and Experimental Workflows

Nordoxepin is the active metabolite of doxepin, formed primarily through demethylation by cytochrome P450 enzymes in the liver.[2]

Doxepin_Metabolism Doxepin Doxepin CYP2C19 CYP2C19 (>50%) Doxepin->CYP2C19 Demethylation Other_CYPs CYP1A2, CYP2C9 (minor) Doxepin->Other_CYPs Demethylation Nordoxepin Nordoxepin (N-desmethyldoxepin) CYP2D6 CYP2D6 Nordoxepin->CYP2D6 Metabolism CYP2C19->Nordoxepin Other_CYPs->Nordoxepin Hydroxylation Hydroxylation Glucuronidation Glucuronide Conjugates Hydroxylation->Glucuronidation CYP2D6->Hydroxylation

Caption: Metabolism of Doxepin to Nordoxepin.

A general workflow for assessing the stability of a drug substance like this compound is outlined below.

Stability_Testing_Workflow cluster_0 Stress Testing (Forced Degradation) cluster_1 Formal Stability Studies (ICH Conditions) Acid Acid Hydrolysis Analysis Analyze Samples (HPLC, LC-MS) Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Thermal->Analysis Photo Photolysis Photo->Analysis LongTerm Long-term (e.g., 25°C/60% RH) LongTerm->Analysis Accelerated Accelerated (e.g., 40°C/75% RH) Accelerated->Analysis DrugSubstance Nordoxepin HCl Bulk Drug Substance DrugSubstance->Acid DrugSubstance->Base DrugSubstance->Oxidation DrugSubstance->Thermal DrugSubstance->Photo DrugSubstance->LongTerm DrugSubstance->Accelerated AnalyticalMethod Develop & Validate Stability-Indicating Analytical Method AnalyticalMethod->Analysis Data Evaluate Data (Identify Degradants, Determine Shelf-life) Analysis->Data

Caption: General Workflow for Stability Testing.

References

Discovery and history of nordoxepin as a doxepin metabolite

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and History of Nordoxepin as a Doxepin (B10761459) Metabolite

Introduction

Doxepin, a tricyclic antidepressant and anxiolytic, has been in clinical use for decades. Its therapeutic efficacy and side-effect profile are not solely attributable to the parent compound but are significantly influenced by its primary active metabolite, nordoxepin (desmethyldoxepin). This technical guide provides a comprehensive overview of the discovery, metabolic pathways, pharmacokinetics, and analytical methodologies related to nordoxepin. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this critical metabolite.

Discovery and Initial Identification

The existence of nordoxepin as the principal N-demethylated metabolite of doxepin was established following the characterization of metabolic pathways common to tricyclic antidepressants. Research in the 1970s focused on identifying the byproducts of doxepin metabolism in humans. Early studies utilizing gas chromatography (GC) and mass spectrometry (MS) were instrumental in identifying nordoxepin in the plasma and urine of patients undergoing doxepin therapy. These initial investigations confirmed that N-demethylation was a major metabolic route for doxepin, analogous to the metabolism of other tertiary amine tricyclics like amitriptyline (B1667244) and imipramine, which are converted to nortriptyline (B1679971) and desipramine, respectively.

Metabolic Pathway of Doxepin to Nordoxepin

The biotransformation of doxepin to nordoxepin primarily occurs in the liver and is mediated by the cytochrome P450 (CYP) enzyme system.

  • Primary Pathway: The core metabolic step is the N-demethylation of the tertiary amine doxepin to the secondary amine nordoxepin. This reaction is predominantly catalyzed by the CYP2C19 enzyme.

  • Further Metabolism: Both doxepin and nordoxepin undergo further metabolism, primarily through hydroxylation to form 2-hydroxydoxepin and 2-hydroxynordoxepin, respectively. This step is mainly carried out by CYP2D6. These hydroxylated metabolites are then conjugated with glucuronic acid and excreted in the urine.

The genetic polymorphism of CYP2C19 and CYP2D6 enzymes leads to significant inter-individual variability in the plasma concentrations of doxepin and nordoxepin. Individuals classified as poor metabolizers for CYP2C19 tend to have higher doxepin to nordoxepin ratios and slower overall clearance.

Doxepin_Metabolism Doxepin Doxepin (Tertiary Amine) Nordoxepin Nordoxepin (Secondary Amine) Doxepin->Nordoxepin N-demethylation (CYP2C19) Hydroxylated_Metabolites Hydroxylated Metabolites (e.g., 2-hydroxynordoxepin) Nordoxepin->Hydroxylated_Metabolites Hydroxylation (CYP2D6) Conjugation Glucuronide Conjugation & Excretion Hydroxylated_Metabolites->Conjugation

Caption: Metabolic pathway of doxepin to nordoxepin and subsequent excretion.

Pharmacokinetics of Doxepin and Nordoxepin

The pharmacokinetic profiles of doxepin and its active metabolite nordoxepin are crucial for understanding the drug's therapeutic window and potential for adverse effects. Steady-state plasma concentrations are typically reached within 2 to 8 days of initiating therapy. Nordoxepin generally exhibits a longer half-life than its parent compound.

ParameterDoxepinNordoxepinReference
Time to Peak Plasma Conc. (Tmax) 2-4 hours4-10 hours
Elimination Half-Life (t1/2) 8-24 hours33-80 hours
Plasma Protein Binding ~76%~76%
Primary Metabolizing Enzyme CYP2C19, CYP2D6CYP2D6
Steady-State Plasma Ratio (Nordoxepin:Doxepin) Variable (0.5 to 2.0)-

Note: Values can vary significantly based on patient genetics (CYP polymorphism), age, and co-administered medications.

Experimental Protocols and Methodologies

The quantification of doxepin and nordoxepin in biological matrices is essential for therapeutic drug monitoring and pharmacokinetic studies. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard methodology.

Protocol: Quantification by LC-MS/MS
  • Sample Preparation:

    • Collect whole blood in heparinized tubes and centrifuge to separate plasma.

    • To 1 mL of plasma, add an internal standard (e.g., deuterated doxepin).

    • Perform liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes from plasma proteins. A common LLE method involves adding a basic solution (e.g., NaOH) followed by an organic solvent (e.g., hexane/isoamyl alcohol).

    • Vortex and centrifuge the sample.

    • Evaporate the organic layer to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.

  • Chromatographic Separation:

    • System: HPLC or UPLC system.

    • Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water with a modifier like formic acid.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Mass Spectrometric Detection:

    • System: Triple quadrupole mass spectrometer (MS/MS).

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for doxepin, nordoxepin, and the internal standard.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Data Processing Plasma Plasma Sample Spike Add Internal Standard Plasma->Spike Extract Liquid-Liquid or Solid-Phase Extraction Spike->Extract Evap Evaporate & Reconstitute Extract->Evap HPLC HPLC Separation (C18 Column) Evap->HPLC MS MS/MS Detection (MRM Mode) HPLC->MS Quant Quantification (Standard Curve) MS->Quant

Caption: Experimental workflow for the quantification of nordoxepin via LC-MS/MS.

Pharmacological Activity of Nordoxepin

Nordoxepin is not an inert byproduct; it is a pharmacologically active molecule that contributes significantly to the overall clinical profile of doxepin. Its activity profile, while similar to the parent drug, has important distinctions.

  • Neurotransmitter Reuptake Inhibition: Nordoxepin is a potent inhibitor of norepinephrine (B1679862) reuptake, and its potency is comparable to or even greater than that of doxepin. It is a less potent inhibitor of serotonin (B10506) reuptake.

  • Receptor Antagonism: Like doxepin, nordoxepin has high affinity as an antagonist at the histamine (B1213489) H1 receptor, contributing to the sedative effects of the drug. It also exhibits anticholinergic (muscarinic M1) and anti-alpha-1-adrenergic receptor activity, which are associated with common side effects like dry mouth, constipation, and orthostatic hypotension.

The prolonged half-life of nordoxepin means that it remains in the system longer than doxepin, contributing significantly to the sustained therapeutic effect and potential for side effects, particularly upon initiation of therapy or dose adjustment.

Clinical_Relationship Doxepin Doxepin Administration Metabolism Hepatic Metabolism (CYP2C19 / CYP2D6) Doxepin->Metabolism Effects Clinical Effects (Therapeutic & Adverse) Doxepin->Effects Metabolism->Doxepin Parent Drug (Shorter t1/2) Nordoxepin Nordoxepin (Active Metabolite) Metabolism->Nordoxepin Metabolite (Longer t1/2) Nordoxepin->Effects

Caption: Logical relationship between doxepin, its metabolism, and clinical outcomes.

Conclusion

The discovery and characterization of nordoxepin have been pivotal in understanding the clinical pharmacology of doxepin. As the primary active metabolite, nordoxepin's formation via CYP-mediated metabolism, its distinct pharmacokinetic profile, and its potent pharmacological activity are all critical factors that influence the efficacy and tolerability of doxepin therapy. A thorough understanding of these aspects, supported by robust analytical methodologies, is essential for optimizing treatment and for the continued development of related therapeutic agents.

In-Depth Technical Guide: Nordoxepin Hydrochloride (CAS 2887-91-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nordoxepin, the primary active metabolite of the tricyclic antidepressant doxepin (B10761459), is a pharmacologically active compound with a distinct receptor binding profile. This technical guide provides a comprehensive overview of Nordoxepin hydrochloride (CAS 2887-91-4), focusing on its physicochemical properties, mechanism of action, and relevant experimental methodologies. All quantitative data are presented in structured tables for ease of comparison. Detailed experimental protocols for key assays are provided, and signaling pathways and experimental workflows are visualized using Graphviz diagrams. This document is intended to serve as a core resource for researchers and professionals engaged in the study and development of neuropsychopharmacological agents.

Physicochemical Properties

This compound is a white to off-white crystalline powder.[1] It is the hydrochloride salt of Nordoxepin, also known as desmethyldoxepin. Key physicochemical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 2887-91-4[2][3]
Molecular Formula C₁₈H₂₀ClNO[2][4]
Molecular Weight 301.81 g/mol [2][4]
Appearance White to off-white crystalline powder[1]
Melting Point 210-218 °C[5]
Solubility Soluble in DMSO, DMF, and Ethanol.[4]
Stereochemistry Exists as a mixture of (E) and (Z) stereoisomers.[5]

Mechanism of Action

This compound's primary mechanism of action is the inhibition of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) reuptake at the synaptic cleft, thereby increasing the concentration of these neurotransmitters in the brain.[6] It is a pharmacologically active metabolite of doxepin, formed primarily through demethylation by the cytochrome P450 enzyme CYP2C19, with minor contributions from CYP1A2 and CYP2C9.[3][7] Nordoxepin is further metabolized via hydroxylation by CYP2D6.[3]

Compared to its parent compound, doxepin, nordoxepin exhibits a more potent and selective inhibition of the norepinephrine transporter (NET).[3][8] Conversely, it is a less potent inhibitor of the serotonin transporter (SERT) and demonstrates reduced antagonist activity at histamine (B1213489) H₁, α₁-adrenergic, and muscarinic acetylcholine (B1216132) receptors.[3][9]

Receptor and Transporter Binding Profile

The following table summarizes the available quantitative data on the binding affinities (Ki values) of nordoxepin and its parent compound, doxepin, for key neurotransmitter transporters and receptors. Lower Ki values indicate higher binding affinity.

TargetNordoxepin (Ki, nM)Doxepin (Ki, nM)Reference(s)
Norepinephrine Transporter (NET) 1640[10]
Serotonin Transporter (SERT) 33066[10]
Histamine H₁ Receptor 2.10.25[10]
α₁-Adrenergic Receptor 7919[10]
Muscarinic Acetylcholine Receptor 23025[10]

Note: Data is from a study by Richelson, E. (1983) and may have been determined under specific experimental conditions. Direct comparison between different studies should be made with caution.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound's pharmacological profile.

Radioligand Binding Assay for Receptor Affinity

This protocol is a generalized method for determining the binding affinity of a compound to a specific receptor using a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of this compound for a target receptor (e.g., histamine H₁, α₁-adrenergic, muscarinic acetylcholine receptors).

Materials:

  • Cell membranes expressing the target receptor.

  • Radiolabeled ligand specific for the target receptor (e.g., [³H]pyrilamine for H₁ receptors).

  • This compound stock solution.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize tissues or cells expressing the receptor of interest in an appropriate buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of this compound. Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand for the target receptor).

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Neurotransmitter Uptake Inhibition Assay

This protocol describes a method to measure the inhibition of neurotransmitter reuptake by transporters expressed in cells.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound for the norepinephrine transporter (NET) and serotonin transporter (SERT).

Materials:

  • Cell line stably expressing the human norepinephrine transporter (hNET) or human serotonin transporter (hSERT) (e.g., HEK293 cells).

  • Radiolabeled neurotransmitter (e.g., [³H]norepinephrine or [³H]serotonin).

  • This compound stock solution.

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Wash buffer (e.g., ice-cold uptake buffer).

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Cell Culture: Plate the hNET or hSERT expressing cells in a multi-well plate and allow them to adhere overnight.

  • Pre-incubation: Wash the cells with uptake buffer and then pre-incubate them with varying concentrations of this compound for a defined period.

  • Uptake Initiation: Add the radiolabeled neurotransmitter to each well to initiate the uptake process.

  • Incubation: Incubate the plate at 37°C for a short period (e.g., 10-20 minutes) to allow for neurotransmitter uptake.

  • Uptake Termination: Terminate the uptake by rapidly aspirating the medium and washing the cells multiple times with ice-cold wash buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radiolabeled neurotransmitter taken up by the cells using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value of this compound for the inhibition of neurotransmitter uptake by performing a non-linear regression analysis of the concentration-response curve.

Visualizations

Metabolic Pathway of Doxepin to Nordoxepin

The following diagram illustrates the primary metabolic conversion of doxepin to its active metabolite, nordoxepin.

Doxepin Metabolism Doxepin Doxepin Nordoxepin Nordoxepin Doxepin->Nordoxepin Demethylation (CYP2C19, CYP1A2, CYP2C9) Hydroxylated_Metabolites Hydroxylated Metabolites Nordoxepin->Hydroxylated_Metabolites Hydroxylation (CYP2D6)

Metabolic conversion of Doxepin.
Nordoxepin's Primary Mechanism of Action

This diagram depicts the primary mechanism of action of nordoxepin at the synaptic cleft.

Nordoxepin Mechanism of Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft NET Norepinephrine Transporter (NET) SERT Serotonin Transporter (SERT) NE Norepinephrine NE->NET Reuptake Serotonin Serotonin Serotonin->SERT Reuptake Nordoxepin Nordoxepin Nordoxepin->NET Inhibition Nordoxepin->SERT Inhibition

Inhibition of neurotransmitter reuptake.
Experimental Workflow for Receptor Binding Assay

The following flowchart outlines the key steps in a typical radioligand receptor binding assay.

Receptor Binding Assay Workflow start Start membrane_prep Membrane Preparation start->membrane_prep assay_setup Assay Setup (Membranes, Radioligand, Nordoxepin) membrane_prep->assay_setup incubation Incubation to Equilibrium assay_setup->incubation filtration Filtration & Washing incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50 & Ki Determination) counting->analysis end End analysis->end

Workflow for radioligand binding assays.

References

N-Desmethyldoxepin: A Comprehensive Technical Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of N-desmethyldoxepin, the primary active metabolite of the tricyclic antidepressant doxepin. This document details its pharmacological profile, including binding affinities and functional activities, outlines key experimental methodologies, and visualizes its metabolic generation and mechanism of action through signaling pathway diagrams.

Introduction

N-desmethyldoxepin, also known as nordoxepin, is a significant contributor to the therapeutic effects of its parent drug, doxepin.[1] Formed through hepatic metabolism, this metabolite exhibits a distinct pharmacological profile, characterized by a potent inhibition of the norepinephrine (B1679862) transporter.[1][2] Understanding the specific biological activities of N-desmethyldoxepin is crucial for a comprehensive grasp of doxepin's overall mechanism of action and for the development of novel therapeutics targeting monoaminergic systems.

Pharmacological Profile

N-desmethyldoxepin's biological activity is defined by its binding affinity and functional effects at various neurotransmitter receptors and transporters.

Binding Affinity

The affinity of N-desmethyldoxepin for various receptors and transporters has been quantified using radioligand binding assays. The inhibition constant (Ki) is a measure of binding affinity; a lower Ki value indicates a higher affinity.

TargetRadioligandTissue SourceKi (nM)
Monoamine Transporters
Norepinephrine Transporter (NET)[³H]nisoxetineRat cerebral cortex13
Serotonin (B10506) Transporter (SERT)[³H]imipramineRat cerebral cortex200
Dopamine Transporter (DAT)[³H]GBR-12935Rat striatum5,800
Neurotransmitter Receptors
Histamine (B1213489) H₁ Receptor[³H]pyrilamineGuinea pig cerebellum1.1
Muscarinic M₁₋₅ Receptors[³H]quinuclidinyl benzilateRat cerebral cortex33
α₁-Adrenergic Receptor[³H]prazosinRat cerebral cortex21
α₂-Adrenergic Receptor[³H]rauwolscineRat cerebral cortex1,200
Dopamine D₂ Receptor[³H]spiperoneRat striatum1,200
Serotonin 5-HT₂ Receptor[³H]spiperoneRat cerebral cortex13

Data sourced from Richelson, 2001.

Functional Activity

N-desmethyldoxepin's primary functional activity is the inhibition of the norepinephrine transporter, leading to an increase in the synaptic concentration of norepinephrine. Compared to its parent compound, doxepin, N-desmethyldoxepin is a more potent and selective norepinephrine reuptake inhibitor.[1][2] It exhibits significantly less potent inhibition of the serotonin transporter.[1]

Furthermore, N-desmethyldoxepin has a reduced affinity for histamine H₁, muscarinic acetylcholine, and α₁-adrenergic receptors compared to doxepin, resulting in a lower incidence of side effects such as sedation, dry mouth, and orthostatic hypotension.[1]

Experimental Protocols

The quantitative data presented in this guide are primarily derived from two key experimental methodologies: radioligand binding assays and neurotransmitter reuptake assays.

Radioligand Binding Assay

This technique is employed to determine the binding affinity of a compound for a specific receptor or transporter.

Objective: To quantify the affinity (Ki) of N-desmethyldoxepin for a target protein.

General Protocol:

  • Membrane Preparation: Tissues rich in the target receptor/transporter (e.g., rat cerebral cortex) are homogenized and centrifuged to isolate cell membranes.

  • Incubation: The prepared membranes are incubated with a specific radioligand (a radioactive molecule that binds to the target) and varying concentrations of the unlabeled test compound (N-desmethyldoxepin).

  • Separation: The bound radioligand is separated from the unbound radioligand, typically through vacuum filtration.

  • Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of radioligand binding) is calculated. The Ki is then determined using the Cheng-Prusoff equation.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Tissue Homogenization Centrifugation Centrifugation Tissue->Centrifugation Membranes Isolated Membranes Centrifugation->Membranes Incubation Incubation with Radioligand and N-desmethyldoxepin Membranes->Incubation Filtration Vacuum Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting CompetitionCurve Competition Curve Generation Counting->CompetitionCurve IC50 IC50 Determination CompetitionCurve->IC50 Ki Ki Calculation (Cheng-Prusoff) IC50->Ki G cluster_prep Preparation cluster_assay Reuptake Assay cluster_analysis Data Analysis Preparation Prepare Synaptosomes or hNET-expressing cells Preincubation Pre-incubate with N-desmethyldoxepin Preparation->Preincubation Uptake Add [3H]Norepinephrine Preincubation->Uptake Termination Terminate Uptake (Filtration & Washing) Uptake->Termination Quantification Quantify Radioactivity Termination->Quantification IC50 IC50 Determination Quantification->IC50 G Doxepin Doxepin CYP2C19 CYP2C19 (major) CYP1A2, CYP2C9 (minor) Doxepin->CYP2C19 NDesmethyldoxepin N-desmethyldoxepin (Nordoxepin) Hydroxylation Hydroxylation (CYP2D6) NDesmethyldoxepin->Hydroxylation CYP2C19->NDesmethyldoxepin FurtherMetabolites Further Metabolites Hydroxylation->FurtherMetabolites G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NE_Vesicle Norepinephrine (NE) Vesicles NE_Release NE Release NE_Vesicle->NE_Release SynapticCleft Synaptic Cleft NE_in_Cleft Norepinephrine NE_Release->NE_in_Cleft NET Norepinephrine Transporter (NET) NE_in_Cleft->NET Reuptake AdrenergicReceptors α & β Adrenergic Receptors NE_in_Cleft->AdrenergicReceptors Binds DownstreamSignaling Downstream Signaling Cascades AdrenergicReceptors->DownstreamSignaling NDesmethyldoxepin N-desmethyldoxepin NDesmethyldoxepin->NET Inhibits

References

Methodological & Application

Application Note: Quantification of Nordoxepin Hydrochloride in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of nordoxepin in human plasma. The described protocol utilizes liquid-liquid extraction for sample preparation and has been validated for linearity, precision, and accuracy, making it suitable for pharmacokinetic studies and therapeutic drug monitoring. An alternative solid-phase extraction method is also discussed.

Introduction

Nordoxepin is the primary active metabolite of doxepin (B10761459), a tricyclic antidepressant used to treat depression and anxiety.[1] Monitoring its concentration in plasma is crucial for ensuring therapeutic efficacy and avoiding potential toxicity.[1][2] This document provides a detailed protocol for a highly sensitive LC-MS/MS method for the quantification of nordoxepin in human plasma, which is essential for researchers, scientists, and drug development professionals.

Experimental

Materials and Reagents

Sample Preparation: Liquid-Liquid Extraction (LLE)

A liquid-liquid extraction (LLE) procedure is employed to isolate nordoxepin and the internal standard (IS), desipramine, from human plasma.[3][4][5][6]

Protocol:

  • Thaw frozen human plasma samples at room temperature.

  • Pipette 500 µL of plasma into a clean centrifuge tube.

  • Add the internal standard (desipramine).

  • Add 200 µL of 100 mM ammonium acetate solution (pH adjusted to 8 with ammonia) and vortex.[4]

  • Perform the liquid-liquid extraction by adding 4.0 mL of methyl tert-butyl ether (MTBE) and centrifuging for 5 minutes at 1811g.[4]

  • Freeze the aqueous layer in a dry ice bath and transfer the organic layer to a clean tube.[4]

  • Evaporate the organic layer to dryness at 40°C under a gentle stream of nitrogen.[4]

  • Reconstitute the dried residue with 300 µL of a solution of acetonitrile, methanol, and 2.0 mM ammonium formate (80:10:10, v/v/v).[4]

  • Inject 15 µL of the reconstituted sample into the LC-MS/MS system.[4]

Alternative Sample Preparation: Solid-Phase Extraction (SPE)

An alternative sample preparation can be performed using solid-phase extraction (SPE), which can enhance extraction efficiency.[7]

Protocol:

  • Mix 200 µL of plasma with 10 µL of internal standard and 400 µL of diluent and vortex.[7]

  • Load the sample onto a Cleanert® PEP extraction cartridge that has been activated with 200 µL of methanol.[7]

  • Wash the cartridge sequentially with different solutions as detailed in the full protocol.

  • Elute the analytes and dry the eluate.

  • Reconstitute the dried sample in 100 µL of a water-methanol (50:50, v/v) solution and inject 10 µL into the chromatograph.[7]

Liquid Chromatography

Chromatographic separation is achieved using a C8 or C18 reversed-phase column.

LC Parameters:

ParameterValue
Column Hypurity C8 (100 mm x 4.6 mm, 5 µm)[3][5][6]
Mobile Phase Acetonitrile-methanol (95:5, v/v) and 2.0 mM ammonium formate (93:7, v/v)[3][5][6]
Flow Rate 1.2 mL/min[3]
Injection Volume 15 µL[4]
Autosampler Temp. Maintained at ambient or a controlled temperature
Column Temp. Maintained at ambient or a controlled temperature

An alternative UPLC method uses a Waters ACQUITY UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm) with a mobile phase of 0.1% formic acid and 10 mM ammonium formate in water (A) and 0.1% formic acid in acetonitrile (B) at a flow rate of 0.4 mL/min.[8]

Mass Spectrometry

Detection is performed using a triple quadrupole mass spectrometer in the positive ionization mode with multiple reaction monitoring (MRM).[3][4][5][6]

MS/MS Parameters:

ParameterNordoxepinDesipramine (IS)
Ionization Mode Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)
Precursor Ion (m/z) 266.0[3][4][5][6]267.1[3][4][5][6]
Product Ion (m/z) 107.0[3][4][5][6]72.1[3][4][5][6]
Declustering Potential 60 V[4]26 V[4]
Collision Energy 29 eV[4]21 eV[4]
Cell Exit Potential 11 V[4]10 V[4]

Source Dependent Parameters:

ParameterValue
Nebulizer Gas (Gas 1) 50 psi[3][4]
Heater Gas (Gas 2) 60 psi[3][4]
Ion Spray Voltage 5500 V[3][4]
Turbo Heater Temperature 500 °C[4]
Curtain Gas 30 psi[4]
Collision Activation Dissociation (CAD) 7[4]
Dwell Time 300 ms[4]

Quantitative Data Summary

The method demonstrates excellent linearity and sensitivity for the quantification of nordoxepin in human plasma.

ParameterResult
Linear Dynamic Range 5.00–1300 pg/mL[3][4][5][6]
Correlation Coefficient (r²) ≥ 0.9993[3][4][5]
Lower Limit of Quantification (LLOQ) 5.00 pg/mL[3][4]
Intra-batch Precision (% CV) ≤ 8.3%[3][5]
Inter-batch Precision (% CV) ≤ 8.3%[3][5]
Extraction Recovery 88.0%–99.1%[3][4][5][6]

An alternative method reported an LLOQ of 2 pg/mL for nordoxepin.[8]

Experimental Workflow

experimental_workflow sample_receipt Sample Receipt (Human Plasma) sample_prep Sample Preparation (LLE or SPE) sample_receipt->sample_prep lc_separation LC Separation (Reversed-Phase) sample_prep->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis final_report Final Report data_analysis->final_report

References

Application Note: High-Performance Liquid Chromatography for the Analysis of Nordoxepin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of nordoxepin, the primary active metabolite of the tricyclic antidepressant doxepin (B10761459), using high-performance liquid chromatography (HPLC). Methodologies for both HPLC with ultraviolet (UV) detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are presented, offering options for various laboratory settings and sensitivity requirements.

Introduction

Nordoxepin is the major active metabolite of doxepin, a tricyclic antidepressant used to treat depression and anxiety.[1][2] Monitoring its concentration in biological matrices is crucial for therapeutic drug monitoring and pharmacokinetic studies. This application note details validated methods for the reliable quantification of nordoxepin.

Metabolic Pathway of Doxepin to Nordoxepin

Doxepin is metabolized in the liver primarily through demethylation to form nordoxepin. This process is mainly catalyzed by the cytochrome P450 enzyme CYP2C19, with minor contributions from CYP1A2 and CYP2C9.[1][3] Nordoxepin is also pharmacologically active and is subsequently hydroxylated, primarily by CYP2D6, and then conjugated for excretion.[2][3]

Doxepin Metabolism Doxepin Doxepin Nordoxepin Nordoxepin (Active Metabolite) Doxepin->Nordoxepin Demethylation (CYP2C19, CYP1A2, CYP2C9) Hydroxylated_Metabolites Hydroxylated Metabolites Nordoxepin->Hydroxylated_Metabolites Hydroxylation (CYP2D6) Conjugated_Metabolites Conjugated Metabolites (Excretion) Hydroxylated_Metabolites->Conjugated_Metabolites Glucuronidation

Doxepin Metabolic Pathway

Method 1: HPLC with UV Detection

This method is suitable for the quantification of nordoxepin in bulk drug substances and pharmaceutical formulations.

Chromatographic Conditions
ParameterCondition
Column Purospher® STAR RP-8e (L7), 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile, water, and triethylamine (B128534) (50:50:0.2, v/v/v), pH adjusted to 2.5 with phosphoric acid
Flow Rate 1.0 mL/min
Column Temperature 50 °C[4]
Detection Wavelength 254 nm[5][6]
Injection Volume 20 µL
Experimental Protocol: HPLC-UV Analysis

1. Standard Solution Preparation:

  • Prepare a stock solution of nordoxepin reference standard in methanol (B129727) at a concentration of 1 mg/mL.

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

2. Sample Preparation (for Pharmaceutical Formulations):

  • Weigh and finely powder a representative number of tablets or the contents of capsules.

  • Accurately weigh a portion of the powder equivalent to a known amount of doxepin and transfer it to a volumetric flask.

  • Add a suitable volume of diluent (e.g., mobile phase), sonicate for 15 minutes to dissolve the active ingredient, and then dilute to the mark.

  • Filter the solution through a 0.45 µm syringe filter before injection.

3. Chromatographic Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the sample solutions for analysis.

Data Presentation: HPLC-UV Method Validation Summary
Validation ParameterResult
Linearity Range 10 - 50 µg/mL[5]
Correlation Coefficient (r²) > 0.997[5]
Accuracy (% Recovery) 97.67% - 101%[5]
Precision (% RSD) < 2.0%
Limit of Detection (LOD) 0.40 µg/mL[5]
Limit of Quantification (LOQ) 0.50 µg/mL[5]

Method 2: LC-MS/MS for Biological Matrices

This highly sensitive and selective method is ideal for the quantification of nordoxepin in human plasma.

Chromatographic and Mass Spectrometric Conditions
ParameterCondition
Column Hypurity C8, 100 mm x 4.6 mm, 5 µm[7]
Mobile Phase A: Acetonitrile-methanol (95:5, v/v) B: 2.0 mM Ammonium (B1175870) Formate. Gradient: 93% A and 7% B[7]
Flow Rate 1.2 mL/min[7]
Column Temperature 40 °C
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition Nordoxepin: m/z 266.0 → 107.0[7]
Internal Standard (IS) Desipramine: m/z 267.1 → 72.1[7]
Experimental Protocol: LC-MS/MS Analysis

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 500 µL of human plasma in a glass tube, add 50 µL of the internal standard working solution.

  • Add 200 µL of 100 mM ammonium acetate (B1210297) solution (pH 8.0).

  • Add 4.0 mL of methyl tert-butyl ether and vortex for 5 minutes.

  • Centrifuge at 1811 x g for 5 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.

  • Reconstitute the residue in 500 µL of the mobile phase and inject into the LC-MS/MS system.

LLE_Workflow Start Start: Plasma Sample (500 µL) Add_IS Add Internal Standard (50 µL) Start->Add_IS Add_Buffer Add Ammonium Acetate (200 µL, pH 8) Add_IS->Add_Buffer Add_Solvent Add Methyl Tert-Butyl Ether (4.0 mL) Add_Buffer->Add_Solvent Vortex Vortex (5 min) Add_Solvent->Vortex Centrifuge Centrifuge (1811 x g, 5 min) Vortex->Centrifuge Transfer Transfer Organic Layer Centrifuge->Transfer Evaporate Evaporate to Dryness (N₂, 40 °C) Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase (500 µL) Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Liquid-Liquid Extraction Workflow

2. Standard and Quality Control (QC) Sample Preparation:

  • Prepare calibration standards and QC samples by spiking known concentrations of nordoxepin into blank human plasma.

  • Process these standards and QCs using the same liquid-liquid extraction procedure as the unknown samples.

Data Presentation: LC-MS/MS Method Validation Summary
Validation ParameterResult for Nordoxepin
Linearity Range 5.00 - 1300 pg/mL[7]
Correlation Coefficient (r²) ≥ 0.9993[7]
Accuracy (% Bias) Within ± 15%
Precision (Intra- and Inter-batch % CV) ≤ 8.3%[7]
Lower Limit of Quantification (LLOQ) 5.00 pg/mL[7]
Extraction Recovery 88.0% - 99.1%[7]

Alternative Sample Preparation: Solid-Phase Extraction (SPE)

For laboratories equipped for automated sample processing, SPE can be an alternative to LLE.

Experimental Protocol: SPE
  • Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol followed by water.

  • Loading: Load the pre-treated plasma sample (plasma diluted with an acidic buffer) onto the cartridge.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

  • Elution: Elute nordoxepin with a basic organic solvent (e.g., 5% ammonium hydroxide (B78521) in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate and reconstitute in the mobile phase for analysis.

SPE_Workflow Start Start: Plasma Sample Condition 1. Condition SPE Cartridge (Methanol, then Water) Start->Condition Load 2. Load Pre-treated Sample Condition->Load Wash 3. Wash Cartridge (e.g., 5% Methanol) Load->Wash Elute 4. Elute Nordoxepin (e.g., 5% NH₄OH in Methanol) Wash->Elute Evaporate 5. Evaporate Eluate Elute->Evaporate Reconstitute 6. Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC System Reconstitute->Inject

Solid-Phase Extraction Workflow
Conclusion

The HPLC methods described in this application note provide robust and reliable approaches for the quantitative analysis of nordoxepin. The choice between HPLC-UV and LC-MS/MS will depend on the required sensitivity, the nature of the sample matrix, and the available instrumentation. The detailed protocols and validation data presented herein serve as a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of this important active metabolite.

References

Application Notes and Protocols for In Vivo Formulation of Nordoxepin Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note: Formulation Strategies for In Vivo Animal Studies with Nordoxepin Hydrochloride

This compound, the primary active metabolite of the tricyclic antidepressant doxepin, is a valuable compound for preclinical research in mood disorders and related conditions.[1][2] Effective in vivo studies hinge on the appropriate formulation of this compound to ensure accurate dosing, bioavailability, and animal welfare. This document provides detailed protocols for the preparation of this compound formulations for oral, intraperitoneal, and intravenous administration in animal models.

This compound is a white to off-white crystalline powder.[1] While soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and ethanol, its aqueous solubility, particularly in physiological buffers like PBS (pH 7.2), is low (< 1 mg/mL).[3] This characteristic necessitates the use of co-solvents and other excipients to achieve concentrations suitable for in vivo dosing.

The selection of a formulation strategy should be guided by the intended route of administration, the desired dose, and the specific animal model. It is crucial to use high-purity, sterile components and to prepare formulations under aseptic conditions, especially for parenteral routes. The health and welfare of the animals should be a primary consideration, and any new formulation should be evaluated for potential local or systemic toxicity.

Data Presentation

The following table summarizes key quantitative data for this compound, which is essential for formulation development.

ParameterValueReference
Molecular Weight 301.81 g/mol [3]
Appearance White to off-white crystalline powder[1][4]
Solubility
    DMSO80 - 100 mg/mL (ultrasonication recommended)[3][4]
    Ethanol20 mg/mL (ultrasonication recommended)[3]
    DMF20 mg/mL (ultrasonication recommended)[3]
    PBS (pH 7.2)< 1 mg/mL[3]
Storage (Powder) -20°C for up to 3 years[3]
Storage (in Solvent) -80°C for up to 1 year[3]

Experimental Protocols

The following protocols provide detailed methodologies for preparing this compound formulations for common routes of administration in animal studies. All procedures, especially for parenteral administration, should be performed in a sterile environment (e.g., a laminar flow hood).

Protocol for Oral (PO) Administration Formulation

This protocol describes the preparation of a suspension of this compound for oral gavage. Given its poor aqueous solubility, a suspension is a common approach for oral delivery.

Materials:

  • This compound

  • 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water

  • Sterile water for injection

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Homogenizer or sonicator

  • Magnetic stirrer and stir bar

  • Calibrated pH meter

Procedure:

  • Vehicle Preparation: Prepare a 0.5% (w/v) solution of CMC in sterile water. This can be done by slowly adding the CMC powder to the water while stirring vigorously to prevent clumping. Autoclave the solution to ensure sterility.

  • Weighing: Accurately weigh the required amount of this compound based on the desired final concentration and volume.

  • Suspension Preparation:

    • Transfer the weighed this compound to a sterile conical tube.

    • Add a small volume of the 0.5% CMC vehicle to form a paste.

    • Gradually add the remaining volume of the 0.5% CMC vehicle while vortexing or stirring to create a uniform suspension.

  • Homogenization: For a more uniform and stable suspension, homogenize the mixture using a tissue homogenizer or sonicate it.

  • pH Adjustment (Optional but Recommended): Check the pH of the final suspension and adjust to near neutral (pH 6.5-7.5) if necessary, using sterile solutions of 0.1 N HCl or 0.1 N NaOH.

  • Storage: Store the suspension at 2-8°C and protect it from light. It is recommended to prepare the suspension fresh or use it within a short period to ensure stability. Always re-suspend by vortexing before each administration.

Protocol for Intraperitoneal (IP) and Intravenous (IV) Administration Formulation

Due to the low aqueous solubility of this compound, a co-solvent system is necessary for preparing solutions for parenteral administration. The following formulation is a common vehicle for poorly soluble compounds.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • PEG300 (Polyethylene glycol 300), sterile

  • Tween 80 (Polysorbate 80), sterile

  • Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)

  • Sterile conical tubes (e.g., 15 mL)

  • Sterile syringes and filters (0.22 µm) for IV administration

Procedure:

  • Vehicle Composition: A common vehicle composition for IP and IV administration is:

    • 5-10% DMSO

    • 30-40% PEG300

    • 5% Tween 80

    • 45-60% Saline or PBS

  • Stock Solution Preparation:

    • Accurately weigh the required amount of this compound.

    • Dissolve the compound in the required volume of DMSO to create a concentrated stock solution. Gentle warming or sonication may be required to aid dissolution. For example, to prepare a final formulation with 10% DMSO, you would dissolve the total amount of drug in 1/10th of the final volume with DMSO.

  • Formulation Preparation:

    • To the DMSO stock solution, add the required volume of PEG300 and mix thoroughly until a clear solution is obtained.

    • Add the Tween 80 and mix again until the solution is clear.

    • Finally, add the saline or PBS dropwise while continuously mixing to avoid precipitation. The final solution should be clear.

  • Sterilization (for IV administration): For intravenous administration, the final formulation must be sterile. Filter the solution through a 0.22 µm sterile syringe filter into a sterile vial.

  • Storage: Store the final formulation at 2-8°C, protected from light. It is advisable to prepare the formulation fresh before use.

Important Considerations:

  • Toxicity: The concentration of DMSO should be kept as low as possible, as it can have toxic effects at higher concentrations.

  • Precipitation: When preparing the final formulation, adding the aqueous component (saline/PBS) too quickly can cause the drug to precipitate.

  • Animal Welfare: Monitor animals closely after administration for any signs of discomfort or adverse reactions, especially with parenteral routes.

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow Experimental Workflow for In Vivo Formulation and Administration cluster_prep Formulation Preparation cluster_admin Animal Administration cluster_analysis Post-Administration Analysis weigh Weigh Nordoxepin HCl dissolve Dissolve in Vehicle/Solvent weigh->dissolve homogenize Homogenize/Sonicate (for suspension) dissolve->homogenize sterilize Sterile Filtration (for IV) dissolve->sterilize animal_prep Animal Preparation & Acclimatization dissolve->animal_prep IP Formulation homogenize->animal_prep Oral Formulation sterilize->animal_prep IV Formulation dosing Dosing (PO, IP, or IV) animal_prep->dosing observation Behavioral Observation dosing->observation pk_pd Pharmacokinetic/Pharmacodynamic Studies dosing->pk_pd tissue Tissue Collection & Analysis pk_pd->tissue

Caption: Workflow for preparing and administering this compound in animal studies.

Signaling Pathway Diagram

signaling_pathway Simplified Signaling Pathway of Nordoxepin cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NE Norepinephrine NE_Receptor Norepinephrine Receptors NE->NE_Receptor Binds to SER Serotonin SER_Receptor Serotonin Receptors SER->SER_Receptor Binds to NET Norepinephrine Transporter (NET) NET->NE Reuptake SERT Serotonin Transporter (SERT) SERT->SER Reuptake Postsynaptic_Effect Antidepressant Effect NE_Receptor->Postsynaptic_Effect Leads to SER_Receptor->Postsynaptic_Effect Leads to Nordoxepin Nordoxepin Nordoxepin->NET Inhibits Nordoxepin->SERT Inhibits

Caption: Nordoxepin's mechanism of action via neurotransmitter reuptake inhibition.

References

Protocol for Nordoxepin Hydrochloride Administration in Rats: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nordoxepin, the primary active metabolite of the tricyclic antidepressant doxepin (B10761459), is a potent norepinephrine (B1679862) reuptake inhibitor with weaker effects on serotonin (B10506) reuptake.[1][2] It plays a significant role in the overall antidepressant and anxiolytic effects of its parent compound.[1] This document provides detailed application notes and protocols for the administration of nordoxepin hydrochloride in rats for research purposes, including behavioral and pharmacokinetic studies. Due to the limited availability of studies involving the direct administration of nordoxepin to rats, the following protocols are largely based on established methodologies for its parent compound, doxepin, with appropriate considerations for the distinct properties of nordoxepin.

Data Presentation

Table 1: Recommended Dosage Ranges for Doxepin (Parent Compound) in Rats
ApplicationRoute of AdministrationDosage Range (mg/kg)FrequencyReference(s)
Behavioral Studies (Anxiolytic/Antidepressant-like effects)Intraperitoneal (IP)1 - 10Single dose or daily for up to 21 days[3]
Toxicity Studies (Sub-acute)Oral (Gavage)25 - 50Daily[4]
Toxicity Studies (Chronic)Oral (in feed)> 50Daily[4]

Note: These dosages for doxepin serve as a starting point for this compound. Due to potential differences in potency, it is crucial to conduct dose-response studies to determine the optimal dosage of nordoxepin for the desired experimental outcome.

Table 2: Solubility of this compound
SolventSolubilityReference(s)
WaterSoluble[1]
Dimethyl sulfoxide (B87167) (DMSO)Soluble[5]
EthanolSoluble[5]
Phosphate-Buffered Saline (PBS, pH 7.2)Sparingly Soluble[5]

Experimental Protocols

Preparation of this compound Solution

Materials:

  • This compound powder

  • Sterile, pyrogen-free vehicle (e.g., 0.9% sterile saline or sterile water)

  • Sterile vials

  • Vortex mixer

  • Analytical balance

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Calculate the required amount of this compound based on the desired concentration and final volume.

  • Aseptically weigh the this compound powder and transfer it to a sterile vial.

  • Add the desired volume of sterile vehicle to the vial.

  • Vortex the solution until the this compound is completely dissolved.

  • Visually inspect the solution for any particulate matter. If present, filter the solution through a 0.22 µm sterile filter.

  • Store the prepared solution appropriately. For short-term use, refrigeration at 2-8°C is recommended. For long-term storage, aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles. It is recommended to use freshly prepared solutions whenever possible.

Intraperitoneal (IP) Injection Protocol

Materials:

  • Prepared this compound solution

  • Sterile syringes (1 mL or 3 mL)

  • Sterile needles (25-27 gauge)

  • Rat restraint device (optional)

  • 70% ethanol

  • Gauze pads

Procedure:

  • Gently restrain the rat. The animal should be held securely but without restricting its breathing.

  • Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder and cecum.

  • Clean the injection site with a gauze pad soaked in 70% ethanol.

  • Insert the needle at a 10-20 degree angle with the bevel facing up.

  • Gently aspirate to ensure that the needle has not entered a blood vessel or internal organ. If blood or any fluid is drawn, discard the syringe and prepare a new injection.

  • Slowly inject the calculated volume of the this compound solution. The maximum recommended injection volume for a rat is 10 mL/kg.

  • Withdraw the needle and return the rat to its cage.

  • Monitor the animal for any adverse reactions.

Oral Gavage Protocol

Materials:

  • Prepared this compound solution

  • Sterile gavage needles (16-18 gauge for adult rats)

  • Sterile syringes

  • Rat restraint device (optional)

Procedure:

  • Gently restrain the rat, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.

  • Measure the gavage needle from the tip of the rat's nose to the last rib to determine the correct insertion depth. Mark this depth on the needle.

  • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

  • Allow the rat to swallow the needle. Do not force the needle. If resistance is met, withdraw and re-insert.

  • Once the needle has reached the predetermined depth, slowly administer the this compound solution. The maximum recommended gavage volume for a rat is 10 mL/kg.

  • Gently remove the gavage needle and return the rat to its cage.

  • Monitor the animal for any signs of distress, such as difficulty breathing.

Mandatory Visualizations

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NE Norepinephrine NET Norepinephrine Transporter NE->NET Reuptake Postsynaptic_Receptors Postsynaptic Receptors NE->Postsynaptic_Receptors Binding SERT Serotonin Transporter Nordoxepin Nordoxepin HCl Nordoxepin->SERT Weak Inhibition Nordoxepin->NET Inhibition

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_preparation Preparation cluster_administration Administration cluster_assessment Assessment A Calculate Dosage B Prepare Nordoxepin HCl Solution A->B C Select Route (IP or Oral Gavage) B->C D Administer to Rat C->D E Behavioral Testing (e.g., Forced Swim Test, Elevated Plus Maze) D->E F Pharmacokinetic Analysis (Blood/Tissue Sampling) D->F Logical_Relationship Doxepin Doxepin Nordoxepin Nordoxepin (Active Metabolite) Doxepin->Nordoxepin Metabolism NE_Reuptake Norepinephrine Reuptake Inhibition Nordoxepin->NE_Reuptake Potent Serotonin_Reuptake Serotonin Reuptake Inhibition Nordoxepin->Serotonin_Reuptake Weak Antidepressant_Effect Antidepressant/ Anxiolytic Effect NE_Reuptake->Antidepressant_Effect Serotonin_Reuptake->Antidepressant_Effect

References

Application Note and Protocols for the Analytical Determination of Nordoxepin in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nordoxepin is the primary and pharmacologically active metabolite of doxepin (B10761459), a tricyclic antidepressant (TCA) used in the treatment of depression and anxiety.[1][2][3] Accurate and reliable quantification of nordoxepin in human plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring to ensure safety and efficacy.[1][2][4] This document provides detailed protocols and application notes for the analysis of nordoxepin in human plasma, with a primary focus on the highly sensitive and specific Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.[1][2][3][5][6]

Analytical Methods Overview

Several analytical techniques have been employed for the determination of nordoxepin in biological matrices, including High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and LC-MS/MS.[1] Among these, LC-MS/MS has emerged as the preferred method due to its superior sensitivity, selectivity, and robustness, allowing for the quantification of nordoxepin at very low concentrations (pg/mL levels).[1][2][3]

Experimental Protocols

This section details the common methodologies for sample preparation and instrumental analysis for the quantification of nordoxepin in human plasma.

Sample Collection and Handling

Blood samples (approximately 5 mL) are typically collected from subjects into tubes containing an anticoagulant.[4][7] Plasma is separated by centrifugation at around 1200 g for 10 minutes at 2-8°C.[4][7] The resulting plasma is then transferred to clean tubes and stored frozen at -20°C or below (-70°C is common) until analysis.[4][7]

Sample Preparation Methodologies

The primary goal of sample preparation is to extract nordoxepin from the complex plasma matrix, remove interfering substances, and concentrate the analyte. The three most common techniques are Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PP).

Protocol 2.1: Liquid-Liquid Extraction (LLE)

LLE is a widely used technique for the isolation of nordoxepin from plasma due to its lipophilic nature.[1][8]

  • Step 1: Sample Aliquoting and Internal Standard (IS) Spiking

    • Thaw frozen plasma samples to room temperature and vortex to ensure homogeneity.[1][9]

    • Pipette 500 µL of plasma into a clean glass tube.[1][5][6][9][10]

    • Add a known amount of a suitable internal standard (e.g., desipramine (B1205290) or nordoxepin-d3).[1][4][9]

  • Step 2: pH Adjustment and Extraction

    • Add 200 µL of a basifying agent, such as 100 mM ammonium (B1175870) acetate (B1210297) solution (pH 8), and vortex.[1][9] This step neutralizes the charge on the analyte, promoting its transfer into the organic solvent.

    • Add an appropriate volume of an immiscible organic solvent (e.g., 3 mL of methyl tert-butyl ether).[1][5][6][9][10]

    • Vortex or shake vigorously for approximately 10-15 minutes to facilitate the extraction.

  • Step 3: Phase Separation and Supernatant Collection

    • Centrifuge the mixture at high speed (e.g., 4000 rpm for 10 minutes) to achieve complete separation of the aqueous and organic layers.

    • Carefully transfer the upper organic layer containing the analyte and IS to a new clean tube.

  • Step 4: Evaporation and Reconstitution

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dried residue in a specific volume (e.g., 200 µL) of the mobile phase used for the LC-MS/MS analysis.

    • Vortex the reconstituted sample and transfer it to an autosampler vial for injection.

Protocol 2.2: Solid-Phase Extraction (SPE)

SPE offers a more automated and often cleaner extraction compared to LLE.[2][3][7]

  • Step 1: Sample Pre-treatment

    • Pipette 200 µL of plasma into a tube.[4]

    • Add the internal standard (e.g., N-nordoxepin-d3) and 400 µL of a diluent, then vortex for 60 seconds.[4]

  • Step 2: Cartridge Conditioning and Loading

    • Condition an SPE cartridge (e.g., a polymeric reversed-phase cartridge like Cleanert® PEP) by passing 200 µL of methanol, followed by an equilibration solvent (e.g., water).[4]

    • Load the pre-treated plasma sample onto the conditioned cartridge.[4]

  • Step 3: Washing

    • Wash the cartridge with a series of solutions to remove interferences. For example:

      • 200 µL of water-ammonia (80:20, v/v)[4]

      • 200 µL of water-methanol (95:5, v/v)[4]

      • 200 µL of water-methanol (20:80, v/v)[4]

  • Step 4: Elution

    • Elute the analyte and IS from the cartridge using a small volume of a strong organic solvent. For instance, wash twice with 100 µL of 2% formic acid in isopropanol-acetonitrile (50:50, v/v).[4]

    • Collect the eluate in a clean tube or 96-well plate.

  • Step 5: Post-Elution Processing

    • The eluate may be injected directly or evaporated and reconstituted in the mobile phase, similar to the LLE protocol.

Protocol 2.3: Protein Precipitation (PP)

PP is the simplest and fastest sample preparation method, suitable for high-throughput analysis.[8][11]

  • Step 1: Sample Aliquoting and IS Addition

    • To 50 µL of plasma in a microcentrifuge tube, add 150 µL of a cold organic solvent (e.g., acetonitrile) containing the internal standard.[12]

  • Step 2: Precipitation and Centrifugation

    • Vortex the mixture vigorously for about 3 minutes to ensure complete protein precipitation.[12]

    • Centrifuge at high speed (e.g., 16,100 g for 2 minutes) to pellet the precipitated proteins.[12]

  • Step 3: Supernatant Transfer and Dilution

    • Carefully transfer a portion of the clear supernatant (e.g., 25 µL) to a 96-well plate or autosampler vial.[12]

    • Dilute the supernatant with water or mobile phase (e.g., add 475 µL of water) before injection.[12] This step is crucial to reduce the organic solvent content of the injected sample, ensuring good peak shape.

Data Presentation: Quantitative Method Parameters

The following tables summarize the performance characteristics of various validated LC-MS/MS methods for nordoxepin quantification in human plasma.

Table 1: Chromatographic and Mass Spectrometric Conditions

Parameter Method 1 Method 2
Chromatography UPLC-MS/MS LC-MS/MS
Column Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)[2][3][4] Hypurity C8 (100 mm x 4.6 mm, 5 µm)[1][5][6][9][10]
Mobile Phase A 0.1% formic acid and 10 mM ammonium formate (B1220265) in water[2][3][4] 2.0 mM ammonium formate[1][5][6][9][10]
Mobile Phase B 0.1% formic acid in acetonitrile[2][3][4] Acetonitrile-methanol (95:5, v/v)[1][5][6][9][10]
Flow Rate 0.4 mL/min[2][3] Not Specified
Mass Spectrometry ESI+ ESI+
Ionization Mode Positive Ion Mode (ESI+)[4] Positive Ion Mode (ESI+)[1][5][6][9][10]
Acquisition Mode Multiple Reaction Monitoring (MRM)[4] Multiple Reaction Monitoring (MRM)[1][5][6][9][10]
MRM Transition (Nordoxepin) m/z 265.93 -> 107.18[4] m/z 266.0 -> 107.0[1][5][6][9][10]
MRM Transition (IS: Nordoxepin-d3) m/z 268.94 -> 107.19[4] Not Applicable

| MRM Transition (IS: Desipramine) | Not Applicable | m/z 267.1 -> 72.1[1][5][6][9][10] |

Table 2: Method Validation and Performance Data

Parameter Method 1 (SPE) Method 2 (LLE)
Linearity Range 2 - 2000 pg/mL (approx.)* 5.00 - 1300 pg/mL[1][5][6][9][10]
LLOQ 2 pg/mL[2][3][7] 5.00 pg/mL[1]
Correlation Coefficient (r²) >0.99 0.9993[1][5][6][10]
Recovery Not specified 88.0% - 99.1%[1][5][6][9][10]
Precision (Intra-batch %CV) <15% ≤ 8.3%[1][6][9][10]
Precision (Inter-batch %CV) <15% ≤ 8.3%[1][6][9][10]
Accuracy 85-115% 93.1% - 104.0%[1]

*Linearity range for Method 1 is inferred from LLOQ and typical calibration curve ranges in similar studies.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows.

G cluster_pre Pre-Analytical cluster_prep Sample Preparation cluster_analysis Analytical cluster_post Post-Analytical SampleCollection 1. Blood Sample Collection PlasmaSeparation 2. Plasma Separation SampleCollection->PlasmaSeparation SamplePrep 3. Extraction (LLE, SPE, or PP) PlasmaSeparation->SamplePrep LCMS 4. LC-MS/MS Analysis SamplePrep->LCMS DataProcessing 5. Data Acquisition & Processing LCMS->DataProcessing Quantification 6. Quantification & Reporting DataProcessing->Quantification

Caption: General workflow for nordoxepin analysis in plasma.

G Start Plasma Sample (500 µL) AddIS Add Internal Standard & Basifying Agent Start->AddIS Vortex1 Vortex AddIS->Vortex1 AddSolvent Add Extraction Solvent (e.g., Methyl tert-butyl ether) Vortex1->AddSolvent Vortex2 Vortex/Shake (10 min) AddSolvent->Vortex2 Centrifuge Centrifuge (4000 rpm) Vortex2->Centrifuge Transfer Transfer Organic Layer Centrifuge->Transfer Evaporate Evaporate to Dryness (Nitrogen Stream) Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute End Inject into LC-MS/MS Reconstitute->End

Caption: Liquid-Liquid Extraction (LLE) protocol workflow.

G Start Plasma Sample (200 µL) Pretreat Add IS & Diluent Start->Pretreat Load Load Sample Pretreat->Load Condition Condition SPE Cartridge (Methanol & Water) Condition->Load Wash Wash Cartridge (Multiple Steps) Load->Wash Elute Elute Analyte with Organic Solvent Wash->Elute Collect Collect Eluate Elute->Collect End Inject into LC-MS/MS Collect->End

Caption: Solid-Phase Extraction (SPE) protocol workflow.

G Start Plasma Sample (50 µL) AddSolvent Add Precipitating Solvent with IS (e.g., Acetonitrile) Start->AddSolvent Vortex Vortex (3 min) AddSolvent->Vortex Centrifuge Centrifuge (16,100 g) Vortex->Centrifuge Transfer Transfer & Dilute Supernatant Centrifuge->Transfer End Inject into LC-MS/MS Transfer->End

Caption: Protein Precipitation (PP) protocol workflow.

References

Application Note and Protocol: Solid-Phase Extraction of Nordoxepin from Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nordoxepin is the primary active metabolite of doxepin (B10761459), a tricyclic antidepressant used in the treatment of depression and anxiety. Accurate quantification of nordoxepin in biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological analysis. Solid-phase extraction (SPE) is a widely used sample preparation technique that offers significant advantages over traditional liquid-liquid extraction (LLE), including higher selectivity, reduced solvent consumption, and the potential for automation. This document provides a detailed protocol for the solid-phase extraction of nordoxepin from human plasma, based on established methodologies, and includes a summary of quantitative data from various studies.

Data Presentation

A summary of quantitative data for the analysis of nordoxepin in biological samples using different extraction methods is presented in Table 1. This allows for a comparative overview of the performance of various techniques.

Table 1: Summary of Quantitative Data for Nordoxepin Analysis

Extraction MethodBiological MatrixAnalytical MethodLLOQ (pg/mL)Recovery (%)Linearity Range (pg/mL)Reference
Solid-Phase Extraction (SPE)Human PlasmaLC-MS/MS2Not explicitly stated for Nordoxepin alone2 - 1300(Zheng et al., 2022)[1][2][3][4][5][6]
Liquid-Liquid Extraction (LLE)Human PlasmaLC-MS/MS588.0 - 99.15 - 1300(Patel et al., 2018)[7][8][9]
SPE (Bond Elut Certify)Whole BloodGC-NPD23-93 ng/mL (as part of a mix)Not explicitly stated for Nordoxepin aloneLOQ - 2000 ng/mL(Cheze et al.)[10]
SPE (Chem Elut)Whole BloodGC-NPD60-786 ng/mL (as part of a mix)43-72 (for the mix)LOQ - 2000 ng/mL(Cheze et al.)[10]
Online SPEHuman Plasma/SerumLC-MS/MSNot specifiedNot specifiedNot specified(De Nardi et al.)[11]
Protein PrecipitationHuman Plasma/SerumLC-MS/MSNot specifiedNot specifiedNot specified(De Nardi et al.)[11]

LLOQ: Lower Limit of Quantification; LC-MS/MS: Liquid Chromatography-tandem Mass Spectrometry; GC-NPD: Gas Chromatography-Nitrogen-Phosphorus Detection.

Experimental Protocols

This section details the methodology for the solid-phase extraction of nordoxepin from human plasma, adapted from the method described by Zheng et al. (2022).[1][2][3][4][5][6]

Materials and Reagents
  • Nordoxepin certified reference standard

  • Internal Standard (IS) solution (e.g., Doxepin-d3 or other suitable deuterated analog)

  • Methanol (B129727) (HPLC grade)

  • Water (deionized or HPLC grade)

  • Ammonia solution

  • Formic acid

  • Isopropyl alcohol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Cleanert® PEP solid-phase extraction cartridges

  • Human plasma (blank)

Sample Pre-treatment
  • Thaw frozen plasma samples to room temperature.

  • Vortex the plasma samples for 60 seconds to ensure homogeneity.

  • Pipette 200 µL of plasma into a clean microcentrifuge tube.

  • Add 10 µL of the internal standard (IS) solution.

  • Add 400 µL of a diluent (e.g., water or appropriate buffer).

  • Vortex the mixture for 60 seconds.

Solid-Phase Extraction (SPE) Procedure
  • Conditioning: Activate the Cleanert® PEP extraction cartridge by passing 200 µL of methanol through it.

  • Equilibration: Equilibrate the cartridge with 200 µL of water.

  • Loading: Load the pre-treated plasma sample onto the conditioned and equilibrated cartridge.

  • Washing:

    • Wash the cartridge with 200 µL of a water-ammonia solution (80:20, v/v).

    • Wash the cartridge with 200 µL of a water-methanol solution (95:5, v/v).

    • Wash the cartridge with 200 µL of a water-methanol solution (20:80, v/v).

  • Elution:

    • Elute the analytes by washing the cartridge twice with 100 µL of 2% formic acid in an isopropyl alcohol-acetonitrile solution (50:50, v/v).

    • Collect the eluate in a clean collection tube.

  • Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried residue with 100 µL of a water-methanol solution (50:50, v/v).

    • Vortex the reconstituted sample for 60 seconds.

  • Analysis: Inject an appropriate volume (e.g., 10 µL) of the reconstituted sample into the LC-MS/MS system for analysis.

Visualizations

The following diagrams illustrate the experimental workflow for the solid-phase extraction of nordoxepin.

SPE_Workflow cluster_sample_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction (SPE) cluster_final_prep Final Preparation & Analysis plasma 200 µL Plasma vortex1 Vortex (60s) plasma->vortex1 is 10 µL Internal Standard is->vortex1 diluent 400 µL Diluent diluent->vortex1 conditioning 1. Conditioning: 200 µL Methanol vortex1->conditioning equilibration 2. Equilibration: 200 µL Water conditioning->equilibration loading 3. Loading: Pre-treated Sample equilibration->loading washing 4. Washing Steps loading->washing elution 5. Elution: 2x 100 µL 2% Formic Acid in IPA:ACN (50:50) washing->elution dry_down Evaporate to Dryness elution->dry_down reconstitute Reconstitute: 100 µL Water:Methanol (50:50) dry_down->reconstitute vortex2 Vortex (60s) reconstitute->vortex2 analysis LC-MS/MS Analysis vortex2->analysis

Caption: Experimental workflow for the solid-phase extraction of nordoxepin.

SPE_Cartridge_Steps start Start conditioning Conditioning (Methanol) start->conditioning equilibration Equilibration (Water) conditioning->equilibration load Sample Loading equilibration->load wash1 Wash 1 (Water:Ammonia) load->wash1 wash2 Wash 2 (Water:Methanol 95:5) wash1->wash2 wash3 Wash 3 (Water:Methanol 20:80) wash2->wash3 elute Elution (Formic Acid in IPA:ACN) wash3->elute end To Evaporation elute->end

Caption: Step-by-step process within the SPE cartridge.

References

Application Notes and Protocols for the Use of Nordoxepin-d3 Hydrochloride as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of nordoxepin-d3 hydrochloride as an internal standard in the quantitative analysis of nordoxepin in biological matrices. The protocols detailed below are intended to support pharmacokinetic studies, therapeutic drug monitoring, and toxicological screenings.

Introduction

Nordoxepin is the primary and pharmacologically active metabolite of the tricyclic antidepressant doxepin (B10761459).[1] Accurate quantification of nordoxepin in biological samples such as plasma is crucial for assessing the metabolism of doxepin, evaluating patient compliance, and conducting bioequivalence studies. The use of a stable isotope-labeled internal standard, such as nordoxepin-d3 hydrochloride, is the gold standard for quantitative analysis by mass spectrometry. This internal standard closely mimics the chemical and physical properties of the analyte, nordoxepin, thereby compensating for variations in sample preparation and instrument response, leading to enhanced accuracy and precision of the analytical method.

Nordoxepin-d3 hydrochloride is a deuterium-labeled analog of nordoxepin and is an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC/MS) applications.[2]

Doxepin Metabolism and Nordoxepin Formation

Doxepin is metabolized in the liver primarily through demethylation to form nordoxepin. This metabolic pathway is mainly catalyzed by the cytochrome P450 enzymes CYP2C19 and CYP1A2. Nordoxepin is also further metabolized, primarily by CYP2D6. Understanding this metabolic pathway is essential for interpreting the pharmacokinetic profile of doxepin and its active metabolite.

Doxepin Metabolism Doxepin Doxepin Nordoxepin Nordoxepin (Active Metabolite) Doxepin->Nordoxepin CYP2C19, CYP1A2 (Demethylation) Other_Metabolites Other Metabolites Nordoxepin->Other_Metabolites CYP2D6 (Hydroxylation)

Caption: Metabolic pathway of doxepin to its active metabolite, nordoxepin.

Quantitative Data Summary

The following table summarizes the quantitative performance parameters of a validated LC-MS/MS method for the analysis of nordoxepin using a deuterated internal standard.

ParameterNordoxepinReference
Linearity Range 5.00 - 1300 pg/mL[1]
Lower Limit of Quantification (LLOQ) 5.00 pg/mL[1]
Correlation Coefficient (r²) ≥ 0.9993[1]
Intra-batch Precision (% CV) 1.0% - 8.3%[1]
Inter-batch Precision (% CV) 3.4% - 7.2%[1]
Intra-batch Accuracy (%) 93.1% - 104.0%[1]
Inter-batch Accuracy (%) 91.7% - 101.0%[1]
Extraction Recovery 88.0% - 99.1%[1]

Experimental Protocols

Preparation of Stock and Working Solutions

1.1. Nordoxepin Stock Solution (1 mg/mL):

  • Accurately weigh approximately 1 mg of nordoxepin reference standard.

  • Dissolve in an appropriate volume of methanol (B129727) to achieve a final concentration of 1 mg/mL.

  • Vortex thoroughly to ensure complete dissolution.

  • Store the stock solution at -20°C.

1.2. Nordoxepin-d3 Hydrochloride Internal Standard (IS) Stock Solution (1 mg/mL):

  • Accurately weigh approximately 1 mg of nordoxepin-d3 hydrochloride.

  • Dissolve in an appropriate volume of methanol to achieve a final concentration of 1 mg/mL (as free base).

  • Vortex thoroughly to ensure complete dissolution.

  • Store the IS stock solution at -20°C.

1.3. Working Solutions:

  • Prepare working solutions for calibration standards and quality control (QC) samples by serial dilution of the nordoxepin stock solution with a suitable solvent (e.g., 50:50 methanol:water).

  • Prepare a working solution of nordoxepin-d3 hydrochloride at a concentration of 100 ng/mL by diluting the IS stock solution with the same solvent.

Sample Preparation from Plasma

Two common methods for plasma sample preparation are liquid-liquid extraction (LLE) and solid-phase extraction (SPE).

LLE Workflow Start Start Add_Sample Pipette 500 µL Plasma Start->Add_Sample Add_IS Add 50 µL Nordoxepin-d3 Working Solution Add_Sample->Add_IS Vortex1 Vortex Add_IS->Vortex1 Add_Buffer Add 200 µL 100 mM Ammonium (B1175870) Acetate (B1210297) (pH 8) Vortex1->Add_Buffer Vortex2 Vortex Add_Buffer->Vortex2 Add_Solvent Add 4.0 mL Methyl Tert-Butyl Ether (MTBE) Vortex2->Add_Solvent Centrifuge Centrifuge (5 min at 1811g) Add_Solvent->Centrifuge Freeze_Separate Freeze Aqueous Layer and Transfer Organic Layer Centrifuge->Freeze_Separate Evaporate Evaporate to Dryness (40°C under Nitrogen) Freeze_Separate->Evaporate Reconstitute Reconstitute in 300 µL Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: Liquid-liquid extraction workflow for plasma samples.

Detailed LLE Protocol:

  • Pipette 500 µL of plasma into a clean glass tube.

  • Add 50 µL of the nordoxepin-d3 hydrochloride working solution and vortex briefly.

  • Add 200 µL of 100 mM ammonium acetate solution (pH adjusted to 8 with ammonia) and vortex.[1]

  • Add 4.0 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.[1]

  • Vortex vigorously for 5 minutes.

  • Centrifuge the samples for 5 minutes at approximately 1811 g.[1]

  • Freeze the aqueous (lower) layer in a dry ice/acetone bath and transfer the organic (upper) layer to a clean tube.

  • Evaporate the organic solvent to dryness at 40°C under a gentle stream of nitrogen.[1]

  • Reconstitute the dried residue in 300 µL of the initial mobile phase.[1]

  • Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.

A validated SPE method can provide cleaner extracts and may be more amenable to automation.

SPE Workflow Start Start Pretreat_Sample Pre-treat Plasma Sample (e.g., add IS and dilute) Start->Pretreat_Sample Condition_Cartridge Condition SPE Cartridge (e.g., Methanol, Water) Pretreat_Sample->Condition_Cartridge Load_Sample Load Pre-treated Sample Condition_Cartridge->Load_Sample Wash_Cartridge Wash Cartridge to Remove Interferences Load_Sample->Wash_Cartridge Elute_Analyte Elute Nordoxepin and IS Wash_Cartridge->Elute_Analyte Evaporate Evaporate Eluate to Dryness Elute_Analyte->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: General solid-phase extraction workflow.

Detailed SPE Protocol (Example using a mixed-mode cation exchange cartridge):

  • Pre-treat Sample: To 500 µL of plasma, add 50 µL of the nordoxepin-d3 hydrochloride working solution. Add 500 µL of 4% phosphoric acid in water and vortex.

  • Condition Cartridge: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load Sample: Load the pre-treated sample onto the SPE cartridge.

  • Wash Cartridge: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

  • Elute Analyte: Elute the nordoxepin and internal standard with 1 mL of 5% ammonium hydroxide (B78521) in methanol.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute in 300 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The following parameters are based on a published method and may require optimization for your specific instrumentation.[1]

3.1. Liquid Chromatography Conditions:

  • Column: Hypurity C8 (100 mm × 4.6 mm, 5 µm) or equivalent.[1]

  • Mobile Phase: A mixture of acetonitrile-methanol (95:5, v/v) and 2.0 mM ammonium formate (B1220265) in a ratio of 93:7 (v/v).[1]

  • Flow Rate: 1.2 mL/min.[1]

  • Injection Volume: 15 µL.[1]

  • Column Temperature: 40°C.

  • Autosampler Temperature: 4°C.[1]

3.2. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Nordoxepin: m/z 266.3 → 106.9[3]

    • Nordoxepin-d3: m/z 269.3 → 235.0[3]

  • Collision Energy: Optimized for the specific instrument. For nordoxepin, a collision energy of approximately 29 eV has been reported.

  • Dwell Time: 300 ms.[1]

Conclusion

The use of nordoxepin-d3 hydrochloride as an internal standard provides a robust and reliable method for the quantitative analysis of nordoxepin in biological matrices. The detailed protocols and data presented in these application notes serve as a valuable resource for researchers and scientists in the fields of pharmacology, toxicology, and drug development, enabling accurate and precise determination of this key metabolite.

References

Cell-based Assays for Determining the Activity of Nordoxepin Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nordoxepin is the primary and pharmacologically active metabolite of the tricyclic antidepressant (TCA) doxepin.[1][2] Like other TCAs, its therapeutic effects are largely attributed to its interaction with neurotransmitter transport systems in the central nervous system. Understanding the specific activity of nordoxepin is crucial for a comprehensive grasp of doxepin's overall pharmacological profile and for the development of new therapeutics. These application notes provide detailed protocols for cell-based assays to characterize the activity of nordoxepin hydrochloride.

Nordoxepin functions as a serotonin-norepinephrine reuptake inhibitor (SNRI), with a notable selectivity for the norepinephrine (B1679862) transporter (NET) over the serotonin (B10506) transporter (SERT).[1][3] In general, demethylated metabolites of tertiary amine TCAs, such as nordoxepin, are more potent inhibitors of norepinephrine reuptake and less potent inhibitors of serotonin reuptake compared to their parent compounds.[1][3] Additionally, nordoxepin exhibits antagonistic activity at various other receptors, including histaminergic, adrenergic, and muscarinic receptors, although with less potency than doxepin.[1]

This document outlines protocols for three key types of cell-based assays:

  • Neurotransmitter Reuptake Assays to quantify the inhibitory activity of nordoxepin on SERT and NET.

  • Cell Viability Assays to assess the cytotoxic effects of nordoxepin.

  • Apoptosis Assays to determine if nordoxepin induces programmed cell death.

Data Presentation

Table 1: Comparative Binding Affinities (Ki, nM) of Doxepin for Human Neurotransmitter Transporters

CompoundSerotonin Transporter (SERT)Norepinephrine Transporter (NET)
Doxepin67.837.6
Nordoxepin Expected > 67.8 Expected < 37.6

Data for Doxepin from Richelson, E. (2001). Pharmacology of antidepressants. Mayo Clinic Proceedings, 76(5), 511-527. The expected values for nordoxepin are based on qualitative descriptions in the literature.[1][3]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound

The primary mechanism of action of nordoxepin involves the inhibition of serotonin and norepinephrine reuptake by their respective transporters, SERT and NET, located on the presynaptic neuron. This blockade leads to an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission.

Nordoxepin_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SERT SERT NET NET Vesicle Vesicles (5-HT, NE) Serotonin 5-HT Vesicle->Serotonin Release Norepinephrine NE Vesicle->Norepinephrine Release Serotonin->SERT Reuptake Serotonin_Receptor 5-HT Receptors Serotonin->Serotonin_Receptor Binds Norepinephrine->NET Reuptake Norepinephrine_Receptor NE Receptors Norepinephrine->Norepinephrine_Receptor Binds Signal_Transduction Signal Transduction & Neuronal Response Serotonin_Receptor->Signal_Transduction Norepinephrine_Receptor->Signal_Transduction Nordoxepin Nordoxepin Nordoxepin->SERT Nordoxepin->NET

Mechanism of Action of this compound.
Experimental Workflow for Neurotransmitter Reuptake Assay

This workflow outlines the general steps for determining the inhibitory concentration (IC50) of nordoxepin on serotonin and norepinephrine transporters using a cell-based assay with a fluorescent substrate.

Reuptake_Assay_Workflow cluster_workflow Neurotransmitter Reuptake Inhibition Assay Workflow A 1. Cell Culture (e.g., HEK293 expressing hSERT or hNET) B 2. Seeding (Plate cells in 96-well plates) A->B C 3. Compound Incubation (Add varying concentrations of Nordoxepin HCl) B->C D 4. Substrate Addition (Add fluorescent neurotransmitter analog) C->D E 5. Incubation (Allow for substrate uptake) D->E F 6. Fluorescence Quenching (Add masking dye to quench extracellular fluorescence) E->F G 7. Measurement (Read intracellular fluorescence) F->G H 8. Data Analysis (Calculate IC50 values) G->H

References

Application Notes and Protocols for Nordoxepin Hydrochloride in Depression Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Nordoxepin hydrochloride is the primary active metabolite of Doxepin (B10761459), a tricyclic antidepressant (TCA) that has been widely used in the treatment of major depressive disorder and anxiety.[1][2][3] As a pharmacologically active compound, Nordoxepin plays a significant role in the therapeutic effects of its parent drug.[2] Like other TCAs, its mechanism of action involves the modulation of monoaminergic systems in the brain.[4][5] These application notes provide an overview of this compound's mechanism of action and detailed protocols for its use in established preclinical models of depression.

Mechanism of Action Nordoxepin exerts its antidepressant effects primarily by inhibiting the reuptake of norepinephrine (B1679862) (NE) and, to a lesser extent, serotonin (B10506) (5-HT) at synaptic nerve terminals.[2][5][6] This blockade increases the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission.[6][7] Compared to its parent compound Doxepin, Nordoxepin is a more potent and selective inhibitor of norepinephrine reuptake.[2][5] Additionally, it possesses antagonistic activity at various other receptors, including histaminic, alpha-1 adrenergic, and muscarinic cholinergic receptors, though generally with lower potency than Doxepin.[2][4] This complex pharmacological profile contributes to both its therapeutic effects and potential side effects.

The long-term therapeutic response to Nordoxepin and other antidepressants is believed to involve downstream adaptations in signaling pathways that regulate neurogenesis, synaptic plasticity, and cell survival.[8][9] Key pathways implicated include those involving Brain-Derived Neurotrophic Factor (BDNF).[8][10]

Simplified Mechanism of Action of Nordoxepin cluster_presynaptic Presynaptic Neuron Nordoxepin Nordoxepin NET Norepinephrine Transporter (NET) Nordoxepin->NET Inhibits SERT Serotonin Transporter (SERT) Nordoxepin->SERT Inhibits (less potent) Synaptic_Cleft Synaptic Cleft Receptors Postsynaptic Receptors Synaptic_Cleft->Receptors Increased Neurotransmitter      Availability NE Norepinephrine (NE) NE->NET Reuptake SER Serotonin (5-HT) SER->SERT Reuptake Postsynaptic Postsynaptic Neuron Signal Downstream Signaling (e.g., BDNF Pathways) Receptors->Signal Activates Response Therapeutic Antidepressant Effect Signal->Response A 1. Animal Acclimatization (1 week) B 2. Drug Administration (Nordoxepin or Vehicle, IP) A->B C 3. Wait Period (30-60 minutes) B->C D 4. Tail Suspension (6-minute test) C->D E 5. Record Immobility Time D->E F 6. Statistical Analysis (Compare treated vs. control) E->F cluster_day1 Day 1 cluster_day2 Day 2 A Pre-Test Session (15-min swim, rats only) B Drug Administration (Nordoxepin or Vehicle) A->B 24h later C Test Session (5-min swim) B->C D Score Behaviors (Immobility, Swimming, Climbing) C->D E Statistical Analysis (Compare behavioral durations) D->E A Week 0 Baseline Sucrose Preference Test (SPT) B Weeks 1-6 Chronic Unpredictable Mild Stress (CUMS) Regimen A->B C Weeks 3-6 Chronic Drug Administration (Nordoxepin or Vehicle) D Weekly Monitoring - Sucrose Preference Test - Body Weight B->D E End of Study Final Behavioral & Biochemical Analysis B->E C->D concurrent C->E concurrent

References

Application Notes and Protocols for Doxepin and Nordoxepin Bioequivalence Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for conducting a bioequivalence (BE) study of doxepin (B10761459) and its active metabolite, nordoxepin. These guidelines are compiled to assist in the design, execution, and evaluation of BE studies in accordance with regulatory standards.

Introduction

Doxepin is a tricyclic antidepressant (TCA) used to treat major depressive disorder, anxiety, and insomnia.[1][2] It is metabolized in the liver to its primary active metabolite, nordoxepin (also known as desmethyldoxepin).[1][2][3] Both doxepin and nordoxepin contribute to the therapeutic effect. Therefore, when assessing the bioequivalence of a generic doxepin formulation against a reference product, it is crucial to evaluate the pharmacokinetic profiles of both the parent drug and its active metabolite.

The major metabolic pathway for doxepin is demethylation to nordoxepin, primarily carried out by the cytochrome P450 enzymes CYP2C19, with minor contributions from CYP1A2 and CYP2C9.[2][3] Both doxepin and nordoxepin are further metabolized through hydroxylation, mainly by CYP2D6.[2][3] Given the significant inter-individual variability in the pharmacokinetics of doxepin and the formation of its active metabolite, therapeutic drug monitoring and robust bioequivalence studies are essential.[4]

Study Design and Protocol

A typical bioequivalence study for doxepin is designed as a randomized, two-period, two-sequence, single-dose, crossover study in healthy adult subjects under fasting conditions.[5][6]

Study Population

A sufficient number of healthy, non-smoking male and female volunteers aged 18-55 years should be enrolled to ensure adequate statistical power. A study with 40-41 subjects has been shown to be successful.[4][5] Subjects should undergo a comprehensive medical screening, including physical examination, vital signs, ECG, and clinical laboratory tests, to ensure they are in good health.

Study Products
  • Test Product: The generic doxepin formulation.

  • Reference Product: The approved innovator doxepin formulation.

Drug Administration and Washout Period

A single oral dose of the test or reference product is administered with a standardized volume of water after an overnight fast of at least 10 hours. A washout period of at least 21 days is recommended between the two treatment periods to ensure complete elimination of the drug from the body.[6]

Blood Sampling

Blood samples are collected in labeled tubes containing an appropriate anticoagulant (e.g., K2-EDTA) at predose (0 hour) and at multiple time points post-dose. A suggested sampling schedule is: 0.5, 1, 1.5, 2, 2.5, 3, 3.5, 4, 5, 6, 8, 12, 16, 24, 36, 48, 72, 96, 120, and 144 hours post-dose. Plasma is separated by centrifugation and stored at -70°C until analysis.

Bioanalytical Method

A validated, sensitive, and selective bioanalytical method, such as Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), is required for the simultaneous quantification of doxepin and nordoxepin in human plasma.[4][7][8]

Sample Preparation

A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) method can be employed to isolate doxepin, nordoxepin, and an internal standard (e.g., desipramine (B1205290) or propranolol) from the plasma matrix.[4][7][8]

Chromatographic and Mass Spectrometric Conditions

Chromatographic separation is typically achieved on a C8 or C18 column with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile/methanol) and an aqueous buffer (e.g., ammonium (B1175870) formate).[4][7][8] Detection is performed using a tandem mass spectrometer in the multiple reaction monitoring (MRM) mode with positive electrospray ionization.

Table 1: Example of LC-MS/MS Parameters

ParameterDoxepinNordoxepinInternal Standard (Desipramine)
Precursor Ion (m/z) 280.1266.0267.1
Product Ion (m/z) 107.0107.072.1
Linear Dynamic Range (pg/mL) 15.0 - 39005.00 - 1300N/A

Source: Adapted from a highly sensitive LC-MS/MS method for doxepin and nordoxepin.[4]

Pharmacokinetic and Statistical Analysis

Pharmacokinetic Parameters

The following pharmacokinetic parameters should be calculated for both doxepin and nordoxepin using non-compartmental methods:

  • Cmax: Maximum plasma concentration.

  • AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.

  • AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity.

  • tmax: Time to reach Cmax.

  • t1/2: Elimination half-life.

Table 2: Pharmacokinetic Parameters of Doxepin and Nordoxepin (Mean ± SD)

ParameterDoxepinNordoxepin
Cmax (ng/mL) 15.96 ± 6.886.88 ± 2.45
AUC0-inf (ng·h/mL) 193.46 ± 88.54313.30 ± 123.45
tmax (h) 1.98 ± 0.764.52 ± 2.33
t1/2 (h) 15 - 17~31 - 51

Source: Compiled from various pharmacokinetic studies.[1][3][6][9]

Statistical Analysis

The primary pharmacokinetic parameters (Cmax, AUC0-t, and AUC0-inf) for both doxepin and nordoxepin should be log-transformed and analyzed using an Analysis of Variance (ANOVA) model.

Bioequivalence Acceptance Criteria

For the test product to be considered bioequivalent to the reference product, the 90% confidence intervals (CIs) for the geometric mean ratios (Test/Reference) of Cmax, AUC0-t, and AUC0-inf for both doxepin and nordoxepin must fall within the acceptance range of 80.00% to 125.00%.[5]

Visualizations

Bioequivalence_Study_Workflow cluster_0 Study Preparation cluster_1 Clinical Phase cluster_2 Analytical Phase cluster_3 Data Analysis & Reporting Protocol Protocol Design Ethics Ethics Committee Approval Protocol->Ethics Recruitment Subject Recruitment & Screening Ethics->Recruitment Dosing1 Period 1: Dosing (Test/Ref) Recruitment->Dosing1 Sampling1 Blood Sampling Dosing1->Sampling1 Washout Washout Period Sampling1->Washout Dosing2 Period 2: Dosing (Ref/Test) Washout->Dosing2 Sampling2 Blood Sampling Dosing2->Sampling2 Processing Plasma Sample Processing Sampling2->Processing Analysis LC-MS/MS Analysis Processing->Analysis Quantification Quantification of Doxepin & Nordoxepin Analysis->Quantification PK_Analysis Pharmacokinetic Analysis (Cmax, AUC) Quantification->PK_Analysis Stat_Analysis Statistical Analysis (90% CI) PK_Analysis->Stat_Analysis Report Final Study Report Stat_Analysis->Report

Caption: Workflow of a Doxepin/Nordoxepin Bioequivalence Study.

Doxepin_Metabolism Doxepin Doxepin Nordoxepin Nordoxepin (Active Metabolite) Doxepin->Nordoxepin Demethylation (CYP2C19, CYP1A2, CYP2C9) Hydroxylated_Metabolites Hydroxylated Metabolites (Inactive) Doxepin->Hydroxylated_Metabolites Hydroxylation (CYP2D6) Nordoxepin->Hydroxylated_Metabolites Hydroxylation (CYP2D6) Glucuronide_Conjugates Glucuronide Conjugates (Excreted) Hydroxylated_Metabolites->Glucuronide_Conjugates Glucuronidation

Caption: Metabolic Pathway of Doxepin.

References

Troubleshooting & Optimization

Improving nordoxepin hydrochloride solubility for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility of nordoxepin hydrochloride for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the highly recommended solvent for preparing a stock solution of this compound due to its high solubility.[1] The solubility in DMSO is approximately 80 mg/mL (265.07 mM) to 100 mg/mL (331.33 mM).[1] Using newly opened, anhydrous DMSO is crucial as hygroscopic DMSO can negatively impact solubility.[1]

Q2: Can I use other organic solvents to dissolve this compound?

A2: Yes, other organic solvents can be used, although DMSO generally offers the highest solubility. This compound is also soluble in ethanol (B145695) and dimethylformamide (DMF) at approximately 20 mg/mL (66.27 mM).[2]

Q3: Is this compound soluble in aqueous buffers like PBS?

A3: this compound has very low solubility in aqueous buffers. For instance, its solubility in PBS (pH 7.2) is less than 1 mg/mL.[2] Therefore, it is not recommended to dissolve the compound directly in aqueous solutions.

Q4: My compound is not fully dissolving in the recommended solvent. What should I do?

A4: If you encounter difficulty in dissolving this compound, sonication is recommended to aid dissolution.[2] Gently warming the solution to 37°C may also help. Ensure you are using a high-purity, anhydrous solvent.

Q5: How should I store the this compound stock solution?

A5: For long-term stability, the stock solution in a solvent should be stored at -80°C for up to one year.[2] For shorter periods, storage at -20°C is also acceptable.

Troubleshooting Guides

Issue: Precipitation observed when diluting the DMSO stock solution into aqueous cell culture media.

This is a common issue that can occur due to the rapid change in solvent polarity, causing the compound to "salt out" of the solution.

Solutions:

  • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of your high-concentration DMSO stock solution into smaller volumes of your aqueous medium. This gradual decrease in DMSO concentration can help maintain the solubility of the compound.

  • Final DMSO Concentration: Ensure that the final concentration of DMSO in your cell culture medium is kept low (typically ≤ 0.5%) to avoid cytotoxicity.[3] It is essential to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on the cells.

  • Pre-warming the Medium: Adding the DMSO stock solution to pre-warmed cell culture medium can sometimes improve solubility.

Data Presentation: Solubility of this compound
SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO 80 - 100265.07 - 331.33Sonication is recommended. Use anhydrous DMSO.[1][2]
Ethanol 2066.27Sonication is recommended.[2]
DMF 2066.27Sonication is recommended.[2]
PBS (pH 7.2) < 1InsolubleNot recommended for initial dissolution.[2]

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder (Molecular Weight: 301.81 g/mol ) in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve a final concentration of 100 mM. For example, to prepare 1 mL of a 100 mM stock solution, dissolve 30.18 mg of this compound in 1 mL of DMSO.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes.

  • Sonication (if necessary): If the compound is not fully dissolved, place the tube in a water bath sonicator for 10-15 minutes.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.

Protocol 2: Preparation of a Working Solution in Cell Culture Medium

Materials:

  • 100 mM this compound stock solution in DMSO

  • Pre-warmed sterile cell culture medium

  • Sterile microcentrifuge tubes or plates

Procedure:

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the 100 mM stock solution in DMSO. For example, dilute the 100 mM stock 1:10 in DMSO to get a 10 mM solution.

  • Final Dilution: Serially dilute the stock or intermediate solution into the pre-warmed cell culture medium to achieve the desired final concentration. Ensure the final DMSO concentration is below 0.5%.

  • Mixing: Gently mix the final solution by pipetting up and down or by gentle swirling. Avoid vigorous vortexing which can cause cell damage.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without the compound) to the cell culture medium.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Nordoxepin HCl add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex & Sonicate add_dmso->dissolve store Aliquot & Store at -80°C dissolve->store intermediate_dil Intermediate Dilution (in DMSO, optional) store->intermediate_dil Start Experiment final_dil Final Dilution (in pre-warmed media) intermediate_dil->final_dil use Use in In Vitro Assay final_dil->use

Caption: Experimental workflow for preparing this compound solutions.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (NE) Vesicle NE NE NE_vesicle->NE Release SERT_vesicle Serotonin (5-HT) Vesicle SERT 5-HT SERT_vesicle->SERT Release NE_receptor Adrenergic Receptor NE->NE_receptor NET Norepinephrine Transporter (NET) NE->NET Reuptake SERT_receptor Serotonin Receptor SERT->SERT_receptor SERT_T Serotonin Transporter (SERT) SERT->SERT_T Reuptake downstream Downstream Signaling (Mood Regulation) NE_receptor->downstream SERT_receptor->downstream Nordoxepin Nordoxepin HCl Nordoxepin->NET Inhibits Nordoxepin->SERT_T Inhibits

Caption: Simplified signaling pathway of this compound.

References

Overcoming matrix effects in nordoxepin LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of nordoxepin.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are matrix effects and how do they impact nordoxepin analysis?

A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as nordoxepin, due to the presence of co-eluting, undetected components in the sample matrix.[1][2] These effects, primarily ion suppression or enhancement, can lead to inaccurate quantification, poor reproducibility, and decreased sensitivity in your LC-MS/MS analysis.[2][3][4] In complex biological matrices like plasma, components such as proteins, lipids, and salts are common sources of matrix effects.[1]

Q2: I'm observing low signal intensity and poor peak shape for nordoxepin. What are the likely causes and solutions?

A2: Low signal intensity and poor peak shape for nordoxepin can stem from significant ion suppression. This often occurs when matrix components co-elute with the analyte, competing for ionization in the MS source.[3][5]

Troubleshooting Steps:

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[1][6]

    • Liquid-Liquid Extraction (LLE): LLE is a robust method for extracting nordoxepin from plasma. Using a solvent like methyl tert-butyl ether has been shown to provide high recovery.[7][8][9]

    • Solid-Phase Extraction (SPE): SPE can offer even cleaner extracts by selectively binding and eluting nordoxepin, thereby reducing matrix components.[1][10]

  • Improve Chromatographic Separation: Enhancing the separation between nordoxepin and matrix interferences is crucial.[1]

    • Column Selection: A C8 column can effectively separate nordoxepin from endogenous matrix components.[8][11]

    • Mobile Phase Optimization: Adjusting the mobile phase composition, for instance, by using a mixture of acetonitrile-methanol and an ammonium (B1175870) formate (B1220265) buffer, can improve peak shape and resolution.[8][11]

  • Use a Suitable Internal Standard: A stable isotope-labeled internal standard (e.g., doxepin-d3) is highly recommended to compensate for matrix effects, as it will behave similarly to nordoxepin during extraction and ionization.[12][13]

Q3: My results show high variability and poor reproducibility. How can I improve this?

A3: High variability is often a direct consequence of inconsistent matrix effects between samples.

Troubleshooting Steps:

  • Implement a Robust Internal Standard Strategy: The use of a deuterated internal standard is one of the best ways to correct for variability.[12][13] The ratio of the analyte to the internal standard should remain consistent even if the absolute signal intensity fluctuates due to matrix effects.[1]

  • Matrix-Matched Calibrators: Preparing your calibration standards in the same biological matrix as your samples can help to normalize the matrix effects across the calibration curve and the unknown samples, leading to more accurate quantification.[1]

  • Thorough Method Validation: A comprehensive method validation, including assessments of precision, accuracy, and recovery across different batches of the matrix, will help identify and control sources of variability.[8]

Q4: How can I assess the extent of matrix effects in my nordoxepin assay?

A4: A post-extraction spike method is a common approach to quantify matrix effects.[14] This involves comparing the peak area of nordoxepin in a post-extraction spiked blank matrix sample to the peak area of nordoxepin in a pure solvent solution at the same concentration.

Matrix Effect (%) = (Peak Area in Spiked Extract / Peak Area in Neat Solution) x 100

A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.

Experimental Protocols

Detailed Methodology for Liquid-Liquid Extraction (LLE)

This protocol is adapted from a validated method for the determination of doxepin (B10761459) and nordoxepin in human plasma.[7][8][9]

  • Sample Preparation:

    • Pipette 500 µL of human plasma into a clean tube.

    • Add the internal standard solution (e.g., desipramine).

    • Vortex briefly to mix.

  • Extraction:

    • Add 3 mL of methyl tert-butyl ether.

    • Vortex for 10 minutes.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Evaporation:

    • Transfer the upper organic layer to a new tube.

    • Evaporate the solvent to dryness under a stream of nitrogen at 40 °C.

  • Reconstitution:

    • Reconstitute the dried residue in 500 µL of the mobile phase.

    • Vortex to mix.

    • Transfer to an autosampler vial for injection into the LC-MS/MS system.

Data Presentation

Table 1: LC-MS/MS Method Parameters for Nordoxepin Analysis [7][8][9]

ParameterValue
Chromatographic Column Hypurity C8 (100 mm × 4.6 mm, 5 µm)
Mobile Phase Acetonitrile-methanol (95:5, v/v) and 2.0 mM ammonium formate (93:7, v/v)
Flow Rate 1.2 mL/min
Injection Volume 10 µL
Ionization Mode Positive Electrospray Ionization (ESI)
MS/MS Transition (Nordoxepin) m/z 266.0 → 107.0
Internal Standard Transition (Desipramine) m/z 267.1 → 72.1

Table 2: Performance Characteristics of a Validated Nordoxepin LC-MS/MS Method [7][8][9]

ParameterNordoxepin
Linear Dynamic Range 5.00–1300 pg/mL
Correlation Coefficient (r²) ≥ 0.9993
Extraction Recovery 88.0%–99.1%
Intra-batch Precision (% CV) ≤ 8.3%
Inter-batch Precision (% CV) 3.4% to 7.2%
Intra-batch Accuracy 93.1%–104.0%
Inter-batch Accuracy 91.7%–101.0%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lle Liquid-Liquid Extraction cluster_analysis Analysis plasma Plasma Sample (500 µL) add_is Add Internal Standard plasma->add_is vortex1 Vortex add_is->vortex1 add_solvent Add Methyl Tert-Butyl Ether (3 mL) vortex1->add_solvent vortex2 Vortex (10 min) add_solvent->vortex2 centrifuge Centrifuge (4000 rpm, 5 min) vortex2->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Liquid-Liquid Extraction workflow for nordoxepin from plasma.

troubleshooting_logic cluster_investigation Initial Checks cluster_solutions Potential Solutions start Problem: Inaccurate or Irreproducible Nordoxepin Results check_signal Low Signal Intensity? start->check_signal check_variability High Result Variability? start->check_variability optimize_prep Optimize Sample Preparation (LLE or SPE) check_signal->optimize_prep Yes improve_chrom Improve Chromatographic Separation check_signal->improve_chrom Yes use_is Use Stable Isotope-Labeled Internal Standard check_variability->use_is Yes matrix_match Use Matrix-Matched Calibrators check_variability->matrix_match Yes end Improved Results optimize_prep->end improve_chrom->end use_is->end matrix_match->end

Caption: Troubleshooting logic for overcoming matrix effects.

References

Navigating Nordoxepin Hydrochloride Stability: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with nordoxepin hydrochloride, ensuring its stability in solution is paramount for obtaining accurate and reproducible experimental results. This technical support center provides a comprehensive guide to understanding and troubleshooting potential stability issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for preparing this compound stock solutions?

A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol.[1] It is sparingly soluble in aqueous solutions like phosphate-buffered saline (PBS) at pH 7.2.[1] For biological experiments, it is advisable to prepare a concentrated stock solution in an appropriate organic solvent and then dilute it to the final concentration in the aqueous experimental medium.

Q2: How should I store this compound solutions?

A2: For optimal stability, it is recommended to store stock solutions of this compound at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months).[2] It is crucial to protect solutions from light.[1][3]

Q3: Is this compound sensitive to light?

A3: Yes, as a tricyclic antidepressant, this compound is expected to be sensitive to light. The parent compound, doxepin (B10761459), is known to decompose slowly in the presence of light.[3] Therefore, all solutions containing this compound should be protected from light by using amber vials or by wrapping containers in aluminum foil.

Q4: What are the potential degradation pathways for this compound?

A4: While specific degradation pathways for nordoxepin are not extensively detailed in the public domain, based on studies of its parent compound, doxepin, potential degradation pathways may include oxidation and hydroxylation.[4][5] Forced degradation studies on doxepin have identified potential photodegradation products such as HO-doxepin and doxepin-N-oxide. Similar degradation products could be anticipated for nordoxepin.

Q5: How does pH affect the stability of this compound in aqueous solutions?

A5: Although detailed quantitative data on the pH-stability profile of this compound is limited, a study on doxepin showed it to be stable in acidic conditions, specifically in artificial gastric juice.[6] However, as a general principle for amine-containing compounds, extreme pH values (both acidic and basic) can potentially lead to hydrolysis or other forms of degradation. It is recommended to maintain the pH of aqueous solutions within a range that ensures both solubility and stability, which should be determined experimentally for your specific application.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent experimental results Degradation of this compound in solution.1. Prepare fresh solutions for each experiment.2. Verify the storage conditions (temperature and light protection) of your stock solutions.3. Analyze the purity of your stock solution using a suitable analytical method like HPLC.
Precipitation in aqueous buffer Poor solubility of this compound in aqueous solutions.1. Decrease the final concentration of this compound.2. Increase the percentage of organic co-solvent (e.g., DMSO, ethanol) in the final solution, ensuring it is compatible with your experimental system.3. Adjust the pH of the buffer, as solubility can be pH-dependent.
Loss of potency over time Instability at experimental temperature.1. Perform a time-course experiment to assess stability at your working temperature.2. If unstable, prepare fresh solutions immediately before use or store at a lower temperature if the experimental protocol allows.
Appearance of unknown peaks in chromatogram Formation of degradation products.1. Conduct forced degradation studies to identify potential degradation products and their retention times.2. Use a stability-indicating HPLC method to separate the parent compound from its degradants.

Data Summary

Table 1: Solubility and Recommended Storage of this compound

SolventSolubilityRecommended Storage (in solvent)
DMSO80 mg/mL (265.07 mM)[1]-20°C (1 month), -80°C (6 months)[2]
DMF20 mg/mL (66.27 mM)[1]-20°C (1 month), -80°C (1 year)[1]
Ethanol20 mg/mL (66.27 mM)[1]-20°C (1 month), -80°C (1 year)[1]
PBS (pH 7.2)< 1 mg/mL (insoluble)[1]Not recommended for storage.

Table 2: Stability of Nordoxepin in Human Plasma

ConditionDurationStability
Room Temperature24 hoursStable
Refrigerated (2-8°C)91 hoursStable
Freeze-Thaw Cycles6 cyclesStable
Long-term at -20°C123 daysEvidence of degradation

Data from a study on the simultaneous determination of doxepin and nordoxepin in human plasma.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous DMSO (or other suitable organic solvent)

    • Sterile, amber microcentrifuge tubes or vials

  • Procedure:

    • Equilibrate the this compound powder to room temperature before opening the vial to prevent moisture condensation.

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex briefly and sonicate if necessary to ensure complete dissolution.[1]

    • Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage.

Protocol 2: General Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and to develop a stability-indicating analytical method.

  • Materials:

    • This compound

    • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

    • Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

    • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

    • HPLC-grade water, methanol, and acetonitrile

    • pH meter

    • HPLC system with a UV or MS detector

  • Procedure:

    • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C). Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.

    • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at a controlled temperature (e.g., 60°C). Collect and neutralize samples as described for acid hydrolysis.

    • Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ and keep it at room temperature. Collect samples at various time points.

    • Thermal Degradation: Store a solid sample of this compound and a solution in a suitable solvent in an oven at an elevated temperature (e.g., 70°C). Analyze samples at different time points.

    • Photolytic Degradation: Expose a solution of this compound to a UV light source. Prepare a control sample wrapped in aluminum foil and kept under the same conditions. Analyze both samples at various time points.

    • Analysis: Analyze all samples using a suitable HPLC method to separate nordoxepin from its degradation products. A gradient method with a C18 column is often a good starting point.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stability Stability Testing cluster_analysis Analysis start Nordoxepin HCl Powder stock Stock Solution (e.g., in DMSO) start->stock Dissolve working Working Solution (Dilution in Buffer) stock->working Dilute storage Storage Conditions (Temp, Light) working->storage ph_test pH Variation working->ph_test time_points Time-course Sampling storage->time_points ph_test->time_points analysis HPLC/LC-MS Analysis time_points->analysis data Data Interpretation analysis->data end Stable/Unstable data->end Conclusion on Stability degradation_pathway cluster_stress Stress Conditions cluster_products Potential Degradation Products Nordoxepin This compound Acid Acid Hydrolysis Nordoxepin->Acid Base Base Hydrolysis Nordoxepin->Base Oxidation Oxidation (H₂O₂) Nordoxepin->Oxidation Heat Thermal Stress Nordoxepin->Heat Light Photolysis Nordoxepin->Light Other Other Degradants Acid->Other Base->Other N_oxide Nordoxepin-N-Oxide Oxidation->N_oxide Heat->Other Hydroxylated Hydroxylated Nordoxepin Light->Hydroxylated Light->N_oxide signaling_pathway cluster_synapse Synaptic Cleft Nordoxepin Nordoxepin NET Norepinephrine Transporter (NET) Nordoxepin->NET Inhibits SERT Serotonin Transporter (SERT) Nordoxepin->SERT Inhibits NE Norepinephrine (NE) NE->NET Reuptake SER Serotonin (5-HT) SER->SERT Reuptake

References

Technical Support Center: Chromatographic Separation of Doxepin and Nordoxepin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing the chromatographic separation of doxepin (B10761459) and its active metabolite, nordoxepin. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the chromatographic analysis of doxepin and nordoxepin.

Problem Potential Cause Recommended Solution
Poor Peak Resolution Inadequate separation between doxepin and nordoxepin peaks.- Optimize Mobile Phase: Adjust the ratio of the organic and aqueous phases. A study found a mobile phase of acetonitrile-methanol (95:5, v/v) and 2.0 mM ammonium (B1175870) formate (B1220265) in a 93:7 (v/v) ratio to be effective.[1][2][3][4] - Change Column: If using a C18 column, consider switching to a C8 column, which has shown to provide better separation from endogenous matrix components.[1] A Kinetex Biphenyl column can also offer good separation through mixed-mode interactions.[5] - Adjust Flow Rate: A flow rate of 1.2 mL/min has been shown to produce acceptable peak shapes and baseline separation.[1]
Peak Tailing Secondary interactions between the basic analytes and residual silanol (B1196071) groups on the silica-based column packing.[6][7] This is a common issue with amine-containing compounds like doxepin.[6]- Adjust Mobile Phase pH: Lowering the pH of the mobile phase can protonate the silanol groups and reduce unwanted interactions.[7] - Use an End-Capped Column: Employ a column where the residual silanol groups have been chemically deactivated (end-capped).[6] - Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine (B128534) (TEA), into the mobile phase to block the active sites on the stationary phase.[6] - Check for Column Overload: Injecting too high a concentration of the analyte can lead to peak tailing. Try reducing the injection volume or sample concentration.[6][8]
Variable Retention Times Fluctuations in the HPLC system, such as pump performance, mobile phase composition, or column temperature.- Ensure Proper System Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting a sequence. - Degas Mobile Phase: Use an online degasser or sonicate the mobile phase to remove dissolved gases that can cause pressure fluctuations. - Control Column Temperature: Use a column oven to maintain a consistent temperature, as temperature can affect retention times. A temperature of 40°C has been used successfully.[5]
Low Signal Intensity / Poor Sensitivity Suboptimal ionization in the mass spectrometer or inefficient extraction from the sample matrix.- Optimize MS Parameters: Fine-tune ion source parameters such as ion spray voltage, nebulizer gas pressure, and source temperature to maximize analyte response.[1] - Improve Extraction Efficiency: For plasma samples, liquid-liquid extraction with methyl tert-butyl ether under mild alkaline conditions (pH 8) has shown high and consistent recovery.[1] Solid-phase extraction (SPE) is another effective alternative.[9][10]
Interference from Endogenous Components Co-elution of matrix components with the analytes of interest, particularly when using C18 columns.[1]- Switch Column Type: A Hypurity C8 column has demonstrated better separation of doxepin and nordoxepin from endogenous plasma components compared to several C18 columns.[1] - Enhance Sample Preparation: Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering substances before injection.[9][10]

Frequently Asked Questions (FAQs)

1. What is a typical retention time for doxepin and nordoxepin?

Using a Hypurity C8 column with a mobile phase of acetonitrile-methanol (95:5, v/v) and 2.0 mM ammonium formate (93:7, v/v) at a flow rate of 1.2 mL/min, the retention time for doxepin was approximately 2.87 minutes and for nordoxepin was 3.56 minutes.[1]

2. What type of column is best suited for this separation?

While C18 columns are commonly used in reversed-phase chromatography, for the separation of doxepin and nordoxepin from biological matrices, a C8 column has been shown to provide better resolution from endogenous components.[1] A Kinetex Biphenyl column has also been demonstrated to be effective.[5]

3. What are the recommended mobile phase compositions?

A widely used mobile phase is a mixture of an organic solvent and an aqueous buffer. An effective combination is an organic phase of acetonitrile-methanol (95:5, v/v) and an aqueous phase of 2.0 mM ammonium formate, run in an isocratic elution.[1][2][3][4] Another option for a gradient elution is 0.1% formic acid and 10 mM ammonium formate in water as mobile phase A and 0.1% formic acid in acetonitrile (B52724) as mobile phase B.[9]

4. How can I prepare my plasma samples for analysis?

Liquid-liquid extraction (LLE) is a robust method for extracting doxepin and nordoxepin from human plasma.[1][2][3] A recommended protocol involves extraction with methyl tert-butyl ether.[1][2][3][4] Alternatively, solid-phase extraction (SPE) and protein precipitation are also viable sample preparation techniques.[9][10][11]

5. What detection method is most suitable?

Tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the simultaneous determination of doxepin and nordoxepin, especially in biological samples.[1][2][3][4] Detection is typically performed in positive ionization mode using multiple reaction monitoring (MRM).[1][2][3][4]

Experimental Protocols

LC-MS/MS Method for Doxepin and Nordoxepin in Human Plasma

This protocol is based on a validated method for the simultaneous determination of doxepin and nordoxepin in human plasma.[1]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 500 µL of human plasma, add the internal standards (e.g., propranolol (B1214883) and desipramine).

  • Vortex the sample.

  • Perform liquid-liquid extraction using methyl tert-butyl ether.

  • Evaporate the organic layer and reconstitute the residue in the mobile phase.

2. Chromatographic Conditions

  • HPLC System: Shimadzu LC-10ADvp pump with an SIL-HTc auto-sampler and DGU-14A online degasser.[1]

  • Column: Hypurity C8 (100 mm × 4.6 mm, 5 µm).[1][2][3][4]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile-methanol (95:5, v/v) and 2.0 mM ammonium formate in a 93:7 (v/v) ratio.[1][2][3][4]

  • Flow Rate: 1.2 mL/min.[1]

  • Injection Volume: 15 µL.[1]

  • Autosampler Temperature: 4 °C.[1]

3. Mass Spectrometric Conditions

  • Mass Spectrometer: A tandem mass spectrometer capable of positive ionization and multiple reaction monitoring (MRM).

  • Ionization Mode: Positive Ionization.[1][2][3][4]

  • MRM Transitions:

    • Doxepin: m/z 280.1 → 107.0[1][2][3][4]

    • Nordoxepin: m/z 266.0 → 107.0[1][2][3][4]

    • Propranolol (IS for Doxepin): m/z 260.1 → 116.1[1][2][3][4]

    • Desipramine (IS for Nordoxepin): m/z 267.1 → 72.1[1][2][3][4]

  • Dwell Time: 300 ms.[1]

Quantitative Data Summary

Parameter Doxepin Nordoxepin Reference
Linear Dynamic Range15.0–3900 pg/mL5.00–1300 pg/mL[1][2][3][4]
Mean Correlation Coefficient (r²)0.99910.9993[1][2][3][4]
Extraction Recovery86.6%–90.4%88.0%–99.1%[1][2][3][4]
Intra-batch Precision (% CV)≤ 8.3%≤ 8.3%[1][2][3]
Inter-batch Precision (% CV)≤ 8.3%≤ 8.3%[1][2][3]
Retention Time (approx.)2.87 min3.56 min[1]
Resolution Factor (Rs)\multicolumn{2}{c}{2.45}[1]

Visualizations

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add Internal Standards Plasma->Add_IS LLE Liquid-Liquid Extraction (methyl tert-butyl ether) Add_IS->LLE Evap Evaporate LLE->Evap Recon Reconstitute Evap->Recon Inject Inject into HPLC Recon->Inject Column C8 Column Separation Inject->Column MS Tandem MS Detection (MRM Mode) Column->MS Quant Quantification MS->Quant TroubleshootingTree Start Chromatographic Issue? PoorRes Poor Peak Resolution? Start->PoorRes Tailing Peak Tailing? Start->Tailing VariableRT Variable Retention Times? Start->VariableRT Sol_PoorRes1 Optimize Mobile Phase PoorRes->Sol_PoorRes1 Yes Sol_PoorRes2 Change Column (e.g., C8) PoorRes->Sol_PoorRes2 Yes Sol_Tailing1 Adjust Mobile Phase pH Tailing->Sol_Tailing1 Yes Sol_Tailing2 Use End-Capped Column Tailing->Sol_Tailing2 Yes Sol_Tailing3 Check for Column Overload Tailing->Sol_Tailing3 Yes Sol_VariableRT1 Ensure System Equilibration VariableRT->Sol_VariableRT1 Yes Sol_VariableRT2 Degas Mobile Phase VariableRT->Sol_VariableRT2 Yes

References

Troubleshooting poor recovery of nordoxepin during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing poor recovery of nordoxepin during extraction procedures.

Frequently Asked Questions (FAQs)

Q1: What are the general chemical properties of nordoxepin that might affect its extraction?

Nordoxepin, an active metabolite of the tricyclic antidepressant doxepin (B10761459), is a basic compound.[1] Its chemical structure includes a dibenzoxepin core and a secondary amine group, which makes it ionizable at different pH values.[2] Understanding its pKa is crucial for optimizing both solid-phase extraction (SPE) and liquid-liquid extraction (LLE) methods. As a base, nordoxepin will be positively charged (ionized) in acidic conditions and neutral (non-ionized) in basic conditions. For efficient extraction into an organic solvent or retention on a non-polar SPE sorbent, nordoxepin should be in its neutral form.

Q2: I am experiencing low recovery of nordoxepin using Liquid-Liquid Extraction (LLE). What are the common causes and how can I improve it?

Low recovery in LLE can stem from several factors. Here are the most common issues and their solutions:

  • Incorrect pH: Nordoxepin, being a basic compound, requires an alkaline pH to be in its neutral, more organic-soluble form. If the pH of your aqueous sample is neutral or acidic, nordoxepin will be ionized and remain in the aqueous phase.

    • Solution: Adjust the sample pH to a mildly alkaline condition (e.g., pH 8-10) before extraction. One study found the best recovery for nordoxepin under mild alkaline conditions (pH 8) using methyl tert-butyl ether (MTBE).[3]

  • Inappropriate Solvent Choice: The choice of organic solvent is critical. The solvent should be immiscible with water and have a high affinity for nordoxepin.

    • Solution: Solvents like methyl tert-butyl ether (MTBE), n-hexane, dichloromethane, and ethyl acetate (B1210297) have been used for the extraction of similar compounds.[3] MTBE has been shown to provide good recovery for nordoxepin.[3]

  • Insufficient Mixing/Shaking: Inadequate mixing of the aqueous and organic phases can lead to incomplete partitioning of nordoxepin into the organic layer.

    • Solution: Ensure thorough mixing by vortexing or gentle shaking for an adequate amount of time (e.g., 2-5 minutes) to allow for equilibrium to be reached.[4]

  • Emulsion Formation: Emulsions at the interface of the two layers can trap the analyte and lead to poor recovery.

    • Solution: To break emulsions, you can try adding a small amount of salt (salting out), gentle centrifugation, or filtering through a glass wool plug.

Q3: My nordoxepin recovery is poor when using Solid-Phase Extraction (SPE). What should I troubleshoot?

Poor SPE recovery can be attributed to issues in any of the four main steps: conditioning, loading, washing, and elution.

  • Analyte Breakthrough during Loading: This happens when nordoxepin does not retain on the sorbent and is lost in the load effluent.

    • Possible Cause: Incorrect pH of the sample. For reversed-phase SPE, nordoxepin should be in its less polar, neutral form to bind to the non-polar sorbent.

    • Solution: Adjust the sample pH to be alkaline to neutralize the nordoxepin molecule.

    • Possible Cause: Inappropriate sorbent.

    • Solution: A C8 or C18 reversed-phase sorbent is commonly used for tricyclic antidepressants. Ensure the sorbent choice is appropriate for the polarity of nordoxepin.

    • Possible Cause: Sample loading too fast.

    • Solution: Decrease the flow rate during sample loading to allow for sufficient interaction between nordoxepin and the sorbent.[5][6]

  • Analyte Loss during Washing: Nordoxepin is prematurely eluted from the sorbent during the wash step.

    • Possible Cause: Wash solvent is too strong (too much organic content).

    • Solution: Decrease the organic content of the wash solvent. The goal is to wash away interferences that are less retained than nordoxepin without eluting the analyte itself.

  • Incomplete Elution: Nordoxepin remains bound to the sorbent after the elution step.

    • Possible Cause: Elution solvent is too weak.

    • Solution: Increase the strength of the elution solvent. For reversed-phase SPE, this means increasing the percentage of the organic solvent.

    • Possible Cause: Incorrect pH of the elution solvent.

    • Solution: For basic compounds like nordoxepin retained on a reversed-phase sorbent, using an acidic elution solvent (e.g., methanol (B129727) with formic acid) will ionize the molecule, decrease its retention, and improve elution.

Quantitative Data Summary

The following tables summarize reported recovery data for nordoxepin from different extraction methods.

Table 1: Liquid-Liquid Extraction (LLE) Recovery of Nordoxepin

AnalyteMatrixExtraction SolventpH ConditionRecovery (%)Reference
NordoxepinHuman PlasmaMethyl tert-butyl ether (MTBE)Mildly Alkaline (pH 8)88.0 - 99.1

Table 2: Solid-Phase Extraction (SPE) Recovery of Nordoxepin

AnalyteMatrixSPE CartridgeElution SolventRecovery (%)Reference
NordoxepinHuman PlasmaCleanert® PEP2% formic acid in isopropanol-acetonitrile (50:50, v/v)Not explicitly stated, but method was validated with good precision and accuracy.[7]

Detailed Experimental Protocols

Liquid-Liquid Extraction (LLE) Protocol for Nordoxepin from Human Plasma

This protocol is adapted from a method described for the simultaneous determination of doxepin and nordoxepin in human plasma.[3]

  • Sample Preparation:

    • To 500 µL of human plasma in a clean tube, add the internal standard.

    • Vortex for 30 seconds.

  • pH Adjustment:

    • Add an appropriate volume of a basic solution (e.g., 1M NaOH) to adjust the plasma pH to approximately 8.

  • Extraction:

    • Add 3 mL of methyl tert-butyl ether (MTBE).

    • Vortex for 5 minutes to ensure thorough mixing.

  • Phase Separation:

    • Centrifuge the sample at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Collection:

    • Transfer the upper organic layer to a clean tube.

  • Evaporation:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried residue in a suitable mobile phase for your analytical method (e.g., 100 µL of a methanol-water mixture).

    • Vortex for 30 seconds before injection into the analytical instrument.

Solid-Phase Extraction (SPE) Protocol for Nordoxepin from Human Plasma

This protocol is based on a method developed for the analysis of doxepin and nordoxepin in human plasma.[7]

  • Sample Pre-treatment:

    • To 200 µL of plasma, add 10 µL of internal standard and 400 µL of a diluent (e.g., water).

    • Vortex for 60 seconds.

  • SPE Cartridge Conditioning:

    • Condition a Cleanert® PEP extraction cartridge (or equivalent mixed-mode or reversed-phase cartridge) with 200 µL of methanol.

  • SPE Cartridge Equilibration:

    • Equilibrate the cartridge with 200 µL of water.

  • Sample Loading:

    • Load the pre-treated sample onto the SPE cartridge.

  • Washing:

    • Wash the cartridge sequentially with:

      • 200 µL of water-ammonia (80:20, v/v)

      • 200 µL of water-methanol (95:5, v/v)

      • 200 µL of water-methanol (20:80, v/v)

  • Elution:

    • Elute the analytes with two aliquots of 100 µL of 2% formic acid in isopropanol-acetonitrile (50:50, v/v).

  • Evaporation and Reconstitution:

    • Dry the collected eluate.

    • Reconstitute the sample in 100 µL of water-methanol (50:50, v/v).

    • Vortex for 60 seconds before analysis.

Visual Troubleshooting Guides

Troubleshooting Workflow for Poor Nordoxepin Recovery in SPE

SPE_Troubleshooting start Poor Nordoxepin Recovery check_fractions Analyze Load, Wash, and Elution Fractions start->check_fractions analyte_in_load Analyte in Load Fraction? (Breakthrough) check_fractions->analyte_in_load analyte_in_wash Analyte in Wash Fraction? analyte_in_load->analyte_in_wash No solution_load Increase Sample pH (alkaline) Decrease Loading Flow Rate Check Sorbent Choice analyte_in_load->solution_load Yes analyte_retained Analyte Retained on Column? analyte_in_wash->analyte_retained No solution_wash Decrease Wash Solvent Strength (less organic) analyte_in_wash->solution_wash Yes solution_elution Increase Elution Solvent Strength (more organic) Use Acidic Elution Modifier analyte_retained->solution_elution Yes

Caption: Troubleshooting workflow for poor nordoxepin recovery in SPE.

General Experimental Workflow for Nordoxepin Extraction

Extraction_Workflow start Start: Plasma Sample pretreatment Sample Pre-treatment (Add Internal Standard, pH adjustment/dilution) start->pretreatment extraction_choice Extraction Method pretreatment->extraction_choice lle Liquid-Liquid Extraction (e.g., with MTBE) extraction_choice->lle LLE spe Solid-Phase Extraction (e.g., C18 cartridge) extraction_choice->spe SPE phase_separation Phase Separation (Centrifugation) lle->phase_separation spe_steps SPE Steps (Load, Wash, Elute) spe->spe_steps evaporation Evaporation of Solvent phase_separation->evaporation spe_steps->evaporation reconstitution Reconstitution evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: General workflow for nordoxepin extraction from plasma.

References

Preventing degradation of nordoxepin hydrochloride during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of nordoxepin hydrochloride during storage.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound powder?

For long-term stability, this compound powder should be stored at -20°C in a tightly sealed container, protected from light and moisture.[1][2] Some suppliers suggest that for short-term storage and shipping, ambient temperatures are acceptable.[1][2]

Q2: How should I store solutions of this compound?

Solutions of this compound are significantly less stable than the powder form. For optimal stability, solutions should be prepared fresh. If storage is necessary, it is recommended to store them at -80°C for up to one year or at -20°C for up to one month.[3] Always use a tightly sealed, light-resistant container.

Q3: What are the main factors that can cause degradation of this compound?

This compound, similar to its parent compound doxepin (B10761459) and other tricyclic antidepressants, is susceptible to degradation from:

  • Hydrolysis: Degradation in the presence of water, which can be accelerated by acidic or basic conditions.

  • Oxidation: Degradation due to reaction with oxygen or oxidizing agents.

  • Photodegradation: Degradation upon exposure to light, particularly UV light.[4]

  • Thermal Stress: Degradation at elevated temperatures.

Q4: Are there any known incompatible excipients or materials with this compound?

While specific excipient compatibility studies for this compound are not widely published, data from similar tricyclic antidepressant hydrochlorides suggest that researchers should be cautious with:

  • Strong oxidizing agents: These can directly degrade the molecule.

  • Alkaline pH environments: The hydrochloride salt is acidic and will be neutralized by basic compounds, potentially leading to the precipitation of the free base and promoting degradation.

  • Reducing sugars (e.g., lactose): These can potentially participate in Maillard reactions with the secondary amine of nordoxepin, especially in the presence of heat and moisture.

  • Certain lubricants: For example, magnesium stearate (B1226849) has been shown to be incompatible with some amine hydrochlorides.

It is always recommended to perform compatibility studies with your specific formulation.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of potency or inconsistent results in assays. Degradation of the this compound stock.1. Prepare fresh stock solutions for each experiment. 2. If using a stored solution, perform a quick purity check using a validated analytical method (e.g., HPLC). 3. Ensure that the solid material has been stored correctly at -20°C, protected from light and moisture.
Appearance of unknown peaks in chromatograms. Formation of degradation products.1. Review the storage conditions of your sample. Was it exposed to light, elevated temperatures, or incompatible solvents? 2. Perform a forced degradation study to tentatively identify the degradation products (see Experimental Protocols section). 3. Ensure the analytical method is stability-indicating.
Discoloration or physical change in the solid powder. Significant degradation.1. Do not use the material. 2. Review storage conditions and handling procedures to identify the cause. 3. Obtain a new, pure batch of this compound.
Precipitation in solution. pH change or solvent incompatibility.1. Ensure the pH of your solution is within a stable range for the hydrochloride salt (acidic). 2. Verify the solubility of this compound in your chosen solvent system. Sonication may be required for complete dissolution in some solvents like DMF and DMSO.[1][2]

Quantitative Data on Stability

While specific quantitative data on the degradation rates of this compound is limited in publicly available literature, the following table summarizes the known stability information.

Form Storage Condition Duration Stability Source
Powder-20°C3 yearsStable[1][2]
In Solvent-80°C1 yearStable[1]
In Solvent-20°C1 monthStable[3]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for a stability-indicating RP-HPLC method to separate this compound from its potential degradation products. Method optimization will be required.

1. Chromatographic Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 25 mM potassium phosphate, pH 3.0).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Column Temperature: 30°C.

2. Sample Preparation:

  • Prepare a stock solution of this compound in methanol (B129727) or a suitable solvent at a concentration of 1 mg/mL.

  • For analysis, dilute the stock solution with the mobile phase to a final concentration of approximately 50 µg/mL.

3. Validation:

  • The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is critical and should be demonstrated by the separation of the main peak from degradation products generated during forced degradation studies.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to understand the degradation pathways and to develop a stability-indicating analytical method.

1. Preparation of Stressed Samples:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 80°C for 2 hours.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and heat at 80°C for 2 hours.

  • Oxidative Degradation: Dissolve this compound in a 3% solution of hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid powder to 105°C for 24 hours.

  • Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours.

2. Analysis:

  • After the specified time, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration and analyze using the stability-indicating HPLC method described in Protocol 1.

  • Compare the chromatograms of the stressed samples to that of an unstressed sample to identify degradation peaks.

Visualizations

degradation_pathway cluster_conditions Stress Conditions cluster_products Potential Degradation Products Acid Acidic Hydrolysis (e.g., HCl, heat) Hydrolysis_P Hydrolysis Products Acid->Hydrolysis_P Base Basic Hydrolysis (e.g., NaOH, heat) Base->Hydrolysis_P Oxidation Oxidation (e.g., H2O2) Oxidation_P N-oxide Oxidation->Oxidation_P Light Photodegradation (UV light) Photo_P Hydroxylated and N-oxide derivatives Light->Photo_P Nordoxepin This compound Nordoxepin->Hydrolysis_P H2O Nordoxepin->Oxidation_P [O] Nordoxepin->Photo_P hv experimental_workflow start Start: Suspected Degradation check_storage Review Storage Conditions (Temp, Light, Moisture) start->check_storage prep_fresh Prepare Fresh Sample check_storage->prep_fresh analyze Analyze via Stability- Indicating HPLC Method prep_fresh->analyze compare Compare with Reference Standard analyze->compare degraded Degradation Confirmed compare->degraded Different Profile stable Sample is Stable compare->stable Identical Profile forced_degradation Perform Forced Degradation Study to Identify Products degraded->forced_degradation end End: Implement Corrective Actions stable->end forced_degradation->end

References

Navigating Variability in Nordoxepin Pharmacokinetic Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the inherent variability in nordoxepin pharmacokinetic (PK) studies. Nordoxepin, the major active metabolite of the antidepressant doxepin (B10761459), exhibits significant inter-individual differences in its pharmacokinetic profile, posing challenges for consistent and reliable data interpretation. This guide offers insights into the underlying causes of this variability and provides actionable strategies for optimizing experimental design and data analysis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing significant inter-individual variability in nordoxepin plasma concentrations in our study subjects. What are the primary factors that could be contributing to this?

A1: Significant variability in nordoxepin plasma concentrations is a well-documented phenomenon and can be attributed to several key factors:

  • Genetic Polymorphisms: The primary driver of variability lies in the genetic makeup of the enzymes responsible for metabolizing doxepin and nordoxepin. Cytochrome P450 enzymes, particularly CYP2D6 and CYP2C19, play a crucial role.[1][2] Individuals can be classified as poor, intermediate, extensive, or ultra-rapid metabolizers based on their specific genetic variants of these enzymes, leading to substantial differences in drug exposure.[1][2][3] For instance, total exposure to doxepin and nordoxepin can differ by almost 10-fold between CYP2D6 ultra-rapid and poor metabolizers.[1]

  • Drug-Drug Interactions: Co-administration of other medications can significantly alter nordoxepin pharmacokinetics.[4][5] Drugs that inhibit or induce CYP2D6 and CYP2C19 will affect the metabolism of doxepin and nordoxepin, leading to either increased or decreased plasma concentrations.[5][6] For example, strong inhibitors of CYP2D6 may increase doxepin exposure.[6]

  • Stereoselective Metabolism: Doxepin is administered as a mixture of (E)- and (Z)-stereoisomers.[1] The metabolism of these isomers is stereoselective, primarily by cytochrome P450 enzymes, resulting in a nearly 1:1 ratio of (E)- and (Z)-nordoxepin in plasma, which differs from the ratio of the parent drug.[1]

  • Patient-Specific Factors: Age, liver function, and underlying disease states can also influence drug metabolism and contribute to pharmacokinetic variability. Although specific dose adjustments for hepatic or renal impairment are not always provided, caution is advised as doxepin is hepatically metabolized.[7]

Q2: How can we minimize the impact of genetic polymorphisms on our study outcomes?

A2: To mitigate the influence of genetic variability, consider the following approaches:

  • Genotyping: Genotyping subjects for key metabolizing enzymes like CYP2D6 and CYP2C19 before study enrollment can help in stratifying the study population.[2] This allows for a more homogenous grouping of subjects and reduces inter-individual variability within each group.

  • Phenotyping: While genotyping identifies the genetic potential for metabolism, phenotyping with probe drugs can provide a more accurate assessment of an individual's current metabolic capacity.

  • Population Pharmacokinetic (PopPK) Modeling: Employing PopPK modeling can help to identify and quantify the sources of variability in your data, including the effects of genetic polymorphisms. This approach allows for a more robust analysis and interpretation of the results.

Q3: What is the recommended analytical method for quantifying nordoxepin in plasma samples?

A3: The most widely accepted and robust method for the quantification of nordoxepin in biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .[8][9][10] This technique offers high sensitivity, selectivity, and accuracy, which are crucial for pharmacokinetic studies where concentrations can be low.

Q4: We are developing an LC-MS/MS method for nordoxepin. What are some key parameters to consider?

A4: When developing your LC-MS/MS method, pay close attention to the following:

  • Sample Preparation: Liquid-liquid extraction (LLE) is a common and effective method for extracting nordoxepin from plasma.[8][9] Methyl tert-butyl ether is a frequently used solvent.[8][9] Protein precipitation is another viable option.[11]

  • Chromatographic Separation: A C8 or C18 reversed-phase column is typically used for chromatographic separation.[8][9]

  • Mass Spectrometry Detection: Quantitation is performed in the multiple reaction monitoring (MRM) mode. The protonated precursor to product ion transition for nordoxepin is typically m/z 266.0 → 107.0.[8][9]

  • Internal Standard: The use of a suitable internal standard (IS), such as desipramine, is essential for accurate quantification to compensate for matrix effects and variations in extraction efficiency and instrument response.[8]

Q5: Our team is experiencing issues with matrix effects in our LC-MS/MS analysis. How can we troubleshoot this?

A5: Matrix effects, which are the suppression or enhancement of ionization by co-eluting endogenous components, can be a significant challenge. Here are some troubleshooting steps:

  • Optimize Sample Preparation: A more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), may be necessary to remove interfering substances.

  • Modify Chromatographic Conditions: Adjusting the gradient, flow rate, or switching to a different column chemistry can help to separate nordoxepin from the interfering matrix components.

  • Use a Stable Isotope-Labeled Internal Standard: A deuterated analog of nordoxepin is the ideal internal standard as it will co-elute and experience similar matrix effects, providing more accurate correction.

  • Evaluate Different Ionization Sources: While electrospray ionization (ESI) is common, atmospheric pressure chemical ionization (APCI) might be less susceptible to matrix effects for certain compounds.

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters for doxepin and nordoxepin, highlighting the impact of genetic polymorphism.

Table 1: Pharmacokinetic Parameters of Doxepin and Nordoxepin

ParameterDoxepinNordoxepinReference(s)
Elimination Half-life (t½) ~17 hours~31 hours[1]
Time to Peak Plasma Concentration (Tmax) 2 - 4 hours2 - 10 hours[6]
Protein Binding ~80%~80%[8][12]

Table 2: Impact of CYP2D6 Genotype on Doxepin and Nordoxepin Pharmacokinetics

CYP2D6 Metabolizer StatusDoxepin Cmax (nmol/L)Doxepin Total Oral Clearance (l/h)Nordoxepin AUC (nmol h/l)Reference(s)
Ultra-rapid Metabolizer (UM) 26 (19-36)708 (458-1155)200 (114-349)[2][13]
Extensive Metabolizer (EM) 35 (26-47)251 (177-357)562 (439-721)[2][13]
Poor Metabolizer (PM) 100 (66-150)102 (77-137)1820 (1210-2737)[2][13]

Experimental Protocols

Key Experiment: Quantification of Nordoxepin in Human Plasma using LC-MS/MS

This section provides a detailed methodology based on established protocols.[8][9]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 500 µL of human plasma, add 25 µL of the internal standard working solution (e.g., desipramine).

  • Add 200 µL of 100 mM ammonium (B1175870) acetate (B1210297) buffer (pH 8.0).

  • Vortex mix for 30 seconds.

  • Add 3 mL of methyl tert-butyl ether.

  • Vortex mix for 10 minutes.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.

  • Column: Hypurity C8 (100 mm × 4.6 mm, 5 µm) or equivalent.[8][9]

  • Mobile Phase: A gradient of acetonitrile/methanol and ammonium formate (B1220265) buffer.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions:

    • Doxepin: m/z 280.1 → 107.0[8]

    • Nordoxepin: m/z 266.0 → 107.0[8][9]

    • Desipramine (IS): m/z 267.1 → 72.1[8]

  • Data Analysis: Quantify nordoxepin concentrations using a calibration curve constructed from standards of known concentrations.

Visualizations

Metabolic Pathway of Doxepin to Nordoxepin

Doxepin Doxepin Nordoxepin Nordoxepin Doxepin->Nordoxepin Demethylation (CYP2C19, CYP1A2, CYP2C9) Hydroxylated_Metabolites Hydroxylated Metabolites Doxepin->Hydroxylated_Metabolites Hydroxylation (CYP2D6) Nordoxepin->Hydroxylated_Metabolites Hydroxylation (CYP2D6) Glucuronide_Conjugates Glucuronide Conjugates Nordoxepin->Glucuronide_Conjugates Glucuronidation Hydroxylated_Metabolites->Glucuronide_Conjugates Glucuronidation

Caption: Metabolic conversion of doxepin to its active metabolite nordoxepin and subsequent elimination pathways.

Experimental Workflow for Nordoxepin PK Studies

cluster_pre_study Pre-Study cluster_study_conduct Study Conduct cluster_analysis Sample Analysis & Data Interpretation Genotyping Subject Genotyping (CYP2D6, CYP2C19) Dosing Doxepin Administration Sampling Plasma Sample Collection (Time-course) Dosing->Sampling Extraction Sample Preparation (LLE or SPE) Sampling->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS PK_Analysis Pharmacokinetic Analysis (NCA or PopPK) LCMS->PK_Analysis

Caption: A generalized workflow for conducting a nordoxepin pharmacokinetic study.

References

Navigating Nordoxepin Experiments: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for minimizing the side effects of nordoxepin in animal models. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation, ensuring the welfare of animal subjects and the integrity of research outcomes.

Troubleshooting Guides

This section offers solutions to common problems encountered during the administration of nordoxepin in animal models.

Issue: Excessive Sedation and Ataxia

Symptoms: Animals appear lethargic, have impaired coordination, and show reduced motor activity. In severe cases, animals may be unable to maintain an upright posture.

Possible Causes:

  • The administered dose of nordoxepin is too high.

  • Individual animal sensitivity to the sedative effects of nordoxepin.

  • Synergistic effects with other administered compounds.

Troubleshooting Steps:

  • Dose Adjustment: Lower the dose of nordoxepin. A study in mice demonstrated a dose-dependent increase in neurotoxicity with doxepin (B10761459), a precursor to nordoxepin.[1][2] The median toxic dose (TD50) for motor impairment, as assessed by the rotarod test, was found to be 26.4 mg/kg (i.p.), while the median effective dose (ED50) for anticonvulsant activity was 6.6 mg/kg (i.p.).[1] This suggests a therapeutic window to consider when adjusting dosages.

  • Monitor Animal Behavior: Continuously observe animals for signs of sedation and ataxia, especially within the first few hours of administration. Peak adverse effects of doxepin in mice have been observed to occur as early as 5 minutes post-intraperitoneal injection.[1]

  • Review Concomitant Medications: Evaluate any other drugs being administered for potential sedative interactions.

  • Supportive Care: Ensure easy access to food and water. In cases of severe ataxia, provide a safe, comfortable environment to prevent injury.

Issue: Signs of Cardiotoxicity

Symptoms: Irregular heartbeat, changes in electrocardiogram (ECG) readings (e.g., QRS prolongation, QTc prolongation), and in severe cases, hypotension or arrhythmia.[3][4][5]

Possible Causes:

  • High doses of nordoxepin leading to blockade of cardiac sodium and potassium channels.[3][4][5]

  • Pre-existing cardiovascular conditions in the animal model.

Troubleshooting Steps:

  • ECG Monitoring: Conduct baseline and post-administration ECG recordings to detect any changes in cardiac conduction.

  • Dose Reduction: Lower the nordoxepin dosage to the minimum effective level.

  • Consider Co-administration of Cardioprotective Agents: While specific studies on co-administration with nordoxepin are limited, research on other tricyclic antidepressants (TCAs) suggests potential avenues for investigation. For instance, in cases of TCA overdose, sodium bicarbonate has been used to reverse cardiotoxic effects in a dog model.[6]

  • Monitor Vital Signs: Regularly measure heart rate and blood pressure.[7][8]

Issue: Anticholinergic Side Effects

Symptoms: Dry mouth (observed as increased water consumption or excessive grooming of the mouth area), constipation, urinary retention, and mydriasis (dilated pupils).[2][9]

Possible Causes:

  • Blockade of muscarinic receptors by nordoxepin.[4][10]

Troubleshooting Steps:

  • Hydration: Ensure animals have ad libitum access to water to counteract dry mouth.

  • Dietary Fiber: For constipation, consider providing a diet with increased fiber content.

  • Monitor Urinary Output: Observe for signs of urinary retention. If suspected, consult with a veterinarian.

  • Dose-Response Assessment: Determine the lowest dose of nordoxepin that achieves the desired therapeutic effect without significant anticholinergic side effects.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of nordoxepin-induced side effects?

A1: Nordoxepin, the active metabolite of doxepin, exerts its side effects through its interaction with various receptors.[11] The primary mechanisms include:

  • Sedation/Ataxia: Primarily due to its antihistaminic (H1 receptor blockade) and anti-alpha-1 adrenergic effects.[10][12]

  • Cardiotoxicity: Results from the blockade of fast sodium channels and potassium channels in the myocardium, which can lead to slowed cardiac conduction and arrhythmias.[3][4][5]

  • Anticholinergic Effects: Caused by the blockade of muscarinic acetylcholine (B1216132) receptors, leading to symptoms such as dry mouth, constipation, and urinary retention.[4][10]

Q2: How can I quantitatively assess the side effects of nordoxepin in my animal model?

A2: Quantitative assessment is crucial for determining the severity of side effects and the efficacy of any mitigating strategies.

Side EffectAssessment MethodAnimal ModelKey Parameters
Sedation/Neurotoxicity Rotarod TestMiceLatency to fall (seconds)
Open Field TestRodentsTotal distance traveled, rearing frequency
Cardiotoxicity Electrocardiography (ECG)Rodents, DogsQRS duration (ms), QTc interval (ms)
Blood Pressure MonitoringRodents, DogsSystolic and diastolic blood pressure (mmHg)
Serum BiomarkersRodentsTroponin, Creatine Kinase-MB (CK-MB) levels
Anticholinergic Effects Salivary Flow MeasurementRodentsSaliva volume (µl) over a set time
Gastrointestinal Motility AssayRodentsCharcoal meal transit distance (%)

Q3: Are there any known strategies to reduce the bioavailability of nordoxepin to minimize systemic side effects?

A3: While specific research on reducing nordoxepin bioavailability is limited, general principles of pharmacokinetics can be applied. The absorption of doxepin can be delayed due to its anticholinergic effects, which slow gastrointestinal motility.[12] Co-administration of activated charcoal can be effective in reducing drug absorption in cases of overdose.[5] For experimental purposes, altering the route of administration (e.g., from systemic to localized delivery if applicable to the research question) could be explored.

Q4: What is the recommended experimental protocol for assessing nordoxepin-induced neurotoxicity using the rotarod test?

A4: The rotarod test is a standard method for evaluating motor coordination and balance in rodents.

Experimental Protocol: Rotarod Test for Neurotoxicity Assessment

  • Animals: Male or female mice (e.g., C57BL/6).

  • Apparatus: An automated rotarod apparatus with a rotating rod.

  • Acclimatization: Acclimate the mice to the experimental room for at least one hour before testing.

  • Training:

    • Place the mice on the stationary rod for a brief period.

    • Set the rotarod to a low, constant speed (e.g., 4 rpm) and train the mice to walk on it for at least one minute. Repeat this training for 2-3 trials with a 15-minute inter-trial interval.

  • Testing:

    • Administer nordoxepin or vehicle control (e.g., saline) via the desired route (e.g., intraperitoneal).

    • At predetermined time points post-administration (e.g., 5, 15, 30, 60 minutes), place the mouse on the rotarod.

    • The rotarod can be set to a constant speed or an accelerating speed (e.g., 4 to 40 rpm over 5 minutes).

    • Record the latency to fall from the rod. A trial is typically ended if the mouse falls off or after a set cut-off time (e.g., 300 seconds).

    • Perform 2-3 trials at each time point and average the latency to fall.

  • Data Analysis: Compare the latency to fall between the nordoxepin-treated groups and the control group using appropriate statistical analysis (e.g., ANOVA). A significant decrease in the latency to fall indicates neurotoxicity.[1]

Q5: How should I monitor animals for sedation and ensure their welfare?

A5: Careful monitoring is essential when administering sedating compounds like nordoxepin.

Monitoring Protocol for Sedation

  • Observation: Continuously monitor animals for the first hour post-administration and then at regular intervals (e.g., every 1-2 hours) for the next several hours.

  • Parameters to Assess:

    • Righting Reflex: Gently place the animal on its back and observe its ability to right itself. A delayed or absent righting reflex indicates a deep level of sedation.

    • Locomotor Activity: Observe spontaneous movement within the cage.

    • Responsiveness to Stimuli: Assess the response to gentle touch or auditory stimuli.

    • Physiological Parameters: Monitor respiratory rate and body temperature.[7][13] A significant drop in these parameters can indicate excessive CNS depression.

  • Supportive Care:

    • Maintain the animal's body temperature using a warming pad or heat lamp, as sedation can lead to hypothermia.

    • Ensure easy access to food and water.

    • House sedated animals in a quiet, comfortable environment away from bright lights and loud noises.

    • Provide soft bedding to prevent pressure sores if the animal is immobile for an extended period.[7]

Visualizing Key Pathways and Workflows

To further aid in understanding the experimental considerations, the following diagrams illustrate relevant pathways and workflows.

Nordoxepin_Metabolism Doxepin Doxepin Nordoxepin Nordoxepin (Active Metabolite) Doxepin->Nordoxepin CYP2C19 (>50%) CYP1A2, CYP2C9 Hydroxylated_Metabolites Hydroxylated Metabolites (Inactive) Doxepin->Hydroxylated_Metabolites CYP2D6 Nordoxepin->Hydroxylated_Metabolites CYP2D6 Glucuronide_Conjugates Glucuronide Conjugates (Excreted) Nordoxepin->Glucuronide_Conjugates Glucuronidation Hydroxylated_Metabolites->Glucuronide_Conjugates Glucuronidation

Caption: Metabolic pathway of doxepin to nordoxepin and subsequent inactivation.

TCA_Cardiotoxicity_Pathway TCA Tricyclic Antidepressants (e.g., Nordoxepin) Na_Channel Voltage-Gated Sodium Channels TCA->Na_Channel Blockade K_Channel Potassium Channels TCA->K_Channel Blockade Phase0 Slowing of Phase 0 Depolarization Na_Channel->Phase0 Repolarization Delayed Repolarization K_Channel->Repolarization QRS QRS Widening Phase0->QRS QT QTc Prolongation Repolarization->QT Arrhythmia Ventricular Arrhythmias QRS->Arrhythmia QT->Arrhythmia

Caption: Signaling pathway of TCA-induced cardiotoxicity.

Experimental_Workflow_Neurotoxicity Start Start: Neurotoxicity Assessment Acclimatize Animal Acclimatization (≥ 3 days) Start->Acclimatize Train Rotarod Training (2-3 trials) Acclimatize->Train Administer Administer Nordoxepin or Vehicle Train->Administer Test Rotarod Test at Multiple Time Points Administer->Test Record Record Latency to Fall Test->Record Analyze Statistical Analysis (e.g., ANOVA) Record->Analyze End End: Determine TD50 Analyze->End

Caption: Experimental workflow for assessing neurotoxicity using the rotarod test.

References

Technical Support Center: Enhancing Nordoxepin Detection in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of nordoxepin in plasma samples.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting nordoxepin in plasma?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the most sensitive and selective method for the quantification of nordoxepin in plasma.[1][2][3][4][5] This technique offers high sensitivity, allowing for the detection of nordoxepin at concentrations as low as picograms per milliliter (pg/mL).[1][6][7]

Q2: How can I improve the recovery of nordoxepin from plasma samples?

The choice of sample preparation technique is crucial for achieving high recovery. Two common and effective methods are:

  • Liquid-Liquid Extraction (LLE): This technique uses a solvent, such as methyl tert-butyl ether, to extract nordoxepin from the plasma matrix.[1][2][3] LLE can yield high recovery rates, often between 88.0% and 99.1%.[1][2]

  • Solid-Phase Extraction (SPE): SPE provides a rapid and efficient method for sample clean-up and concentration, leading to high recovery and precision.[6][7][8][9][10]

Q3: What are the key parameters to optimize in an LC-MS/MS method for nordoxepin detection?

To enhance sensitivity and selectivity, focus on optimizing the following:

  • Chromatographic Separation: Utilizing a suitable column, such as a C8 or C18, and optimizing the mobile phase composition is essential to separate nordoxepin from endogenous plasma components and prevent ion suppression.[1][3][4][6]

  • Mass Spectrometry Detection: Operating the mass spectrometer in Multiple Reaction Monitoring (MRM) mode enhances selectivity and sensitivity.[1][4] The specific precursor-to-product ion transitions for nordoxepin should be carefully selected and optimized. A common transition is m/z 266.0 → 107.0.[1][2][4]

  • Internal Standard (IS): The use of a suitable internal standard, such as a deuterated analog of nordoxepin or a structurally similar compound like desipramine, is critical for accurate quantification by correcting for variability in sample preparation and instrument response.[1][4]

Troubleshooting Guide

Problem: Low signal intensity or poor sensitivity.

Possible Cause Troubleshooting Step
Inefficient Extraction Optimize the LLE or SPE protocol. For LLE, ensure the pH of the plasma sample is appropriate for nordoxepin extraction and that the solvent is of high purity. For SPE, ensure the cartridge is properly conditioned and that the elution solvent is appropriate.[6][7]
Ion Suppression Improve chromatographic separation to better resolve nordoxepin from co-eluting matrix components.[4] Diluting the sample may also help reduce matrix effects.
Suboptimal MS Parameters Infuse a standard solution of nordoxepin to optimize MS parameters such as collision energy and cone voltage for the specific MRM transition.
Improper Sample Handling Ensure plasma samples are stored correctly (e.g., at -70°C) to prevent degradation of nordoxepin.[8][9] Avoid repeated freeze-thaw cycles.

Problem: High background noise or interfering peaks.

Possible Cause Troubleshooting Step
Matrix Effects Enhance the sample clean-up process. A more rigorous SPE protocol or a different LLE solvent may be necessary.[6][7]
Contaminated Reagents Use high-purity solvents and reagents (e.g., LC-MS grade). Prepare fresh mobile phases daily.
Carryover Inject a blank sample after a high-concentration sample to check for carryover. If observed, optimize the autosampler wash method.
Poor Chromatographic Separation Adjust the mobile phase gradient or composition to better separate the analyte from interfering peaks.[4]

Quantitative Data Summary

The following tables summarize key quantitative parameters from published high-sensitivity LC-MS/MS methods for nordoxepin detection in plasma.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

Method ReferenceLinearity Range (pg/mL)LLOQ (pg/mL)
Patel et al. (2018)[1][2][4]5.00 - 13005.00
Zheng et al. (2022)[6][7][9]Not specified2

Table 2: Extraction Recovery

Method ReferenceExtraction MethodAverage Recovery (%)
Patel et al. (2018)[1][2]Liquid-Liquid Extraction88.0 - 99.1
Zheng et al. (2022)[6][7][9]Solid-Phase ExtractionNot specified

Detailed Experimental Protocol: LC-MS/MS Method

This protocol is a synthesis of highly sensitive methods reported in the literature.[1][2][3][4][6][7]

1. Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 500 µL of human plasma into a clean microcentrifuge tube.

  • Add the internal standard solution (e.g., desipramine).

  • Add an appropriate volume of an organic solvent like methyl tert-butyl ether.

  • Vortex for a specified time to ensure thorough mixing.

  • Centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

2. Chromatographic Conditions

  • Column: Hypurity C8 (100 mm × 4.6 mm, 5 µm) or equivalent.[1][3]

  • Mobile Phase: A gradient of acetonitrile-methanol and ammonium (B1175870) formate (B1220265) buffer is often used.[1][3]

  • Flow Rate: Typically around 1.0 - 1.2 mL/min.[4]

  • Injection Volume: 10 µL.

3. Mass Spectrometric Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[1][4]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).[1][4]

  • MRM Transition for Nordoxepin: m/z 266.0 → 107.0.[1][2][4]

  • MRM Transition for Internal Standard (Desipramine): m/z 267.1 → 72.1.[1]

Visualizations

experimental_workflow plasma_sample Plasma Sample Collection add_is Add Internal Standard plasma_sample->add_is extraction Liquid-Liquid or Solid-Phase Extraction add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition quantification Quantification data_acquisition->quantification

Caption: Experimental workflow for nordoxepin detection in plasma.

troubleshooting_logic start Low Signal Intensity? check_extraction Optimize Extraction (LLE/SPE) start->check_extraction Yes improve_chromatography Improve Chromatographic Separation start->improve_chromatography Yes optimize_ms Optimize MS Parameters start->optimize_ms Yes check_sample_handling Verify Sample Handling & Storage start->check_sample_handling Yes end Problem Solved check_extraction->end Resolved improve_chromatography->end Resolved optimize_ms->end Resolved check_sample_handling->end Resolved

References

Technical Support Center: Synthesis of (E)- and (Z)-Nordoxepin Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pure (E)- and (Z)-nordoxepin isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in obtaining pure (E)- or (Z)-nordoxepin?

A1: The main challenges stem from the inherent formation of a mixture of (E) and (Z) isomers during the synthesis of the doxepin (B10761459) precursor. The subsequent N-demethylation to nordoxepin preserves this isomeric mixture. Key challenges include:

  • Lack of Stereoselectivity in Synthesis: Standard synthetic routes, such as those involving Grignard reactions followed by dehydration, do not favor the formation of a single isomer and typically yield the (E)-isomer as the major product.[1]

  • Difficult Separation: The (E) and (Z) isomers of nordoxepin are structurally very similar, making their separation challenging. Specialized chromatographic techniques are often required.

  • Isomerization: The potential for isomerization under certain conditions (e.g., light, acid, or heat) can compromise the purity of separated isomers.

Q2: What is the typical ratio of (E)- to (Z)-nordoxepin isomers observed in plasma versus in a typical synthesis?

A2: In pharmaceutical preparations of the precursor doxepin, the (E)/(Z) isomer ratio is approximately 85:15.[2] However, due to stereoselective metabolism in the body by cytochrome P450 enzymes, the plasma concentrations of (E)- and (Z)-nordoxepin are found to be in an approximate 1:1 ratio.[3] A typical chemical synthesis of doxepin, the precursor, results in a higher proportion of the (E)-isomer.[1][4]

Q3: Is there a direct stereoselective synthesis for pure (E)- or (Z)-nordoxepin?

A3: Based on currently available literature, a direct and widely adopted stereoselective synthesis for producing pure (E)- or (Z)-nordoxepin is not well-documented. The primary approach to obtaining pure isomers is through the separation of the isomeric mixture post-synthesis.

Q4: What analytical techniques are suitable for separating and quantifying (E)- and (Z)-nordoxepin isomers?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for the separation and quantification of nordoxepin isomers.[5][6][7][8] Gas chromatography-mass spectrometry (GC-MS) can also be used for stereoselective measurement.[4][9]

Troubleshooting Guides

Synthesis Troubleshooting

The synthesis of nordoxepin is typically achieved by N-demethylation of doxepin. The primary challenges lie in the synthesis of the doxepin precursor, which is commonly prepared via a Grignard reaction followed by an acid-catalyzed dehydration.

Problem Possible Cause(s) Suggested Solution(s)
Low yield of doxepin precursor in Grignard reaction 1. Inactive magnesium. 2. Wet glassware or solvents. 3. Side reactions of the Grignard reagent.[10]1. Activate magnesium turnings with iodine or 1,2-dibromoethane. 2. Thoroughly dry all glassware and distill solvents over a suitable drying agent. 3. Control reaction temperature; add the Grignard reagent slowly to the ketone. Consider using toluene (B28343) as a solvent.[1][11]
Formation of undesired side products 1. Enolization of the ketone starting material. 2. Wurtz coupling of the alkyl halide.1. Use a more reactive Grignard reagent or a Lewis acid to enhance ketone reactivity. 2. Ensure slow addition of the alkyl halide during Grignard reagent formation.
Poor (E)/(Z) isomer ratio after dehydration The acid-catalyzed dehydration step is not highly stereoselective.While difficult to control, screening different acid catalysts and reaction conditions (temperature, time) may slightly influence the isomer ratio. Separation of the isomers will be necessary.
Incomplete N-demethylation of doxepin 1. Inappropriate demethylating agent. 2. Insufficient reaction time or temperature.1. Common N-demethylation agents for tricyclic antidepressants include ethyl chloroformate followed by hydrolysis. 2. Monitor the reaction by TLC or LC-MS to ensure completion.
Purification Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Poor separation of (E) and (Z) isomers by column chromatography Insufficient resolution on standard silica (B1680970) gel.1. Preparative HPLC: This is the most effective method. Use a C18 or silica column with an optimized mobile phase.[5][6][12] 2. Flash Chromatography: May require extensive screening of solvent systems. Consider using silver nitrate-impregnated silica gel to enhance separation based on differential π-complexation with the isomers.
Co-elution of isomers in preparative HPLC Suboptimal mobile phase composition or column.1. Mobile Phase Optimization: Systematically vary the solvent ratios (e.g., acetonitrile (B52724)/buffer, methanol/buffer). The addition of an amine modifier like n-nonylamine can improve peak shape and resolution on silica columns.[7] 2. Column Selection: Test different stationary phases (e.g., C8, C18, phenyl, cyano) and column dimensions.
Product degradation during purification Exposure to light, acid, or prolonged heat.1. Protect fractions from light. 2. Neutralize any acidic or basic mobile phase modifiers during workup if the isomers are found to be sensitive. 3. Use moderate temperatures for solvent evaporation.

Experimental Protocols

Representative Analytical HPLC Method for Isomer Separation

This protocol is based on established methods for the analytical separation of doxepin and nordoxepin isomers and can be adapted for preparative scale.

Parameter Condition
Column 3 µm analytical silica (6 x 100 mm)[7]
Mobile Phase 0.025 M phosphate (B84403) : acetonitrile : n-nonylamine (80:20:1)[7]
Flow Rate 1.0 mL/min
Detection UV at 295 nm[5]
Injection Volume 10 µL

Note: For preparative HPLC, the column size, flow rate, and injection volume would need to be scaled up accordingly.

Visualizations

experimental_workflow cluster_synthesis Doxepin Synthesis cluster_demethylation N-Demethylation cluster_purification Purification start Dibenz[b,e]oxepin-11(6H)-one grignard Grignard Reaction with 3-(methylamino)propyl magnesium chloride start->grignard dehydration Acid-Catalyzed Dehydration grignard->dehydration doxepin_mix (E)/(Z)-Doxepin Mixture dehydration->doxepin_mix demethylation N-Demethylation doxepin_mix->demethylation nordoxepin_mix (E)/(Z)-Nordoxepin Mixture demethylation->nordoxepin_mix prep_hplc Preparative HPLC nordoxepin_mix->prep_hplc e_isomer Pure (E)-Nordoxepin prep_hplc->e_isomer Fraction 1 z_isomer Pure (Z)-Nordoxepin prep_hplc->z_isomer Fraction 2 troubleshooting_logic start Low Yield or Purity? synthesis_issue Synthesis Issue start->synthesis_issue Yes purification_issue Purification Issue start->purification_issue No, separation is the problem grignard_check Check Grignard Conditions (reagents, solvent, temp) synthesis_issue->grignard_check Low yield in first step dehydration_check Vary Dehydration Catalyst/Conditions synthesis_issue->dehydration_check Poor isomer ratio hplc_check Optimize HPLC Method (mobile phase, column) purification_issue->hplc_check Poor resolution handling_check Check for Degradation (light, heat, pH) purification_issue->handling_check Product loss after separation

References

Validation & Comparative

A Comparative Efficacy Analysis of Nordoxepin and Doxepin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of nordoxepin and its parent compound, doxepin (B10761459). Both are pharmacologically active, with doxepin being a well-established tricyclic antidepressant and nordoxepin being its primary active metabolite. This document outlines their mechanisms of action, receptor binding affinities, and effects on key signaling pathways, supported by experimental data and detailed methodologies.

Mechanism of Action and Receptor Affinity

Doxepin and nordoxepin exert their therapeutic effects primarily through the inhibition of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) reuptake, thereby increasing the synaptic availability of these neurotransmitters.[1] However, their potency and selectivity for various neurotransmitter transporters and receptors differ significantly, influencing their overall pharmacological profiles.

Doxepin is a potent antagonist at several receptors, including histamine (B1213489) H1, muscarinic acetylcholine, and alpha-1 adrenergic receptors, which contributes to its sedative and anticholinergic side effects.[1][2] Nordoxepin, the N-demethylated metabolite of doxepin, generally exhibits a more selective profile. It is a more potent inhibitor of norepinephrine reuptake compared to doxepin and has weaker affinity for histamine H1, muscarinic, and alpha-1 adrenergic receptors.[3]

Data Presentation: Receptor Binding Affinities
ReceptorDoxepin Kd (nM)[2]Nordoxepin Affinity (Qualitative)
Histamine H10.24Less potent than doxepin[3]
Muscarinic Acetylcholine18Less potent than doxepin[3]
Alpha-1 Adrenergic24Less potent than doxepin[3]
Alpha-2 Adrenergic73Data not available
Dopamine D2160Data not available
Serotonin Transporter (SERT)Data not availableLess potent than doxepin[3]
Norepinephrine Transporter (NET)Data not availableMore potent than doxepin[3]

Signaling Pathways

Both doxepin and nordoxepin can modulate intracellular signaling pathways, which may contribute to their therapeutic effects beyond neurotransmitter reuptake inhibition.

PI3K/Akt Signaling Pathway

Recent studies have indicated that doxepin can modulate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell survival and proliferation.[4] The activation of this pathway by doxepin may contribute to its neuroprotective effects.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Doxepin Doxepin Receptor Receptor Tyrosine Kinase Doxepin->Receptor PI3K PI3K Receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 Akt Akt PIP3->Akt Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Phosphorylates Response Cellular Response (Survival, Proliferation) Downstream->Response

Doxepin's modulation of the PI3K/Akt signaling pathway.
Intracellular Calcium Mobilization

Doxepin has been shown to influence intracellular calcium levels, a key second messenger involved in numerous cellular processes, including neurotransmission. This modulation may occur through its interaction with various receptors that are coupled to calcium signaling pathways.

Calcium_Mobilization Doxepin Doxepin GPCR G-Protein Coupled Receptor (e.g., Muscarinic, Histamine) Doxepin->GPCR Antagonizes PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 DAG DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca_ER Ca²⁺ Ca_cyto Cytosolic Ca²⁺ Ca_ER->Ca_cyto Release Response Cellular Response (e.g., Neurotransmitter Release) Ca_cyto->Response

Doxepin's influence on intracellular calcium mobilization.

Experimental Protocols

The following sections provide an overview of the methodologies used to obtain the data presented in this guide.

Radioligand Receptor Binding Assay

This assay is used to determine the affinity of a drug for a specific receptor.

  • Objective: To determine the equilibrium dissociation constant (Kd) of doxepin and nordoxepin for various neurotransmitter receptors.

  • Methodology:

    • Membrane Preparation: Homogenates of human brain tissue are prepared by centrifugation to isolate the cell membranes containing the receptors of interest.[2]

    • Incubation: The membrane preparations are incubated with a fixed concentration of a radiolabeled ligand (a molecule that binds to the receptor of interest and is tagged with a radioactive isotope) and varying concentrations of the unlabeled test drug (doxepin or nordoxepin).[5][6]

    • Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration.[5]

    • Detection: The amount of radioactivity bound to the filters is quantified using a scintillation counter.

    • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (the concentration of the drug that inhibits 50% of the specific binding of the radioligand). The Kd is then calculated from the IC50 using the Cheng-Prusoff equation.

  • Experimental Workflow:

Radioligand_Binding_Workflow A Tissue Homogenization & Membrane Preparation B Incubation with Radioligand & Test Compound A->B C Separation of Bound & Free Ligand (Filtration) B->C D Quantification of Bound Radioactivity C->D E Data Analysis (IC50 & Kd Determination) D->E

Workflow for a radioligand receptor binding assay.
Western Blot Analysis for PI3K/Akt Pathway Activation

This technique is used to detect and quantify the phosphorylation (activation) of proteins in a signaling pathway.

  • Objective: To assess the effect of doxepin and nordoxepin on the activation of Akt.

  • Methodology:

    • Cell Culture and Treatment: Cells are cultured and treated with doxepin or nordoxepin at various concentrations and for different durations.[7]

    • Protein Extraction: The cells are lysed to extract the total protein.

    • SDS-PAGE: The protein extracts are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF).[8]

    • Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated (active) form of Akt and total Akt. This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).[7][9]

    • Detection: The signal from the enzyme-conjugated secondary antibody is detected using a chemiluminescent substrate, and the bands are visualized.

    • Quantification: The intensity of the bands corresponding to phosphorylated Akt is normalized to the intensity of the total Akt bands to determine the level of activation.[8]

Intracellular Calcium Mobilization Assay (FLIPR Assay)

This is a high-throughput screening assay used to measure changes in intracellular calcium concentration.

  • Objective: To determine if doxepin and nordoxepin can modulate intracellular calcium levels.

  • Methodology:

    • Cell Culture: Cells expressing the receptor of interest are plated in a microplate.[10]

    • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-8) that increases its fluorescence intensity upon binding to calcium.[10][11]

    • Compound Addition: Doxepin or nordoxepin is added to the wells of the microplate.

    • Fluorescence Measurement: The fluorescence intensity in each well is measured over time using a specialized instrument such as a FlexStation or FLIPR (Fluorometric Imaging Plate Reader).[10][12] An increase in fluorescence indicates an increase in intracellular calcium concentration.

    • Data Analysis: The change in fluorescence is analyzed to determine the effect of the compound on calcium mobilization.

Conclusion

Doxepin and its active metabolite, nordoxepin, exhibit distinct pharmacological profiles. Doxepin is a broad-spectrum agent with potent effects on multiple neurotransmitter systems, which likely contributes to both its therapeutic efficacy and its side effect profile. Nordoxepin, on the other hand, demonstrates a more selective action as a norepinephrine reuptake inhibitor with reduced activity at other receptors. This difference in receptor affinity suggests that nordoxepin may have a more favorable side effect profile compared to doxepin, although further direct comparative studies are needed to confirm this. The modulation of intracellular signaling pathways such as the PI3K/Akt pathway and calcium mobilization by these compounds represents an important area for future research to fully elucidate their mechanisms of action and therapeutic potential.

References

A Preclinical Showdown: Nordoxepin vs. Nortriptyline in Neuropharmacology

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the preclinical profiles of nordoxepin and nortriptyline (B1679971), two closely related tricyclic antidepressants, reveals distinct pharmacological nuances that may influence their therapeutic applications and side-effect profiles. While both compounds exhibit potent inhibition of norepinephrine (B1679862) reuptake, a key mechanism in antidepressant and analgesic efficacy, emerging data suggests differences in their broader receptor interactions and potency in preclinical models of depression and neuropathic pain.

This guide provides a comprehensive analysis of the available preclinical data for nordoxepin and nortriptyline, offering researchers, scientists, and drug development professionals a clear comparison of their in vitro and in vivo pharmacology. All quantitative data is summarized in structured tables, and detailed experimental methodologies for key assays are provided to support further research and interpretation.

At the Receptor Level: A Tale of Two Tricyclics

The primary mechanism of action for both nordoxepin and nortriptyline is the inhibition of the norepinephrine transporter (NET), leading to increased synaptic concentrations of norepinephrine. However, their affinity for other neurotransmitter transporters and receptors, which contributes to their overall therapeutic and side-effect profiles, shows notable differences.

Nortriptyline is a well-characterized tricyclic antidepressant that demonstrates a strong preference for the norepinephrine transporter over the serotonin (B10506) transporter (SERT).[1][2] In contrast, nordoxepin, the primary active metabolite of doxepin, is also a potent norepinephrine reuptake inhibitor.[3] While direct comparative studies are limited, available data indicates that nordoxepin is a more potent inhibitor of norepinephrine reuptake and a less potent inhibitor of serotonin reuptake compared to its parent compound, doxepin.[3]

The following tables summarize the available quantitative data on the receptor binding affinities (Ki) and transporter inhibition (IC50) for both compounds.

Table 1: Neurotransmitter Transporter Inhibition

CompoundNorepinephrine Transporter (NET)Serotonin Transporter (SERT)
Nordoxepin More potent than DoxepinLess potent than Doxepin
Nortriptyline Ki: ~3.4 nMKi: ~161 nM; IC50: ~940 nM

Table 2: Receptor Binding Affinities (Ki)

ReceptorNordoxepinNortriptyline
Muscarinic M1 Receptor Data not availableHigh affinity
Histamine H1 Receptor Less potent than DoxepinHigh affinity
Alpha-1 Adrenergic Receptor Data not availableHigh affinity

Preclinical Efficacy: Insights from Animal Models

The antidepressant and analgesic potential of nordoxepin and nortriptyline has been evaluated in various preclinical models. These studies provide valuable insights into their comparative efficacy and potential therapeutic uses.

Antidepressant-like Activity: The Forced Swim Test

dot

Forced_Swim_Test_Workflow cluster_protocol Forced Swim Test Protocol cluster_outcomes Expected Outcomes start Rodent Acclimation pretreatment Drug Administration (Nordoxepin, Nortriptyline, or Vehicle) start->pretreatment swim_session Forced Swim in Water Cylinder pretreatment->swim_session behavior_rec Record Immobility, Swimming, and Climbing Behavior swim_session->behavior_rec analysis Data Analysis (Comparison of Immobility Time) behavior_rec->analysis decrease_immobility Decreased Immobility Time analysis->decrease_immobility Leads to antidepressant_effect Indicates Antidepressant-like Activity decrease_immobility->antidepressant_effect

Forced Swim Test Experimental Workflow.
Analgesic Effects in Neuropathic Pain Models

Both nordoxepin and nortriptyline have been investigated for their efficacy in animal models of neuropathic pain, such as the chronic constriction injury (CCI) model.[7][8][9][10][11] This model involves the loose ligation of the sciatic nerve, leading to the development of chronic pain-like behaviors, including mechanical allodynia and thermal hyperalgesia.

dot

CCI_Model_Workflow cluster_protocol Chronic Constriction Injury (CCI) Model Protocol cluster_outcomes Expected Outcomes anesthesia Anesthetize Rodent surgery Expose and Loosely Ligate Sciatic Nerve anesthesia->surgery recovery Post-operative Recovery surgery->recovery drug_admin Drug Administration (Nordoxepin, Nortriptyline, or Vehicle) recovery->drug_admin behavior_test Assess Pain Behaviors (e.g., Von Frey, Plantar Test) drug_admin->behavior_test data_analysis Data Analysis (Comparison of Pain Thresholds) behavior_test->data_analysis increase_threshold Increased Paw Withdrawal Threshold/ Latency data_analysis->increase_threshold Results in analgesic_effect Indicates Analgesic Efficacy increase_threshold->analgesic_effect

Chronic Constriction Injury Model Workflow.

Signaling Pathways and Mechanism of Action

The therapeutic effects of both nordoxepin and nortriptyline are primarily attributed to the enhancement of noradrenergic neurotransmission. By blocking the norepinephrine transporter (NET), these compounds increase the concentration of norepinephrine in the synaptic cleft, leading to the activation of postsynaptic adrenergic receptors.

dot

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (NE) Vesicles Synaptic_NE Synaptic Norepinephrine NE_vesicle->Synaptic_NE Release NET Norepinephrine Transporter (NET) Adrenergic_R Adrenergic Receptors Signal_Trans Signal Transduction Adrenergic_R->Signal_Trans Activation Therapeutic_Effect Therapeutic Effects (Antidepressant, Analgesic) Signal_Trans->Therapeutic_Effect Nordoxepin Nordoxepin Nordoxepin->NET Inhibition Nortriptyline Nortriptyline Nortriptyline->NET Synaptic_NE->NET Reuptake Synaptic_NE->Adrenergic_R Binding

Mechanism of Action of Nordoxepin and Nortriptyline.

Experimental Protocols

In Vitro Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of nordoxepin and nortriptyline for various receptors.

Methodology:

  • Membrane Preparation: Membranes expressing the target receptor (e.g., from cell lines or specific brain regions) are prepared through homogenization and centrifugation.[12][13]

  • Competitive Binding: A constant concentration of a specific radioligand for the target receptor is incubated with the membrane preparation in the presence of varying concentrations of the test compound (nordoxepin or nortriptyline).

  • Incubation and Filtration: The mixture is incubated to reach equilibrium, after which the bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Neurotransmitter Uptake Assays

Objective: To measure the inhibitory potency (IC50) of nordoxepin and nortriptyline on norepinephrine and serotonin transporters.

Methodology:

  • Synaptosome or Cell Preparation: Synaptosomes (resealed nerve terminals) are prepared from specific brain regions (e.g., cortex, hippocampus) or cell lines stably expressing the norepinephrine or serotonin transporter are used.[14][15][16][17][18]

  • Uptake Inhibition: The prepared synaptosomes or cells are incubated with varying concentrations of the test compound (nordoxepin or nortriptyline).

  • Radiolabeled Neurotransmitter Addition: A radiolabeled neurotransmitter (e.g., [3H]norepinephrine or [3H]serotonin) is added to initiate the uptake process.

  • Termination of Uptake: After a short incubation period, the uptake is terminated by rapid filtration and washing with ice-cold buffer.

  • Quantification: The amount of radioactivity accumulated within the synaptosomes or cells is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific neurotransmitter uptake (IC50) is calculated.

Forced Swim Test

Objective: To assess the antidepressant-like activity of nordoxepin and nortriptyline in rodents.

Methodology:

  • Apparatus: A cylindrical container (e.g., 25 cm height, 10-12 cm diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom.[4][5][6]

  • Procedure:

    • Rats: A 15-minute pre-test session is conducted 24 hours before the 5-minute test session.

    • Mice: A single 6-minute test session is typically used, with the first 2 minutes for habituation and the last 4 minutes for scoring.

  • Drug Administration: Nordoxepin, nortriptyline, or a vehicle control is administered at a specified time before the test session.

  • Behavioral Scoring: The duration of immobility (floating with only movements necessary to keep the head above water) is recorded during the test period.

  • Data Analysis: The immobility time of the drug-treated groups is compared to the vehicle-treated group. A significant reduction in immobility time is indicative of an antidepressant-like effect.

Chronic Constriction Injury (CCI) Model

Objective: To evaluate the analgesic effects of nordoxepin and nortriptyline in a rodent model of neuropathic pain.

Methodology:

  • Surgical Procedure: Under anesthesia, the sciatic nerve of one hind paw is exposed, and four loose ligatures are tied around it.[7][8][9][10][11]

  • Post-operative Care: Animals are allowed to recover for a period to allow for the development of neuropathic pain symptoms.

  • Drug Administration: Nordoxepin, nortriptyline, or a vehicle control is administered to the animals.

  • Behavioral Testing:

    • Mechanical Allodynia: The paw withdrawal threshold to a non-noxious mechanical stimulus is measured using von Frey filaments.

    • Thermal Hyperalgesia: The paw withdrawal latency to a thermal stimulus is measured using a plantar test apparatus.

  • Data Analysis: The withdrawal thresholds or latencies of the drug-treated groups are compared to the vehicle-treated group. A significant increase in the threshold or latency indicates an analgesic effect.

Conclusion

The preclinical data available for nordoxepin and nortriptyline highlight their shared primary mechanism of norepinephrine reuptake inhibition, which likely underlies their antidepressant and analgesic properties. However, the subtle differences in their broader pharmacological profiles, particularly concerning their interactions with other receptors, may translate to variations in their clinical efficacy and side-effect profiles. Nortriptyline's well-documented high affinity for muscarinic and histaminic receptors is associated with anticholinergic and sedative side effects. While quantitative data for nordoxepin is less complete, its characterization as being less potent at these receptors compared to its parent compound, doxepin, suggests a potentially more favorable side-effect profile.

Further head-to-head preclinical studies are warranted to directly compare the potency and efficacy of nordoxepin and nortriptyline in validated animal models of depression and neuropathic pain. Such studies would provide crucial data to guide the clinical development and therapeutic positioning of these compounds. The detailed experimental protocols provided in this guide offer a framework for conducting such comparative investigations.

References

A Comparative Guide to the Validation of Analytical Methods for Nordoxepin Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantification of nordoxepin, the primary active metabolite of the tricyclic antidepressant doxepin (B10761459). Accurate and reliable measurement of nordoxepin in biological matrices is crucial for therapeutic drug monitoring, pharmacokinetic studies, and bioequivalence assessments. This document outlines the performance of various analytical techniques, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific needs.

Comparison of Analytical Method Performance

The selection of an analytical method for nordoxepin quantification is a critical decision influenced by factors such as required sensitivity, sample matrix, available instrumentation, and throughput needs. While various techniques have been employed historically, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard due to its superior sensitivity and selectivity.[1][2][3][4][5] High-performance liquid chromatography with ultraviolet detection (HPLC-UV) offers a more accessible alternative, though typically with lower sensitivity.

Below is a summary of performance characteristics for a validated LC-MS/MS method for the simultaneous determination of doxepin and nordoxepin in human plasma.[1][2][3]

Performance CharacteristicNordoxepinDoxepin
Linear Dynamic Range 5.00–1300 pg/mL15.0–3900 pg/mL
Mean Correlation Coefficient (r²) ≥ 0.9993≥ 0.9991
Extraction Recovery 88.0%–99.1%86.6%–90.4%
Intra-batch Precision (% CV) ≤ 8.3%≤ 8.3%
Inter-batch Precision (% CV) ≤ 8.3%≤ 8.3%

Experimental Protocols

Detailed methodologies are essential for replicating and validating analytical methods. The following sections outline a typical experimental protocol for an LC-MS/MS method for nordoxepin quantification in human plasma.

Sample Preparation: Liquid-Liquid Extraction (LLE)

A robust sample preparation procedure is critical for removing potential interferences from the biological matrix and ensuring accurate quantification.

  • Aliquot Plasma: Transfer 500 µL of human plasma into a clean microcentrifuge tube.

  • Internal Standard: Add the internal standard (e.g., desipramine) to the plasma sample.

  • Extraction: Add methyl tert-butyl ether as the extraction solvent.

  • Vortex and Centrifuge: Vortex the mixture to ensure thorough mixing, followed by centrifugation to separate the organic and aqueous layers.

  • Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in the mobile phase for injection into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions

The following conditions have been successfully used for the separation and detection of nordoxepin and its parent drug, doxepin.

  • Chromatographic Column: Hypurity C8 column (100 mm × 4.6 mm, 5 µm)[1][2]

  • Mobile Phase: A mixture of acetonitrile-methanol (95:5, v/v) and 2.0 mM ammonium (B1175870) formate (B1220265) in a 93:7 (v/v) ratio[1][2]

  • Injection Volume: 15 µL[1]

  • Mass Spectrometer: Triple quadrupole mass spectrometer[1]

  • Ionization Mode: Positive ionization mode[1]

  • Acquisition Mode: Multiple reaction monitoring (MRM)[1]

  • MRM Transitions: [1][2][3]

    • Nordoxepin: m/z 266.0 → 107.0

    • Doxepin: m/z 280.1 → 107.0

    • Desipramine (IS): m/z 267.1 → 72.1

    • Propranolol (IS): m/z 260.1 → 116.1

Visualizing the Workflow and Validation Parameters

To better illustrate the processes involved in analytical method validation, the following diagrams provide a high-level overview of a typical workflow and the key parameters assessed.

Analytical_Method_Validation_Workflow cluster_planning Planning & Development cluster_execution Experimental Execution cluster_evaluation Data Evaluation & Reporting Method_Development Method Development & Optimization Protocol_Definition Define Validation Protocol & Acceptance Criteria Method_Development->Protocol_Definition Prepare_Samples Prepare Calibration Standards & Quality Control Samples Protocol_Definition->Prepare_Samples Perform_Analysis Perform Analytical Runs Prepare_Samples->Perform_Analysis Collect_Data Collect Raw Data Perform_Analysis->Collect_Data Assess_Parameters Assess Validation Parameters Collect_Data->Assess_Parameters Compare_Criteria Compare Results with Acceptance Criteria Assess_Parameters->Compare_Criteria Validation_Report Prepare Validation Report Compare_Criteria->Validation_Report Validation_Parameters_Relationship Core_Parameters Core Validation Parameters Specificity Specificity/ Selectivity Core_Parameters->Specificity Linearity Linearity & Range Core_Parameters->Linearity Accuracy Accuracy Core_Parameters->Accuracy Precision Precision (Repeatability & Intermediate) Core_Parameters->Precision Sensitivity Sensitivity (LOD & LOQ) Core_Parameters->Sensitivity Robustness Robustness Core_Parameters->Robustness Stability Stability Core_Parameters->Stability

References

A Comparative Guide to Nordoxepin Assay Methodologies for Inter-Laboratory Performance Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of published bioanalytical methods for the quantification of nordoxepin, the primary active metabolite of the antidepressant drug doxepin (B10761459). The objective is to offer researchers, scientists, and drug development professionals a detailed overview of assay performance characteristics and experimental protocols to facilitate laboratory cross-validation and selection of appropriate analytical techniques. The data presented here is compiled from individual, single-laboratory validation studies.

Quantitative Performance of Nordoxepin Assays

The performance of an analytical method is determined by several key validation parameters, including linearity, precision, accuracy, and recovery. The following table summarizes the quantitative data from a highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, which is a prevalent technique for nordoxepin quantification.[1][2][3][4]

ParameterNordoxepin Performance CharacteristicsDoxepin Performance CharacteristicsAcceptance Criteria
Linear Dynamic Range 5.00–1300 pg/mL15.0–3900 pg/mL-
Mean Correlation Coefficient (r²) ≥ 0.9993≥ 0.9991≥ 0.99
Intra-batch Precision (% CV) 1.0% to 8.3%1.0% to 8.3%≤ 15% (≤ 20% at LLOQ)
Inter-batch Precision (% CV) 3.4% to 7.2%3.4% to 7.2%≤ 15% (≤ 20% at LLOQ)
Intra-batch Accuracy 93.1%–104.0%93.1%–104.0%85% to 115% (80% to 120% at LLOQ)
Inter-batch Accuracy 91.7%–101.0%91.7%–101.0%85% to 115% (80% to 120% at LLOQ)
Extraction Recovery 88.0%–99.1%86.6%–90.4%Consistent, precise, and reproducible
Lower Limit of Quantification (LLOQ) 5.00 pg/mL15.0 pg/mLSignal-to-noise ratio ≥ 15

Data compiled from a study by Patel et al. (2017).[1][4] The acceptance criteria are based on general bioanalytical method validation guidelines.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and cross-validation of assays between different laboratories. Below are the key experimental protocols for a representative LC-MS/MS assay for nordoxepin quantification in human plasma.

1. Sample Preparation: Liquid-Liquid Extraction [1][2][3][4]

  • Objective: To isolate nordoxepin and doxepin from human plasma.

  • Procedure:

    • 500 µL of human plasma is used for the extraction.

    • Internal standards (e.g., desipramine (B1205290) for nordoxepin and propranolol (B1214883) for doxepin) are added.

    • The analytes and internal standards are extracted using methyl tert-butyl ether.

2. Chromatographic Separation [1][2][3][4]

  • Objective: To separate nordoxepin and doxepin from other components in the extracted sample.

  • Instrumentation: A liquid chromatography system.

  • Column: Hypurity C8 column (100 mm × 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile-methanol (95:5, v/v) and 2.0 mM ammonium (B1175870) formate (B1220265) in a 93:7 (v/v) ratio.

3. Mass Spectrometric Detection [1][2][3][4]

  • Objective: To detect and quantify nordoxepin and doxepin.

  • Instrumentation: A tandem mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Nordoxepin: m/z 266.0 → 107.0

    • Desipramine (IS for Nordoxepin): m/z 267.1 → 72.1

    • Doxepin: m/z 280.1 → 107.0

    • Propranolol (IS for Doxepin): m/z 260.1 → 116.1

Visualized Workflows and Pathways

To further clarify the experimental and biological processes, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_lc Chromatographic Separation cluster_ms Mass Spectrometric Detection plasma Human Plasma Sample (500 µL) add_is Add Internal Standards (Desipramine, Propranolol) plasma->add_is extraction Liquid-Liquid Extraction (methyl tert-butyl ether) add_is->extraction injection Inject Extract extraction->injection column Hypurity C8 Column injection->column elution Mobile Phase Elution column->elution ionization Positive ESI elution->ionization mrm MRM Detection (Precursor → Product Ions) ionization->mrm quantification Quantification mrm->quantification

Figure 1: Experimental workflow for LC-MS/MS analysis of nordoxepin.

G Doxepin Doxepin Nordoxepin Nordoxepin (N-desmethyldoxepin) Doxepin->Nordoxepin Metabolism (N-demethylation)

Figure 2: Metabolic pathway of doxepin to nordoxepin.

Concluding Remarks

The presented LC-MS/MS method demonstrates high sensitivity and robustness for the simultaneous determination of doxepin and nordoxepin in human plasma.[1][4] The detailed protocol and performance data serve as a valuable resource for laboratories aiming to establish or cross-validate their own nordoxepin assays. Adherence to standardized procedures and rigorous validation are paramount for ensuring data comparability and reliability across different research sites. While this guide focuses on a specific, well-documented method, it is important to note that other analytical techniques such as HPLC and HPTLC have also been employed for the analysis of doxepin and nordoxepin.[6] The choice of method should be guided by the specific requirements of the study, including desired sensitivity, sample throughput, and available instrumentation.

References

A Comparative Analysis of Nordoxepin and Other Tricyclic Antidepressants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of nordoxepin, the primary active metabolite of doxepin, and other commonly prescribed tricyclic antidepressants (TCAs). The information is intended to support research and drug development efforts by presenting key performance data, detailed experimental methodologies, and relevant biological pathways.

Executive Summary

Nordoxepin, a demethylated metabolite of the tertiary amine TCA doxepin, exhibits a distinct pharmacological profile compared to its parent compound and other TCAs. As a secondary amine TCA, nordoxepin generally demonstrates higher potency as a norepinephrine (B1679862) reuptake inhibitor and lower potency as a serotonin (B10506) reuptake inhibitor.[1][2] Furthermore, it displays reduced antagonism of histaminic and muscarinic receptors, potentially leading to a more favorable side-effect profile.[1][2] This guide synthesizes available data to facilitate a comparative understanding of nordoxepin in the context of established TCAs.

Data Presentation

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Tricyclic Antidepressants
CompoundSERT (Ki, nM)NET (Ki, nM)H1 Receptor (Ki, nM)M1 Receptor (Ki, nM)
Nordoxepin Data not availableData not availableData not availableData not available
Doxepin20500.17 - 0.24 1.1 - 22
Amitriptyline20500.9 - 1.11.1 - 22
Imipramine0.7 - 4.61.8 - 371191
Desipramine22 - 1800.3 - 8.6 110100
NortriptylineData not available10 (NA/5HT ratio ~10:1)Data not availableData not available

Data compiled from multiple sources. Note: Lower Ki values indicate higher binding affinity.

Table 2: Comparative Pharmacokinetic Parameters of Tricyclic Antidepressants
CompoundElimination Half-life (hours)Oral Bioavailability (%)Protein Binding (%)
Nordoxepin ~31[2]Data not available~80%[4]
Doxepin8 - 24 (mean 17)[1]13 - 45 (mean 29)[1]~76%[1]
Amitriptyline20 - 4040 - 50%90 - 99%
Imipramine11 - 2540 - 50%60 - 95%
Desipramine12 - 2430 - 60%73 - 92%
Nortriptyline18 - 2845 - 70%93 - 95%

Experimental Protocols

Radioligand Binding Assay for Monoamine Transporters (SERT and NET)

This protocol outlines a competitive binding assay to determine the inhibitory constant (Ki) of a test compound for the serotonin and norepinephrine transporters.

1. Materials:

  • Membrane Preparation: Cell membranes expressing the human serotonin transporter (hSERT) or human norepinephrine transporter (hNET).
  • Radioligand: [³H]-Citalopram for SERT or [³H]-Nisoxetine for NET.
  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
  • Test Compounds: Nordoxepin and other TCAs of interest.
  • Scintillation Cocktail.
  • Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.3% polyethyleneimine.

2. Procedure:

  • Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand (typically at or near its Kd value), and varying concentrations of the unlabeled test compound.
  • Equilibration: Incubate the plates at room temperature for 60-120 minutes to allow the binding to reach equilibrium.
  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Forced Swim Test (Porsolt Test) for Antidepressant Efficacy in Rats

The forced swim test is a widely used behavioral assay to screen for antidepressant-like activity.[4][5]

1. Apparatus:

  • A transparent cylindrical tank (approximately 20 cm in diameter and 40-50 cm high) filled with water (23-25°C) to a depth of about 30 cm, such that the rat cannot touch the bottom with its tail or hind limbs.

2. Procedure:

  • Pre-test Session (Day 1): Place each rat individually into the swim tank for a 15-minute period. This initial exposure is to induce a state of behavioral despair. After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage.
  • Test Session (Day 2): 24 hours after the pre-test, administer the test compound (e.g., nordoxepin or other TCAs) or vehicle to the rats. At a specified time post-administration (e.g., 30, 60, or 120 minutes), place the rat back into the swim tank for a 5-minute test session.
  • Behavioral Scoring: During the 5-minute test session, record the duration of immobility. Immobility is defined as the state where the rat makes only the minimal movements necessary to keep its head above water. Active behaviors such as swimming and climbing are not counted as immobility.[5][6]

3. Data Analysis:

  • Compare the mean duration of immobility for the drug-treated groups to the vehicle-treated control group. A significant reduction in immobility time is indicative of antidepressant-like activity.

Mandatory Visualization

TCA_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron TCA Tricyclic Antidepressants (e.g., Nordoxepin) NET Norepinephrine Transporter (NET) TCA->NET Blockade SERT Serotonin Transporter (SERT) TCA->SERT Blockade Increased_NE Increased Norepinephrine Increased_Serotonin Increased Serotonin NE Norepinephrine NE->NET Reuptake Serotonin Serotonin Serotonin->SERT Reuptake Postsynaptic_Receptors Postsynaptic Receptors Increased_NE->Postsynaptic_Receptors Increased Neurotransmission Increased_Serotonin->Postsynaptic_Receptors Increased Neurotransmission

Caption: Mechanism of action of tricyclic antidepressants.

Radioligand_Binding_Assay cluster_workflow Competitive Radioligand Binding Assay Workflow A Prepare membrane fraction with target receptors B Incubate membranes with: - Radioligand (fixed concentration) - Unlabeled Test Compound (varying concentrations) A->B C Separate bound and free radioligand via filtration B->C D Quantify bound radioactivity using scintillation counting C->D E Data Analysis: - Determine IC50 - Calculate Ki using Cheng-Prusoff equation D->E

Caption: Workflow for a competitive radioligand binding assay.

Forced_Swim_Test cluster_workflow Forced Swim Test Experimental Workflow Day1 Day 1: Pre-test (15 min swim session) Day2_Treatment Day 2: Administer Test Compound or Vehicle Day1->Day2_Treatment 24 hours Day2_Test Day 2: Test Session (5 min swim session) Day2_Treatment->Day2_Test Scoring Record duration of immobility Day2_Test->Scoring Analysis Compare immobility time between groups Scoring->Analysis

Caption: Experimental workflow for the forced swim test in rats.

References

Head-to-head comparison of nordoxepin and desipramine

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Analysis for Researchers and Drug Development Professionals

In the landscape of tricyclic antidepressants (TCAs), both nordoxepin, the primary active metabolite of doxepin (B10761459), and desipramine (B1205290), the active metabolite of imipramine, exert their therapeutic effects primarily through the modulation of monoamine neurotransmitters. While both compounds are recognized for their potent inhibition of norepinephrine (B1679862) reuptake, a detailed head-to-head comparison of their pharmacological profiles is essential for researchers and clinicians in the field of neuropsychopharmacology and drug development. This guide provides an objective comparison based on available experimental data.

Mechanism of Action: A Shared Primary Target with Subtle Differences

Both nordoxepin and desipramine are potent inhibitors of the norepinephrine transporter (NET), leading to increased synaptic concentrations of norepinephrine.[1][2][3] This action is believed to be the primary mechanism underlying their antidepressant efficacy.[2][3] However, their selectivity for NET over the serotonin (B10506) transporter (SERT) and their interactions with other neurotransmitter receptors contribute to their distinct pharmacological profiles.

Nordoxepin , as the demethylated metabolite of the tertiary amine TCA doxepin, exhibits a pharmacological profile that is generally more selective for the norepinephrine transporter compared to its parent compound.[1][4] It is characterized as a more potent norepinephrine reuptake inhibitor and a less potent serotonin reuptake inhibitor than doxepin.[1][4]

Desipramine is widely recognized as one of the most potent and selective norepinephrine reuptake inhibitors among the TCAs.[3] Its affinity for the norepinephrine transporter is significantly higher than for the serotonin transporter.[3][5]

Quantitative Data Summary

The following tables summarize the available quantitative data for nordoxepin and desipramine, focusing on their binding affinities for monoamine transporters and other relevant receptors. It is important to note that direct comparative studies are limited, and the data presented here are compiled from various sources. Differences in experimental conditions may influence the reported values.

Table 1: Monoamine Transporter Binding Affinities (Ki, nM)

CompoundNorepinephrine Transporter (NET)Serotonin Transporter (SERT)
Nordoxepin Data not available in direct comparative studiesData not available in direct comparative studies
Desipramine 0.63 - 3.5[3]17.6 - 163[3]

Lower Ki values indicate higher binding affinity.

Table 2: Other Receptor Binding Affinities (Qualitative)

Compoundα1-Adrenergic ReceptorsMuscarinic Cholinergic ReceptorsHistamine (B1213489) H1 Receptors
Nordoxepin Less potent than doxepin[1][4]Less potent than doxepin[1][4]Less potent than doxepin[1][4]
Desipramine High affinity[2]Minor affinity[5]Weakest among TCAs[3]

Experimental Protocols

The determination of binding affinities and reuptake inhibition potencies for compounds like nordoxepin and desipramine relies on standardized in vitro assays. Below are detailed methodologies for two key experimental protocols.

Radioligand Binding Assay for Monoamine Transporters

This assay quantifies the affinity of a test compound for a specific transporter by measuring its ability to displace a radiolabeled ligand.

Experimental Workflow:

G cluster_0 Membrane Preparation cluster_1 Binding Reaction cluster_2 Separation and Detection cluster_3 Data Analysis prep1 Homogenize cells/tissue expressing the target transporter prep2 Centrifuge to pellet membranes prep1->prep2 prep3 Resuspend in assay buffer prep2->prep3 reac1 Incubate membranes with radioligand and varying concentrations of test compound prep3->reac1 reac2 Allow to reach equilibrium reac1->reac2 sep1 Rapidly filter to separate bound from free radioligand reac2->sep1 sep2 Wash filters to remove non-specific binding sep1->sep2 sep3 Measure radioactivity on filters using a scintillation counter sep2->sep3 ana1 Calculate specific binding sep3->ana1 ana2 Generate competition binding curves ana1->ana2 ana3 Determine IC50 and calculate Ki values ana2->ana3

Fig. 1: Radioligand Binding Assay Workflow

Detailed Methodology:

  • Membrane Preparation:

    • Cells or tissues expressing the target monoamine transporter (NET or SERT) are homogenized in a suitable buffer.

    • The homogenate is centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in the assay buffer.

  • Binding Reaction:

    • The membrane preparation is incubated in multi-well plates with a fixed concentration of a specific radioligand (e.g., [³H]nisoxetine for NET, [³H]citalopram for SERT) and a range of concentrations of the test compound (nordoxepin or desipramine).

    • The incubation is carried out at a specific temperature for a defined period to allow the binding to reach equilibrium.

  • Separation and Detection:

    • The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

    • The amount of radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis:

    • Non-specific binding is determined in the presence of a high concentration of a known potent inhibitor for the respective transporter.

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The data are analyzed using non-linear regression to generate a competition binding curve, from which the IC50 (the concentration of the test compound that inhibits 50% of specific radioligand binding) is determined.

    • The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Neurotransmitter Uptake Inhibition Assay

This functional assay measures the ability of a test compound to block the transport of a radiolabeled neurotransmitter into cells expressing the corresponding transporter.

Experimental Workflow:

G cluster_0 Cell Culture cluster_1 Uptake Inhibition cluster_2 Termination and Lysis cluster_3 Detection and Analysis cell1 Culture cells stably expressing the target transporter (e.g., HEK293-hNET) uptake1 Pre-incubate cells with varying concentrations of the test compound cell1->uptake1 uptake2 Add radiolabeled neurotransmitter (e.g., [³H]norepinephrine) to initiate uptake uptake1->uptake2 uptake3 Incubate for a defined period uptake2->uptake3 term1 Terminate uptake by rapidly washing with ice-cold buffer uptake3->term1 term2 Lyse cells to release intracellular contents term1->term2 det1 Measure radioactivity in the cell lysate term2->det1 det2 Generate dose-response curves det1->det2 det3 Determine IC50 values det2->det3

Fig. 2: Neurotransmitter Uptake Inhibition Assay Workflow

Detailed Methodology:

  • Cell Culture:

    • Cells stably expressing the human norepinephrine transporter (hNET) or serotonin transporter (hSERT) are cultured in appropriate multi-well plates.

  • Uptake Inhibition:

    • The cells are washed and pre-incubated with varying concentrations of the test compound (nordoxepin or desipramine) in a suitable buffer.

    • A solution containing a fixed concentration of the radiolabeled neurotransmitter (e.g., [³H]norepinephrine or [³H]serotonin) is added to the wells to initiate the uptake process.

    • The plates are incubated for a defined period at a specific temperature.

  • Termination and Lysis:

    • The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled neurotransmitter.

    • The cells are then lysed to release the intracellular contents, including the transported radiolabeled neurotransmitter.

  • Detection and Analysis:

    • The radioactivity in the cell lysate is measured using a scintillation counter.

    • The data are used to generate a dose-response curve, from which the IC50 value (the concentration of the test compound that inhibits 50% of neurotransmitter uptake) is determined.

Discussion and Conclusion

Based on the available data, both nordoxepin and desipramine are potent norepinephrine reuptake inhibitors. Desipramine has been extensively characterized and is known for its high potency and selectivity for NET.[3] While quantitative data for nordoxepin is less readily available in direct comparative studies, its pharmacological profile as a metabolite of doxepin suggests a strong affinity for NET.[1][4]

The subtle differences in their affinities for other receptors, such as muscarinic and histamine receptors, likely contribute to variations in their side-effect profiles. Desipramine is reported to have the weakest antihistamine and anticholinergic effects among the TCAs, which may translate to a better tolerability profile in some patients.[3] Nordoxepin is also less potent at these receptors compared to its parent compound, doxepin.[1][4]

For researchers and drug development professionals, the choice between these compounds for further investigation would depend on the specific therapeutic goals. The high potency and selectivity of desipramine for NET make it a valuable tool for studying the role of norepinephrine in various physiological and pathological processes. Nordoxepin, with its distinct profile as an active metabolite, warrants further investigation to fully elucidate its therapeutic potential and to enable direct quantitative comparisons with other TCAs like desipramine. Future head-to-head in vitro and in vivo studies are necessary to provide a more definitive comparative analysis of these two important pharmacological agents.

References

A Comparative Pharmacodynamic Analysis of Nordoxepin Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nordoxepin, the primary active metabolite of the tricyclic antidepressant doxepin (B10761459), is a pharmacologically significant compound that exists as a mixture of (E)- and (Z)-stereoisomers.[1] Unlike its parent drug, which is administered in an approximate 85:15 ratio of (E)- to (Z)-doxepin, the stereoisomers of nordoxepin are found in nearly equal proportions (1:1) in plasma due to stereoselective metabolism.[1] As the demethylated metabolite, nordoxepin generally exhibits greater potency as a norepinephrine (B1679862) reuptake inhibitor and weaker activity as a serotonin (B10506) reuptake inhibitor, with diminished anti-adrenergic, antihistaminic, and anticholinergic effects compared to doxepin.[1] Emerging evidence suggests that the individual stereoisomers of nordoxepin possess distinct pharmacodynamic profiles, a critical consideration for drug development and therapeutic application.

This guide provides a comprehensive comparison of the pharmacodynamics of (E)-nordoxepin and (Z)-nordoxepin, summarizing available quantitative data, detailing experimental methodologies, and visualizing key pathways to facilitate a deeper understanding of their differential activities.

Comparative Pharmacodynamic Data

While specific quantitative data for the individual stereoisomers of nordoxepin remain limited in publicly accessible literature, the known properties of the parent compound, doxepin, and related tricyclic antidepressants provide a strong basis for understanding their likely differential effects. For doxepin, the (Z)-isomer is recognized as being more potent in its antidepressant, antihistaminic, and anticholinergic activities.

Table 1: Receptor Binding Affinities (Ki, nM) and Transporter Inhibition (IC50, nM) of Doxepin Stereoisomers (as a proxy for Nordoxepin Stereoisomers)

Target(E)-Doxepin(Z)-DoxepinNotes
Monoamine Transporters
Norepinephrine Transporter (NET)Less PotentMore Potent(Z)-Doxepin is a more potent inhibitor of norepinephrine reuptake.[2]
Serotonin Transporter (SERT)Less PotentMore Potent(Z)-Doxepin is a more potent inhibitor of serotonin reuptake.[2]
Receptors
Histamine (B1213489) H1 ReceptorLower AffinityHigher AffinityThe (Z)-isomer of doxepin has an approximately 5.2-fold higher affinity for the H1 receptor than the (E)-isomer.[3]
Muscarinic Acetylcholine Receptors (M1-M5)Lower AffinityHigher AffinityThe central anticholinergic activity of (Z)-doxepin is reported to be 3-fold greater than the (E)-isomer in mice.

Signaling Pathways and Mechanisms of Action

The differential receptor and transporter affinities of the nordoxepin stereoisomers translate to distinct effects on downstream signaling pathways. The primary mechanism of antidepressant action involves the blockade of norepinephrine and serotonin reuptake, increasing their synaptic availability. Concurrently, antagonism at histamine and muscarinic receptors contributes to sedative and anticholinergic side effects.

Nordoxepin Stereoisomer Signaling Pathways Differential Signaling of Nordoxepin Stereoisomers Z_NET NET Inhibition (More Potent) Antidepressant Antidepressant Effect Z_NET->Antidepressant Z_SERT SERT Inhibition (More Potent) Z_SERT->Antidepressant Z_H1 H1 Antagonism (Higher Affinity) Sedation Sedation Z_H1->Sedation Z_M Muscarinic Antagonism (Higher Affinity) Anticholinergic Anticholinergic Effects Z_M->Anticholinergic E_NET NET Inhibition (Less Potent) E_NET->Antidepressant E_SERT SERT Inhibition (Less Potent) E_SERT->Antidepressant E_H1 H1 Antagonism (Lower Affinity) E_H1->Sedation E_M Muscarinic Antagonism (Lower Affinity) E_M->Anticholinergic

Figure 1. Differential signaling pathways of (Z)- and (E)-nordoxepin.

Experimental Protocols

The determination of the pharmacodynamic properties of nordoxepin stereoisomers relies on established in vitro methodologies.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays involve incubating a radiolabeled ligand with a tissue or cell preparation containing the receptor of interest in the presence of varying concentrations of the unlabeled test compound (e.g., (E)- or (Z)-nordoxepin).

General Workflow:

Radioligand Binding Assay Workflow A Prepare Receptor Source (e.g., cell membranes, tissue homogenates) B Incubate with Radioligand and Nordoxepin Isomer (varying concentrations) A->B C Separate Bound from Free Ligand (e.g., filtration) B->C D Quantify Radioactivity C->D E Data Analysis (IC50 and Ki determination) D->E

Figure 2. General workflow for a radioligand binding assay.

Key Steps:

  • Receptor Preparation: Tissues or cells expressing the target receptor (e.g., human recombinant receptors expressed in HEK293 cells) are homogenized and centrifuged to isolate the membrane fraction containing the receptors.

  • Incubation: The membrane preparation is incubated with a specific radioligand (e.g., [³H]mepyramine for H1 receptors, [³H]citalopram for SERT, [³H]nisoxetine for NET) and a range of concentrations of the unlabeled nordoxepin stereoisomer.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand while allowing the unbound radioligand to pass through.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the nordoxepin isomer that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Monoamine Transporter Uptake Assays

Functional activity at monoamine transporters is assessed using uptake assays. These experiments measure the ability of the nordoxepin stereoisomers to inhibit the uptake of a radiolabeled neurotransmitter into cells or synaptosomes.

General Workflow:

Monoamine Transporter Uptake Assay Workflow A Prepare Transporter-Expressing System (e.g., synaptosomes, transfected cells) B Pre-incubate with Nordoxepin Isomer (varying concentrations) A->B C Add Radiolabeled Neurotransmitter (e.g., [³H]norepinephrine, [³H]serotonin) B->C D Terminate Uptake (e.g., rapid filtration, washing) C->D E Quantify Intracellular Radioactivity D->E F Data Analysis (IC50 determination) E->F

Figure 3. General workflow for a monoamine transporter uptake assay.

Key Steps:

  • Preparation of Transporter System: Synaptosomes (nerve terminals) are prepared from specific brain regions (e.g., cortex for SERT, hypothalamus for NET) or cells stably expressing the human transporters are used.

  • Pre-incubation: The synaptosomes or cells are pre-incubated with varying concentrations of the nordoxepin stereoisomer.

  • Uptake Initiation: A radiolabeled neurotransmitter is added to initiate the uptake process.

  • Uptake Termination: The uptake is stopped by rapid filtration and washing with ice-cold buffer.

  • Quantification: The amount of radiolabeled neurotransmitter taken up by the cells is determined by scintillation counting.

  • Data Analysis: The concentration of the nordoxepin isomer that causes 50% inhibition of neurotransmitter uptake (IC50) is calculated.

Conclusion

The available evidence strongly suggests that the (E) and (Z) stereoisomers of nordoxepin possess distinct pharmacodynamic profiles. The (Z)-isomer is likely a more potent inhibitor of both norepinephrine and serotonin transporters and exhibits higher affinity for histamine H1 and muscarinic receptors. This stereoselectivity has significant implications for the overall therapeutic effect and side-effect profile of doxepin treatment. A more potent inhibition of NET and SERT by (Z)-nordoxepin would contribute more significantly to the antidepressant efficacy, while its higher affinity for H1 and muscarinic receptors would be associated with a greater propensity for sedation and anticholinergic side effects. Further research providing direct quantitative comparisons of the binding affinities and functional activities of the purified nordoxepin stereoisomers is warranted to fully elucidate their individual contributions to the clinical pharmacology of doxepin. Such studies will be invaluable for the development of more targeted and refined therapeutic strategies.

References

Navigating Bioanalytical Method Validation for Nordoxepin: A Comparative Guide to FDA-Compliant LC-MS/MS Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of nordoxepin, the primary active metabolite of the antidepressant doxepin (B10761459), in biological matrices is paramount for pharmacokinetic, bioequivalence, and toxicokinetic studies. Adherence to the U.S. Food and Drug Administration (FDA) guidelines for bioanalytical method validation is a critical prerequisite for the acceptance of study data in regulatory submissions. This guide provides a comparative overview of validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for nordoxepin analysis in human plasma, with a focus on methodologies and performance data that align with the principles outlined in the FDA's current guidance, the ICH M10 Bioanalytical Method Validation and Study Sample Analysis.[1][2]

Comparative Performance of Validated LC-MS/MS Methods for Nordoxepin

The following table summarizes the key performance characteristics of two distinct LC-MS/MS methods for the quantification of nordoxepin in human plasma. These methods demonstrate the sensitivity and reliability required for clinical and non-clinical studies.

ParameterMethod 1 (Patel, N. P., et al.)[3][4][5]Method 2 (Zheng, B., et al.)[6][7][8]FDA Guideline (ICH M10) Recommendation[2][9]
Matrix Human PlasmaHuman PlasmaRelevant biological matrix
Sample Preparation Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)A reproducible extraction method
Chromatography Hypurity C8 column (100 mm × 4.6 mm, 5 µm)Waters ACQUITY UPLC BEH C18 column (2.1 × 100 mm, 1.7 µm)A system that provides adequate resolution and is free from interfering peaks
Detection Tandem Mass Spectrometry (Positive Ionization, MRM)Tandem Mass SpectrometryA selective detection method
Linear Dynamic Range 5.00–1300 pg/mL2–500 pg/mLThe range of concentrations over which the method is accurate, precise, and linear
Lower Limit of Quantification (LLOQ) 5.00 pg/mL2 pg/mLThe lowest concentration that can be measured with acceptable accuracy and precision
Intra-batch Precision (% CV) ≤ 8.3%Not explicitly stated for nordoxepin alone≤15% (except at LLOQ, where it should be ≤20%)
Inter-batch Precision (% CV) ≤ 8.3%Not explicitly stated for nordoxepin alone≤15% (except at LLOQ, where it should be ≤20%)
Intra-batch Accuracy (% Bias) Not explicitly stated for nordoxepin aloneNot explicitly stated for nordoxepin aloneWithin ±15% of the nominal concentration (except at LLOQ, where it should be within ±20%)
Inter-batch Accuracy (% Bias) Not explicitly stated for nordoxepin aloneNot explicitly stated for nordoxepin aloneWithin ±15% of the nominal concentration (except at LLOQ, where it should be within ±20%)
Extraction Recovery 88.0%–99.1%Not explicitly stated for nordoxepin aloneConsistent, precise, and reproducible

Detailed Experimental Protocols

The successful implementation of a bioanalytical method hinges on a meticulously detailed protocol. Below are the methodologies for the two compared LC-MS/MS assays for nordoxepin.

Method 1: Liquid-Liquid Extraction (LLE) Based Method[3][4][5]

1. Sample Preparation (LLE):

  • To 500 µL of human plasma, add the internal standard.

  • Add 200 µL of 100 mM ammonium (B1175870) acetate (B1210297) solution (pH 8).

  • Perform liquid-liquid extraction with 4.0 mL of methyl tert-butyl ether by centrifuging for 5 minutes at 1811g.

  • Freeze the aqueous layer in a dry ice bath and transfer the organic layer to a clean tube.

  • Evaporate the organic layer to dryness at 40°C under a stream of nitrogen.

  • Reconstitute the dried residue with 300 µL of the mobile phase.

2. Chromatographic Conditions:

  • Column: Hypurity C8 (100 mm × 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of acetonitrile-methanol (95:5, v/v) and 2.0 mM ammonium formate (B1220265) in a 93:7 (v/v) ratio.

  • Injection Volume: 15 µL

3. Mass Spectrometric Detection:

  • Mode: Positive ionization, Multiple Reaction Monitoring (MRM)

  • Transitions: The protonated precursor to product ion transition for nordoxepin was m/z 266.0 → 107.0.

Method 2: Solid-Phase Extraction (SPE) Based Method[6][7][8]

1. Sample Preparation (SPE):

  • The specific details of the solid-phase extraction protocol are proprietary to the referenced study but would generally involve conditioning the SPE cartridge, loading the plasma sample, washing away interferences, and eluting the analyte of interest.

2. Chromatographic Conditions:

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 µm)

  • Mobile Phase: A gradient of mobile phase A (0.1% formic acid and 10 mM ammonium formate) and mobile phase B (0.1% formic acid in acetonitrile). The mobile phase composition was 70% A and 30% B.

  • Flow Rate: 0.4 mL/min

3. Mass Spectrometric Detection:

  • Mode: Tandem Mass Spectrometry

  • Transitions: Specific precursor and product ions for nordoxepin would be monitored.

Visualizing the Bioanalytical Method Validation Workflow

The following diagram illustrates the logical flow of a typical bioanalytical method validation process in accordance with FDA guidelines.

Caption: Workflow for Bioanalytical Method Validation.

This guide provides a foundational comparison of LC-MS/MS methods for nordoxepin quantification. Researchers should always refer to the latest FDA and ICH guidelines to ensure full compliance for their specific drug development programs.[1][2][10][11] The selection of a particular method will depend on the specific requirements of the study, including the desired sensitivity, sample throughput, and available instrumentation.

References

A Comparative Guide to Nordoxepin Hydrochloride and Other Selective Norepinephrine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of nordoxepin hydrochloride with other selective norepinephrine (B1679862) reuptake inhibitors (NRIs). The information presented herein is intended to assist researchers, scientists, and drug development professionals in understanding the pharmacological nuances of these compounds. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant biological pathways to facilitate a comprehensive understanding.

Nordoxepin, the primary active metabolite of the tricyclic antidepressant (TCA) doxepin (B10761459), exhibits a distinct pharmacological profile characterized by its activity as a serotonin (B10506) and norepinephrine reuptake inhibitor.[1][2] As the demethylated version of doxepin, nordoxepin demonstrates enhanced potency and selectivity as a norepinephrine reuptake inhibitor compared to its parent compound.[3][4] This increased selectivity is accompanied by a reduction in antiadrenergic, antihistamine, and anticholinergic activities, which are often associated with the side effects of older TCAs.[4]

Comparative Pharmacological Data

CompoundNET Ki (nM)SERT Ki (nM)DAT Ki (nM)Primary Indication(s)
Doxepin 4.967.74,500Major Depressive Disorder, Anxiety, Insomnia[3]
Reboxetine 1.1136>10,000Major Depressive Disorder[5]
Atomoxetine 5771,451Attention-Deficit/Hyperactivity Disorder (ADHD)
Desipramine 0.8922.82,740Depression
Nortriptyline 4.343.21,120Depression

Note: Data is compiled from various sources and may have been determined under different experimental conditions. Direct comparison should be made with caution.

Experimental Protocols

The determination of a compound's inhibitory effect on the norepinephrine transporter is typically conducted through in vitro assays. The two most common methods are radioligand binding assays and neurotransmitter uptake inhibition assays.

Radioligand Binding Assay

This assay quantifies the affinity of a test compound for the norepinephrine transporter by measuring its ability to displace a specific radiolabeled ligand known to bind to the transporter.

Detailed Methodology:

  • Membrane Preparation: Cell membranes expressing the human norepinephrine transporter (hNET) are prepared from cultured cells (e.g., HEK293 cells) or brain tissue.

  • Incubation: The prepared membranes are incubated with a fixed concentration of a radioligand (e.g., [3H]nisoxetine) and varying concentrations of the test compound (e.g., this compound).

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • Quantification: The radioactivity retained on the filter, representing the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined and reported as the IC50 value. The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Norepinephrine Uptake Inhibition Assay

This functional assay directly measures the ability of a test compound to block the transport of norepinephrine into cells expressing the norepinephrine transporter.

Detailed Methodology:

  • Cell Culture: Cells stably expressing the human norepinephrine transporter (e.g., HEK-hNET cells) are cultured in appropriate multi-well plates.

  • Pre-incubation: The cells are washed and pre-incubated with varying concentrations of the test compound in a suitable buffer.

  • Initiation of Uptake: A solution containing a fixed concentration of radiolabeled norepinephrine (e.g., [3H]norepinephrine) is added to the wells to initiate the uptake process.

  • Termination of Uptake: After a defined incubation period, the uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabeled norepinephrine.

  • Cell Lysis and Quantification: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter. This radioactivity is proportional to the amount of norepinephrine taken up by the cells.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the norepinephrine uptake is determined and reported as the IC50 value.

Norepinephrine Signaling Pathway and Inhibition

The primary mechanism of action for selective norepinephrine reuptake inhibitors is the blockade of the norepinephrine transporter (NET). This transporter is responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron, which terminates its signaling. By inhibiting this process, NRIs increase the concentration and duration of norepinephrine in the synapse, leading to enhanced and prolonged activation of postsynaptic adrenergic receptors.

Norepinephrine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron tyrosine Tyrosine dopa DOPA tyrosine->dopa Tyrosine Hydroxylase dopamine (B1211576) Dopamine dopa->dopamine DOPA Decarboxylase ne_vesicle Norepinephrine (Vesicle) dopamine->ne_vesicle VMAT2 ne_synapse Norepinephrine ne_vesicle->ne_synapse Release net Norepinephrine Transporter (NET) net->ne_vesicle Repackaging nordoxepin Nordoxepin HCl nordoxepin->net Inhibition ne_synapse->net Reuptake adrenergic_receptor Adrenergic Receptors (α, β) ne_synapse->adrenergic_receptor Binding signaling Downstream Signaling Cascades adrenergic_receptor->signaling Activation

Caption: Norepinephrine signaling at the synapse and the inhibitory action of Nordoxepin HCl on the Norepinephrine Transporter (NET).

Experimental Workflow for Determining Inhibitory Potency

The following diagram illustrates a generalized workflow for determining the inhibitory potency (IC50) of a compound on the norepinephrine transporter using an in vitro uptake assay.

Experimental_Workflow start Start: hNET-expressing cells in culture wash Wash cells to remove media start->wash preincubation Pre-incubate with varying concentrations of Nordoxepin HCl wash->preincubation add_radioligand Add [3H]-Norepinephrine to initiate uptake preincubation->add_radioligand incubation Incubate for a defined period add_radioligand->incubation terminate Terminate uptake by rapid washing with ice-cold buffer incubation->terminate lysis Lyse cells to release intracellular contents terminate->lysis scintillation Measure intracellular radioactivity via scintillation counting lysis->scintillation analysis Data Analysis: Calculate % inhibition and determine IC50 scintillation->analysis end End: Determine IC50 value analysis->end

Caption: A generalized workflow for determining the IC50 of a compound for the norepinephrine transporter.

References

Safety Operating Guide

Navigating the Safe Disposal of Nordoxepin Hydrochloride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Nordoxepin hydrochloride, ensuring compliance with regulatory standards and fostering a culture of safety.

I. Understanding the Regulatory Framework

The disposal of this compound, like other pharmaceutical compounds, is governed by federal, state, and local regulations. In the United States, the primary federal agency overseeing hazardous waste is the Environmental Protection Agency (EPA). The key regulations to be aware of are the Resource Conservation and Recovery Act (RCRA) and the newer Subpart P regulations, which specifically address the management of hazardous waste pharmaceuticals by healthcare facilities and reverse distributors.[1][2][3][4][5]

It is crucial to consult your institution's Environmental Health and Safety (EHS) department to ensure compliance with specific local and state requirements, as these can be more stringent than federal regulations.

II. Pre-Disposal Handling and Storage

Proper handling and storage are the first steps in a safe disposal process.

  • Personal Protective Equipment (PPE): Before handling this compound, always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[6][7]

  • Segregation: Do not mix this compound waste with other waste streams. It should be segregated as a hazardous chemical waste.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.

  • Storage: Store the waste container in a designated, secure area away from incompatible materials.[7] The storage area should be well-ventilated.

III. Step-by-Step Disposal Procedure

The following is a general procedure for the disposal of this compound. Always follow your institution's specific protocols.

  • Waste Identification: Identify all materials contaminated with this compound. This includes:

    • Unused or expired pure compound.

    • Contaminated labware (e.g., vials, pipettes, weighing boats).

    • Contaminated PPE (e.g., gloves).

    • Solutions containing this compound.

  • Waste Collection:

    • Place all solid waste contaminated with this compound into a designated, leak-proof, and clearly labeled hazardous waste container.

    • For liquid waste, use a separate, compatible, and clearly labeled hazardous waste container. Do not pour any solution containing this compound down the drain.[4]

  • Container Management:

    • Keep the hazardous waste container closed at all times, except when adding waste.

    • Do not overfill the container.

  • Arrange for Pickup and Disposal:

    • Contact your institution's EHS department or hazardous waste management provider to schedule a pickup.

    • Disposal of this compound must be carried out by a licensed hazardous waste disposal specialist.[8] The most common method for the final disposal of pharmaceutical waste is incineration at a permitted hazardous waste facility.[4]

IV. Logical Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Nordoxepin_Disposal_Workflow cluster_prep Preparation & Identification cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Start: this compound Waste Generated wear_ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->wear_ppe Safety First identify_waste Identify All Contaminated Materials (Solid & Liquid) segregate_waste Segregate as Hazardous Waste identify_waste->segregate_waste wear_ppe->identify_waste label_container Label Container: 'Hazardous Waste' 'this compound' segregate_waste->label_container store_securely Store in Designated, Secure Area label_container->store_securely contact_ehs Contact Institutional EHS for Pickup store_securely->contact_ehs licensed_disposal Disposal by Licensed Hazardous Waste Contractor contact_ehs->licensed_disposal end_point End: Compliant Disposal licensed_disposal->end_point

This compound Disposal Workflow

V. Safety Data Sheet (SDS) Summary

While a specific SDS for this compound was not found, information for the closely related Doxepin hydrochloride provides relevant safety data.

Hazard Category Information Source
Toxicity Toxic if swallowed. May cause harm to the unborn child and breast-fed children. Causes damage to organs.[7][9]
First Aid: Ingestion Do NOT induce vomiting. Immediately call a poison center or doctor.[7]
First Aid: Inhalation Remove to fresh air. If not breathing, give artificial respiration.[7]
First Aid: Skin Contact Wash with plenty of water.[10]
First Aid: Eye Contact Rinse with pure water for at least 15 minutes.[10]
Environmental Hazards Very toxic to aquatic life with long-lasting effects.[9]

Disclaimer: This information is intended for guidance purposes only. Always consult your institution's specific safety and disposal protocols and the manufacturer's Safety Data Sheet (SDS) for the most accurate and up-to-date information.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Nordoxepin Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: Essential Safety and Operational Protocols for Nordoxepin Hydrochloride

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is paramount to ensure personal safety and prevent environmental contamination. Given that the toxicological properties of this compound have not been fully investigated, it is prudent to handle it as a potent pharmaceutical compound, exercising a high degree of caution.

Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment (PPE) are the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecifications and Use
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Double gloving is required when handling the pure compound or concentrated solutions. Change gloves immediately if contaminated.
Body Protection Disposable gown or lab coatA disposable, low-linting gown that provides full coverage is required. Cuffs should be tucked into the inner pair of gloves.
Respiratory Protection NIOSH-approved respiratorFor handling powder outside of a containment system, a NIOSH-approved N95 or higher-rated respirator is mandatory. For operations with a high potential for aerosolization, a Powered Air-Purifying Respirator (PAPR) is recommended.
Eye Protection Safety glasses with side shields or gogglesMust be worn at all times in the laboratory. Goggles provide a higher level of protection against splashes.
Face Protection Face shieldTo be worn in conjunction with goggles when there is a significant risk of splashes or aerosol generation.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial to minimize exposure risk. The following workflow outlines the key steps for safe handling, from preparation to disposal.

Safe_Handling_Workflow_for_Nordoxepin_Hydrochloride Figure 1: Safe Handling Workflow for this compound cluster_Prep Preparation cluster_Handling Handling cluster_Cleanup Decontamination & Disposal Prep_Area Designate a specific handling area (e.g., fume hood, glove box). Gather_Materials Assemble all necessary equipment and reagents. Prep_Area->Gather_Materials Don_PPE Put on all required PPE in the correct sequence. Gather_Materials->Don_PPE Weighing Weigh powder in a containment ventilated enclosure or glove box. Don_PPE->Weighing Proceed to handling Dissolving Prepare solutions in a chemical fume hood. Weighing->Dissolving Performing_Experiment Conduct experimental procedures within the designated containment area. Dissolving->Performing_Experiment Decontaminate_Surfaces Clean work surfaces with an appropriate solvent (e.g., 70% ethanol). Performing_Experiment->Decontaminate_Surfaces Upon completion Segregate_Waste Separate waste into designated, labeled containers. Decontaminate_Surfaces->Segregate_Waste Doff_PPE Remove PPE in the reverse order of donning, avoiding self-contamination. Segregate_Waste->Doff_PPE Dispose_Waste Dispose of waste according to institutional and regulatory guidelines. Doff_PPE->Dispose_Waste

Caption: Safe Handling Workflow for this compound

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste StreamDisposal Procedure
Solid Waste All solid waste, including contaminated PPE, weigh boats, and consumables, must be collected in a dedicated, clearly labeled hazardous waste container.
Liquid Waste Unused solutions of this compound should be collected in a sealed, labeled hazardous waste container. Do not dispose of down the drain.
Sharps Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container for hazardous chemical waste.

All waste must be disposed of through the institution's hazardous waste management program. Follow all local, state, and federal regulations for the disposal of pharmaceutical waste.

Emergency Procedures

In the event of an exposure or spill, immediate action is necessary.

Emergency ScenarioImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the immediate area. If the spill is small and you are trained to handle it, wear appropriate PPE and contain the spill with an inert absorbent material. For large spills, or if you are not equipped to handle it, contact your institution's emergency response team.

It is imperative that all personnel handling this compound are thoroughly trained on these procedures and are familiar with the location and use of all safety equipment, including safety showers, eyewash stations, and spill kits. This document should be readily accessible in the laboratory where this compound is handled. Regular review and training on these protocols will ensure a safe research environment.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nordoxepin hydrochloride
Reactant of Route 2
Nordoxepin hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.